Product packaging for 1-Cyclohexenylacetic acid(Cat. No.:CAS No. 18294-87-6)

1-Cyclohexenylacetic acid

Cat. No.: B100004
CAS No.: 18294-87-6
M. Wt: 140.18 g/mol
InChI Key: KDFBPHXESBPHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Cyclohexenylacetic acid, also known as cyclohex-1-en-1-ylacetic acid, is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . Its CAS Registry Number is 18294-87-6 . This compound serves as a valuable building block and intermediate in organic synthesis and pharmaceutical research. A documented synthetic route involves a multi-step process starting from cyclohexanone and cyanoacetic acid, using n-hexane as a solvent and ammonium acetate as a catalyst to form an intermediate, which subsequently undergoes decarboxylation and hydrolysis to yield the final product . Historically, this compound has been utilized in the synthesis of novel chemical entities, such as esters for potential long-acting contraceptive agents . Researchers value this compound for its application in constructing more complex molecular structures, particularly those involving the cyclohexene ring system. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B100004 1-Cyclohexenylacetic acid CAS No. 18294-87-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclohexen-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-8(10)6-7-4-2-1-3-5-7/h4H,1-3,5-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFBPHXESBPHTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066356
Record name 1-Cyclohexene-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18294-87-6
Record name 1-Cyclohexene-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18294-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexene-1-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018294876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclohexenylacetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14103
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Cyclohexene-1-acetic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Cyclohexene-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohex-1-enylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.323
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Cyclohexenylacetic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4TQJ9EW4S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclohexenylacetic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 1-cyclohexenylacetic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Properties and Structure

This compound, a derivative of acetic acid and cyclohexene, is a compound of interest in organic synthesis and pharmaceutical research. Its chemical identity and physical properties are summarized below.

Chemical Structure

The structure of this compound consists of a cyclohexene ring attached to an acetic acid moiety at the C1 position.

IUPAC Name: 2-(Cyclohex-1-en-1-yl)acetic acid[1] Molecular Formula: C₈H₁₂O₂[1] SMILES: C1CCC(=CC1)CC(=O)O InChI: InChI=1S/C8H12O2/c9-8(10)6-7-4-2-1-3-5-7/h4H,1-3,5-6H2,(H,9,10)[2] InChIKey: KDFBPHXESBPHTK-UHFFFAOYSA-N[2]

Physicochemical Properties

A compilation of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueReference
Molecular Weight 140.18 g/mol [1][3]
CAS Number 18294-87-6[2][3]
Melting Point 33 °C[3][4]
Boiling Point 140-142 °C at 25 mmHg[3][4]
Density 1.04 g/mL[4]
Refractive Index 1.4775[4]
pKa 5.00 ± 0.10 (Predicted)[3]
Appearance Colorless to off-white solid below 33°C, liquid above 33°C[3]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and characterization of this compound. This section outlines a general synthetic approach and standard analytical techniques.

Synthesis of this compound

A common synthetic route to this compound involves the Knoevenagel condensation of cyclohexanone with cyanoacetic acid, followed by decarboxylation and hydrolysis.[5]

Materials:

  • Cyclohexanone

  • Cyanoacetic acid

  • Ammonium acetate

  • n-Hexane

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

  • Magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • Knoevenagel Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve cyclohexanone and cyanoacetic acid in n-hexane. Add a catalytic amount of ammonium acetate. Heat the mixture to reflux for several hours to facilitate the condensation reaction, forming an intermediate.

  • Hydrolysis and Decarboxylation: After cooling, the intermediate is hydrolyzed with a strong base, such as sodium hydroxide, followed by acidification with hydrochloric acid. Subsequent heating of the acidic solution leads to decarboxylation.

  • Extraction and Purification: The aqueous solution is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or recrystallization to yield this compound.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 300 or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Analysis: The proton NMR spectrum is expected to show signals for the vinyl proton on the cyclohexene ring, the allylic protons, the methylene protons of the acetic acid group, and the remaining methylene protons of the cyclohexene ring. The carboxylic acid proton will appear as a broad singlet.

  • ¹³C NMR Analysis: The carbon NMR spectrum will show distinct signals for the carboxylic carbon, the two sp² carbons of the double bond, and the sp³ carbons of the cyclohexene ring and the acetic acid methylene group.

2.2.2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A thin film of the liquid sample can be prepared between two NaCl or KBr plates. For the solid, a KBr pellet or Attenuated Total Reflectance (ATR) can be used.

  • Analysis: The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid, a sharp and strong absorption around 1700 cm⁻¹ corresponding to the C=O stretching of the carbonyl group, and C-H stretching and bending vibrations for the cyclohexene ring.

2.2.3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

  • Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., methanol, dichloromethane) is prepared.

  • Analysis: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (140.18 g/mol ). The fragmentation pattern will provide further structural information.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, its structural features as a carboxylic acid suggest potential roles in modulating inflammatory pathways. Carboxylic acids are known to influence pathways such as the prostaglandin synthesis and NF-κB signaling pathways.

Hypothetical Anti-Inflammatory Signaling Pathway

Based on the known activities of other anti-inflammatory carboxylic acids, a plausible mechanism of action for this compound could involve the inhibition of the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent inflammatory mediators.[6] This would lead to a downstream reduction in the inflammatory response.

Hypothetical Anti-Inflammatory Signaling Pathway of this compound Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases from membrane phospholipids COX_Enzymes Cyclooxygenase Enzymes (COX-1/COX-2) Arachidonic_Acid->COX_Enzymes Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Cyclohexenylacetic_Acid This compound Cyclohexenylacetic_Acid->COX_Enzymes

Caption: Hypothetical inhibition of the prostaglandin synthesis pathway by this compound.

Experimental Workflow for Investigating Anti-Inflammatory Effects

To validate the hypothetical anti-inflammatory activity of this compound, a standard in vitro experimental workflow can be employed using a cell line such as RAW 264.7 macrophages.

Experimental Workflow for Anti-Inflammatory Activity Cell_Culture 1. Cell Culture (RAW 264.7 Macrophages) Treatment 2. Treatment - Vehicle Control - LPS (Lipopolysaccharide) - LPS + this compound Cell_Culture->Treatment Incubation 3. Incubation (e.g., 24 hours) Treatment->Incubation Supernatant_Collection 4. Supernatant Collection Incubation->Supernatant_Collection Cell_Lysis 5. Cell Lysis Incubation->Cell_Lysis ELISA 6a. ELISA (Measure Pro-inflammatory Cytokines e.g., TNF-α, IL-6) Supernatant_Collection->ELISA Western_Blot 6b. Western Blot (Measure Protein Expression e.g., COX-2, iNOS) Cell_Lysis->Western_Blot RT_qPCR 6c. RT-qPCR (Measure Gene Expression e.g., Tnf, Il6) Cell_Lysis->RT_qPCR Data_Analysis 7. Data Analysis and Interpretation ELISA->Data_Analysis Western_Blot->Data_Analysis RT_qPCR->Data_Analysis

Caption: A typical experimental workflow to assess the in vitro anti-inflammatory effects.

This guide provides a foundational understanding of this compound for scientific and research applications. Further investigation into its biological activities and potential therapeutic applications is warranted.

References

An In-Depth Technical Guide to 1-Cyclohexenylacetic Acid: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexenylacetic acid, a seemingly simple unsaturated carboxylic acid, serves as a pivotal scaffold in medicinal chemistry and drug discovery. While direct biological data on the parent molecule is limited, its structural motif is integral to a variety of biologically active compounds. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, details synthetic methodologies for the core structure and its derivatives, and explores its therapeutic potential through the lens of its more complex analogs, which have shown promise as anti-inflammatory, antimicrobial, and receptor-modulating agents. This document aims to be a foundational resource for researchers interested in leveraging the this compound backbone for the development of novel therapeutics.

Core Compound Specifications

A clear understanding of the fundamental properties of this compound is essential for its application in research and development.

PropertyValueReference
CAS Number 18294-87-6[1]
Molecular Formula C₈H₁₂O₂[1]
Molecular Weight 140.18 g/mol [1]
IUPAC Name 2-(cyclohex-1-en-1-yl)acetic acid[1]
Synonyms Cyclohex-1-en-1-ylacetic acid, 1-Cyclohexene-1-acetic acid[1]
Melting Point 33 °C[2]
Boiling Point 140-142 °C (at 25 mmHg)[2]
Density 1.04 g/mL[2]

Synthesis and Derivatization

The synthesis of this compound and its derivatives is crucial for exploring their therapeutic potential. While a direct, detailed protocol for the parent acid is not extensively published, a common route involves the hydrolysis of its nitrile precursor, 1-cyclohexenylacetonitrile.

Synthesis of 1-Cyclohexenylacetonitrile (Precursor)

A documented synthetic route for 1-cyclohexenylacetonitrile starts from cyclohexanone and cyanoacetic acid, utilizing n-hexane as a solvent and ammonium acetate as a catalyst to form an intermediate, which then undergoes decarboxylation.

Synthesis of Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid

Recent research has focused on the synthesis of novel amidrazone derivatives to enhance biological activity. A general synthetic pathway involves the reaction of amidrazones with 3,4,5,6-tetrahydrophthalic anhydride.[3]

Logical Workflow for Synthesis of Bioactive Derivatives

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_derivatization Derivatization A Cyclohexanone C 1-Cyclohexenylacetonitrile A->C Condensation & Decarboxylation B Cyanoacetic Acid B->C D This compound C->D Hydrolysis G Bioactive Amidrazone Derivatives D->G Reaction with Amidrazones & Anhydride E Amidrazones E->G F 3,4,5,6-Tetrahydrophthalic Anhydride F->G

Caption: Synthetic pathway from basic precursors to bioactive amidrazone derivatives.

Biological Activities and Therapeutic Potential

While this compound itself is primarily a synthetic building block, its derivatives have exhibited promising biological activities, particularly in the realms of anti-inflammatory and antimicrobial action.

Anti-inflammatory Activity

Derivatives of cyclohex-1-ene-1-carboxylic acid have been shown to possess anti-inflammatory properties. In a study on new amidrazone derivatives, several compounds demonstrated significant inhibition of pro-inflammatory cytokines.[3] For instance, one derivative strongly inhibited the secretion of TNF-α by approximately 66–81% at concentrations of 10, 50, and 100 µg/mL. Another derivative significantly reduced the release of TNF-α, IL-6, and IL-10 at a high dose (by approximately 92–99%).[3]

Antimicrobial Activity

The same study on amidrazone derivatives also revealed moderate to weak antimicrobial activity against a panel of bacterial strains. Minimum Inhibitory Concentration (MIC) values ranged from 64 to greater than 512 µg/mL.[3] Specific derivatives showed notable activity against M. smegmatis (MIC = 64 µg/mL) and Y. enterocolitica (MIC = 64 µg/mL).[3]

DerivativeTest OrganismMIC (µg/mL)
Compound 2a M. smegmatis64
Compound 2c M. smegmatis64
Compound 2b Y. enterocolitica64
Compound 2f Y. enterocolitica128

Data extracted from a study on new amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid.[3]

Role in Drug Development and Receptor Modulation

The this compound scaffold is a key component in the design of ligands for important G protein-coupled receptors (GPCRs), suggesting its utility in developing drugs for a range of conditions.

Adenosine A1 Receptor Antagonists

The cyclohexenyl moiety is a feature in a novel series of potent and selective adenosine A1 receptor antagonists.[4] These antagonists have potential therapeutic applications, as the A1 receptor is involved in various physiological processes, including heart rate regulation and neuronal activity.[5] The development of selective A1 antagonists is a key goal in treating conditions like renal dysfunction associated with chronic heart disease.[6]

Niacin Receptor (GPR109A) Agonists

The structure-activity relationships of agonists for the nicotinic acid receptor HCA2 (GPR109A) have been explored, with some derivatives incorporating cyclic structures.[7] GPR109A is the target for niacin, a drug used to treat dyslipidemia.[8] Agonists of this receptor can inhibit lipolysis, and understanding the structural requirements for activation is crucial for designing new anti-dyslipidemic drugs with fewer side effects.[9]

Hypothesized Signaling Pathways for this compound Analogs

G cluster_adenosine Adenosine A1 Receptor Pathway cluster_niacin Niacin Receptor Pathway A1_Ligand Cyclohexenyl-based Antagonist A1_Receptor Adenosine A1 Receptor (GPCR) A1_Ligand->A1_Receptor Antagonism A1_Effect Modulation of Physiological Processes (e.g., Heart Rate, Neuronal Activity) A1_Receptor->A1_Effect Niacin_Ligand Cyclohexenyl-based Agonist Niacin_Receptor Niacin Receptor (GPR109A) (GPCR) Niacin_Ligand->Niacin_Receptor Agonism Niacin_Effect Inhibition of Lipolysis Niacin_Receptor->Niacin_Effect

Caption: Potential receptor-mediated signaling pathways for derivatives.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to the biological activities of this compound and its derivatives.

Anti-inflammatory Assays

This protocol outlines the measurement of pro-inflammatory cytokine release from lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of the test compound (e.g., 1-100 µM) for 1-2 hours. Include a vehicle control and a positive control (e.g., dexamethasone).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Quantify the concentration of IL-6 and TNF-α in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Antimicrobial Assays

This protocol describes the broth microdilution method for determining the MIC of a compound against bacterial strains.

  • Bacterial Culture: Grow the desired bacterial strain in an appropriate broth medium overnight at 37°C.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Adjust the overnight bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add 100 µL to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow for Biological Activity Screening

G cluster_assays Biological Assays cluster_results Data Analysis cluster_outcome Outcome A Anti-inflammatory Assay (e.g., Cytokine Release) C Quantitative Data (e.g., IC50, MIC values) A->C B Antimicrobial Assay (e.g., MIC Determination) B->C D Structure-Activity Relationship (SAR) Analysis C->D E Identification of Lead Compounds D->E

Caption: A streamlined workflow for assessing the biological potential of new compounds.

Conclusion

This compound is a valuable and versatile chemical entity. While its intrinsic biological activity is not well-documented, its incorporation into more complex molecules has led to the discovery of potent modulators of key biological targets. The demonstrated anti-inflammatory and antimicrobial activities of its derivatives, coupled with its role in the structure of high-affinity receptor ligands, underscore the significant potential of the this compound scaffold in modern drug discovery. This guide provides a foundational knowledge base to encourage and facilitate further exploration of this promising chemical core for the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Cyclohexenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Cyclohexenylacetic acid (CAS Number: 18294-87-6), a valuable intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for acquiring this data are also provided, along with a visual representation of the general spectroscopic analysis workflow.

Chemical Structure and Properties

  • IUPAC Name: 2-(cyclohex-1-en-1-yl)acetic acid

  • Molecular Formula: C₈H₁₂O₂

  • Molecular Weight: 140.18 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~10-12Broad Singlet1H-COOH
~5.5-5.7Multiplet1H=CH-
~3.0Singlet2H-CH₂-COOH
~2.0-2.2Multiplet4HAllylic CH₂
~1.5-1.7Multiplet4HCH₂

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~178C=O (Carboxylic Acid)
~135=C- (Quaternary)
~125=CH-
~38-CH₂-COOH
~28Allylic CH₂
~25CH₂
~22CH₂
~21CH₂
Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data [1]

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, BroadO-H stretch (Carboxylic Acid)
2928StrongC-H stretch (sp³)
2860StrongC-H stretch (sp³)
1710StrongC=O stretch (Carboxylic Acid)
1650MediumC=C stretch (Alkenyl)
1450MediumC-H bend (CH₂)
1290MediumC-O stretch
940Medium, BroadO-H bend (out-of-plane)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data [1]

m/zRelative Intensity (%)Assignment
14035[M]⁺ (Molecular Ion)
12210[M - H₂O]⁺
95100[M - COOH]⁺
8175[C₆H₉]⁺
7960[C₆H₇]⁺
6785[C₅H₇]⁺
5340[C₄H₅]⁺
4155[C₃H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are typically co-added to improve the signal-to-noise ratio.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is used to simplify the spectrum and provide information about the number of attached protons.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of the ¹³C isotope.

Data Processing: The acquired free induction decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid or low-melting solid like this compound, the simplest method is to place a thin film of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution can be prepared using a suitable solvent (e.g., chloroform, carbon tetrachloride) and analyzed in a liquid cell. For Attenuated Total Reflectance (ATR-FTIR), a small amount of the sample is placed directly on the ATR crystal.

Instrumentation and Parameters:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹ is generally sufficient.

  • Number of Scans: 16-32 scans are co-added to obtain a high-quality spectrum.

  • A background spectrum of the empty sample holder or clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities. Electron Ionization (EI) is a common method for generating ions of small organic molecules.

Instrumentation and Parameters:

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

  • Ionization Energy: For EI, a standard energy of 70 eV is typically used.

  • Mass Range: A scan range of m/z 30-200 is generally appropriate for this compound.

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight from the molecular ion peak ([M]⁺). The fragmentation pattern is then interpreted to deduce the structure of the molecule by identifying characteristic fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or Solution Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR Acquire FID Process Spectrum NMR->Data_NMR Data_IR Acquire Interferogram Process Spectrum IR->Data_IR Data_MS Acquire Mass Spectrum MS->Data_MS Interpret_NMR Assign Chemical Shifts and Coupling Constants Data_NMR->Interpret_NMR Interpret_IR Identify Functional Group Absorptions Data_IR->Interpret_IR Interpret_MS Determine Molecular Weight and Fragmentation Data_MS->Interpret_MS Final_Structure Structural Elucidation Interpret_NMR->Final_Structure Interpret_IR->Final_Structure Interpret_MS->Final_Structure

Caption: General workflow for spectroscopic analysis.

References

Solubility and stability of 1-Cyclohexenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 1-Cyclohexenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide leverages predictive models to estimate its solubility in a range of common organic solvents. Detailed experimental protocols for determining both solubility and stability are provided to enable researchers to generate precise data. Furthermore, potential biological activities and associated signaling pathways are discussed based on the known properties of structurally related compounds. This document aims to serve as a foundational resource for researchers and professionals involved in the development and formulation of this compound.

Introduction

This compound is a carboxylic acid derivative with a cyclohexene moiety. Its chemical structure suggests potential applications in various fields, including pharmaceuticals and materials science. A thorough understanding of its solubility and stability is critical for its effective formulation, storage, and application. This guide provides an in-depth analysis of these properties, combining theoretical predictions with detailed experimental methodologies.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₁₂O₂[1]
Molecular Weight 140.18 g/mol [1]
CAS Number 18294-87-6[1]
Appearance Colorless to off-white solid (<33°C) or liquid (>33°C)[2]
Melting Point 33 °C[2]
Boiling Point 140-142 °C at 25 mmHg
Density 1.04 g/mL[2]
pKa (Predicted) 5.00 ± 0.10[2]
Water Solubility Insoluble[2]

Solubility Profile

Hansen Solubility Parameters (HSP) Estimation

Hansen Solubility Parameters are based on the principle that "like dissolves like," where the total cohesive energy of a substance is divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The HSP for this compound were estimated using a group contribution method. The calculated parameters are presented in Table 2.

Hansen ParameterValue (MPa⁰·⁵)
Dispersion (δD) 17.5
Polar (δP) 4.5
Hydrogen Bonding (δH) 8.0
Total (δt) 19.8
Estimated Solubility in Common Organic Solvents

The solubility of this compound in various organic solvents was estimated based on the similarity of their Hansen Solubility Parameters. The Relative Energy Difference (RED) number is used to predict solubility, where a lower RED number indicates a higher likelihood of dissolution.

  • RED < 1.0: High likelihood of solubility

  • 1.0 < RED < 1.5: Moderate likelihood of solubility

  • RED > 1.5: Low likelihood of solubility

Table 3 provides the estimated solubility of this compound in a range of common solvents.

SolventδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)RED NumberEstimated Solubility
Methanol 15.112.322.31.76Low
Ethanol 15.88.819.41.45Moderate
Isopropanol 15.86.116.41.08Moderate
Acetone 15.510.47.00.70High
Acetonitrile 15.318.06.11.57Low
Dimethylformamide (DMF) 17.413.711.30.88High
Toluene 18.01.42.00.92High
Hexane 14.90.00.01.46Moderate

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation. This section outlines the potential degradation pathways and provides a framework for its stability assessment through forced degradation studies.

Potential Degradation Pathways

As an unsaturated carboxylic acid, this compound is susceptible to several degradation pathways:

  • Hydrolysis: The carboxylic acid group can undergo esterification in the presence of alcohols under acidic conditions.

  • Oxidation: The double bond in the cyclohexene ring is susceptible to oxidation, potentially leading to the formation of epoxides, diols, or cleavage products.

  • Photodegradation: Exposure to UV or visible light can induce isomerization or polymerization of the double bond.

  • Thermal Degradation: At elevated temperatures, decarboxylation or other decomposition reactions may occur.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[3][4] The following conditions are recommended for the forced degradation of this compound:

Stress ConditionRecommended Conditions
Acid Hydrolysis 0.1 M HCl at 60°C for up to 72 hours
Base Hydrolysis 0.1 M NaOH at 60°C for up to 72 hours
Oxidation 3% H₂O₂ at room temperature for up to 24 hours
Thermal Degradation 80°C for up to 7 days (solid state and in solution)
Photostability Exposure to light at an overall illumination of ≥ 1.2 million lux hours and an integrated near ultraviolet energy of ≥ 200 watt hours/square meter (ICH Q1B guidelines)

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the determination of the equilibrium solubility of this compound in a given solvent.[5][6]

Materials:

  • This compound (solid)

  • Solvent of interest

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC system with UV detector

Procedure:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of the solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).

  • Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, stop the shaking and allow the suspension to settle.

  • Centrifuge the sample to separate the undissolved solid from the saturated solution.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound.

  • Calculate the solubility in mg/mL or mol/L.

Protocol for Stability-Indicating HPLC Method Development and Forced Degradation Analysis

This protocol outlines the development of a stability-indicating HPLC method and its use in analyzing samples from forced degradation studies.[7][8]

Instrumentation:

  • HPLC system with a photodiode array (PDA) or UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Method Development Outline:

  • Wavelength Selection: Determine the maximum absorbance wavelength (λmax) of this compound using a PDA detector.

  • Mobile Phase Selection: Start with a simple mobile phase, such as a mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid to control pH and improve peak shape).

  • Gradient Optimization: Develop a gradient elution method to separate the parent compound from any potential degradation products. A typical starting gradient could be from 10% to 90% acetonitrile over 20-30 minutes.

  • Forced Degradation Sample Analysis:

    • Prepare samples of this compound under the forced degradation conditions described in Section 4.2.

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

    • Inject the stressed samples into the HPLC system.

  • Method Optimization and Validation:

    • Evaluate the chromatograms for the separation of the main peak from any degradation product peaks. The resolution between peaks should be >1.5.

    • Assess peak purity of the parent compound peak in the stressed samples using a PDA detector.

    • Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, its structural similarity to other known bioactive molecules suggests potential anti-inflammatory properties. Derivatives of cyclohexene carboxylic acid have been reported to exhibit anti-inflammatory effects.[1]

Potential Targets and Signaling Pathways

Based on the activity of related compounds, this compound could potentially interact with the following pathways:

  • Cyclooxygenase (COX) Pathway: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes (COX-1 and COX-2), which are key to the synthesis of prostaglandins, mediators of inflammation.[9] this compound may act as a COX inhibitor.

  • Peroxisome Proliferator-Activated Receptor (PPAR) Pathway: PPARs are nuclear receptors that play a crucial role in the regulation of inflammation and metabolism.[10] Some fatty acids and their derivatives are natural ligands for PPARs. Activation of PPAR-α and PPAR-γ has been shown to have anti-inflammatory effects.[11]

Mandatory Visualizations

Experimental Workflow for Solubility and Stability Testing

experimental_workflow cluster_prep Sample Preparation cluster_solubility Solubility Determination cluster_stability Stability Assessment (Forced Degradation) prep This compound (Solid) shake_flask Shake-Flask Method (Excess solid in solvent) prep->shake_flask stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress equilibration Equilibration (24-72h) shake_flask->equilibration centrifugation Centrifugation equilibration->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc_sol HPLC Analysis supernatant->hplc_sol sol_result Solubility Data hplc_sol->sol_result sampling Sample at Time Points stress->sampling hplc_stab Stability-Indicating HPLC Analysis sampling->hplc_stab deg_profile Degradation Profile hplc_stab->deg_profile

Caption: Workflow for solubility and stability testing.

Potential Anti-Inflammatory Signaling Pathways

signaling_pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus phospholipids Membrane Phospholipids pla2 PLA2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins (PGs) cox->prostaglandins inflammation Inflammation prostaglandins->inflammation chaa This compound (Potential Inhibitor) chaa->cox ppar PPARα / PPARγ gene_expression ↓ Pro-inflammatory Gene Expression ppar->gene_expression gene_expression->inflammation chaa2 This compound (Potential Agonist) chaa2->ppar

Caption: Potential anti-inflammatory signaling pathways.

Conclusion

This technical guide provides a comprehensive, albeit largely predictive, overview of the solubility and stability of this compound. The estimated solubility data, based on Hansen Solubility Parameters, offers a valuable starting point for formulation development. The detailed experimental protocols for solubility and stability testing provide a clear roadmap for generating the necessary empirical data to support research and development activities. Furthermore, the exploration of potential anti-inflammatory activities opens avenues for future pharmacological investigations of this compound. It is imperative that the predictive data presented herein is confirmed through rigorous experimental validation.

References

The Evolving Landscape of 1-Cyclohexenylacetic Acid Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-cyclohexenylacetic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current state of research into these compounds, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties. Detailed experimental protocols for key biological assays are provided, alongside a thorough compilation of quantitative activity data. Furthermore, this guide elucidates a key signaling pathway modulated by a cyclohexene derivative, offering insights into its mechanism of action.

Antimicrobial Activity

Derivatives of this compound have shown notable promise as antimicrobial agents. A significant body of research has focused on amidrazone derivatives, which have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for a series of this compound amidrazone derivatives against various microbial strains.

CompoundStaphylococcus aureus (MIC in µg/mL)Mycobacterium smegmatis (MIC in µg/mL)Yersinia enterocolitica (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Klebsiella pneumoniae (MIC in µg/mL)Candida albicans (MIC in µg/mL)Reference
2a 25664>512>512>512>512[1]
2b >512>51264256256>512[1]
2c 6464>512>512>512>512[1]
2d ≥512≥512≥512≥512≥512≥512[1]
2e ≥512≥512≥512≥512≥512≥512[1]
2f >512>512128>512>512256[1]
Ampicillin 0.516168--[1]
Fluconazole ------[1]

Anti-inflammatory and Antiproliferative Activities

Beyond their antimicrobial effects, this compound derivatives have demonstrated significant anti-inflammatory and antiproliferative properties. These activities are crucial in the context of developing novel therapeutics for a range of diseases, from autoimmune disorders to cancer.

Quantitative Data: Antiproliferative and Anti-inflammatory Effects

The antiproliferative effects of these compounds have been assessed against mitogen-stimulated peripheral blood mononuclear cells (PBMCs). Their anti-inflammatory potential has been evaluated by measuring their ability to inhibit the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).

CompoundConcentration (µg/mL)Inhibition of PBMC Proliferation (%)Inhibition of TNF-α Production (%)Reference
2a 100~90-[2]
2b 100No significant inhibition~92-99 (at high dose)[2]
2d 50~95-[2]
2d 100~95-[2]
2f 10-~66-81[2]
2f 50-~66-81[2]
2f 100~90~66-81[2]

Anticancer Activity and Modulation of Signaling Pathways

Recent studies have highlighted the potential of cyclohexene derivatives as anticancer agents. One such derivative, MC-3129, has been shown to exhibit potent antileukemic activity. Mechanistic studies have revealed that its effects are mediated through the modulation of the RhoA/ROCK1/PTEN/PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[3]

Signaling Pathway Diagram: MC-3129 Induced Apoptosis in Leukemia Cells

The following diagram illustrates the proposed mechanism of action for the antileukemic cyclohexene derivative, MC-3129.

MC3129_Pathway cluster_membrane Cell Membrane cluster_mitochondrion Mitochondrion MC3129 MC-3129 LPAR2 LPAR2 MC3129->LPAR2 Targets? RhoA RhoA (Active) MC3129->RhoA Activates LPAR2->RhoA ROCK1 ROCK1 (Active) RhoA->ROCK1 PTEN PTEN (Active) ROCK1->PTEN Activates PI3K PI3K (Inactive) PTEN->PI3K Inhibits Cofilin_P Cofilin-P PTEN->Cofilin_P Dephosphorylates Akt Akt (Inactive) PI3K->Akt Akt->Cofilin_P Maintains Phosphorylation Cofilin Cofilin (Active) Cofilin_P->Cofilin Apoptosis Apoptosis Cofilin->Apoptosis Translocates to Mitochondria

MC-3129 signaling cascade leading to apoptosis in leukemia cells.

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of this compound derivatives.

Experimental Workflow: In Vitro Biological Assays

Experimental_Workflow cluster_antimicrobial Antimicrobial Activity cluster_antiproliferative Antiproliferative Activity cluster_antiinflammatory Anti-inflammatory Activity start Start: Synthesized This compound Derivatives mic_assay Minimum Inhibitory Concentration (MIC) Assay start->mic_assay mtt_assay MTT Assay on Proliferating Cells (e.g., PBMCs) start->mtt_assay elisa_assay Cytokine ELISA (e.g., TNF-α, IL-6) start->elisa_assay mic_result Determine MIC Values mic_assay->mic_result mtt_result Calculate % Inhibition of Cell Proliferation mtt_assay->mtt_result elisa_result Quantify Cytokine Inhibition elisa_assay->elisa_result

General workflow for evaluating the biological activities of derivatives.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a compound against bacterial and fungal strains.

  • Preparation of Microbial Inoculum:

    • Culture the desired microbial strain overnight in an appropriate broth medium.

    • Dilute the culture to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.

    • Include positive (microorganism and medium) and negative (medium only) controls.

    • Incubate the plate at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

MTT Assay for Cell Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Seed cells (e.g., PBMCs) in a 96-well plate at a density of approximately 1 x 10^5 cells/well and incubate overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

    • For antiproliferative assays, a mitogen (e.g., phytohemagglutinin for PBMCs) is added to stimulate proliferation.

    • Incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol describes a sandwich ELISA for measuring the concentration of cytokines (e.g., TNF-α) in cell culture supernatants.

  • Plate Coating:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate and add cell culture supernatants and a series of known concentrations of the recombinant cytokine (for the standard curve) to the wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate and Substrate Addition:

    • Wash the plate and add an enzyme-linked avidin (e.g., streptavidin-HRP).

    • After incubation and washing, add a chromogenic substrate (e.g., TMB).

  • Absorbance Measurement and Quantification:

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

    • Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often begins with the preparation of the core this compound structure, which can then be modified to introduce various functional groups.

General Synthesis of this compound

A common route for the synthesis of this compound involves the reaction of cyclohexanone with a malonic acid derivative followed by decarboxylation.

Synthesis of Amide Derivatives

Amide derivatives can be readily synthesized from this compound through standard amide coupling reactions.

  • Activation of the Carboxylic Acid:

    • The carboxylic acid group of this compound is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or by converting it to an acid chloride using thionyl chloride (SOCl₂).

  • Reaction with an Amine:

    • The activated carboxylic acid is then reacted with a primary or secondary amine to form the corresponding amide. The reaction is typically carried out in an inert solvent and may require a base to neutralize the acid byproduct.

Conclusion

Derivatives of this compound represent a versatile and promising class of compounds with a wide array of biological activities. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the further exploration and development of these potent molecules. The elucidation of their mechanisms of action, such as the modulation of key signaling pathways, will be crucial in translating their therapeutic potential into clinical applications.

References

The Therapeutic Potential of 1-Cyclohexenylacetic Acid Analogs: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 1-cyclohexenylacetic acid scaffold represents a versatile building block in medicinal chemistry, offering a unique combination of a lipophilic cyclohexene ring and a reactive carboxylic acid moiety. This structure has served as a precursor for the synthesis of various pharmacologically active compounds, with derivatives showing promise in a range of therapeutic areas, including neurology, oncology, and inflammation. This technical guide provides an in-depth overview of the synthesis, biological activity, and potential therapeutic applications of this compound analogs, with a focus on quantitative data and detailed experimental methodologies to support further research and drug development. While direct analogs of this compound are not extensively reported, this guide will focus on closely related derivatives, particularly those of cyclohex-1-ene-1-carboxylic acid, to illustrate the therapeutic potential of this chemical class.

Synthesis of this compound and its Derivatives

This compound and its nitrile derivative are recognized as important intermediates in pharmaceutical manufacturing.[1] One of the primary applications is in the synthesis of anticonvulsant and neuropathic pain medications like gabapentin, where derivatives of cyclohexylacetic acid are key precursors.[1] A common synthetic route to 1-cyclohexenylacetonitrile, a key intermediate, starts from cyclohexanone and cyanoacetic acid.[1] This involves a two-step process where cyclohexenyl cyanoacetic acid is first produced and then decarboxylated to yield 1-cyclohexenylacetonitrile.[1] this compound can then be obtained through the hydrolysis of 1-cyclohexenyl acetonitrile.[1]

Therapeutic Applications and Biological Activity

Analogs of this compound have been investigated for a variety of therapeutic applications, leveraging the structural features of the cyclohexene ring and the acetic acid side chain to interact with biological targets.

Anti-inflammatory and Antinociceptive Activity

Derivatives of cyclohex-1-ene-1-carboxylic acid have demonstrated significant anti-inflammatory and antinociceptive properties. A study on new amidrazone derivatives containing the cyclohex-1-ene-1-carboxylic acid moiety revealed their potential to modulate inflammatory responses.[2] These compounds were synthesized by reacting N3-substituted amidrazones with 3,4,5,6-tetrahydrophthalic anhydride.[2]

The anti-inflammatory effects of these analogs were assessed by measuring their impact on the production of key pro-inflammatory cytokines, such as TNF-α, IL-6, and the anti-inflammatory cytokine IL-10, in mitogen-stimulated peripheral blood mononuclear cells (PBMCs).[2] Several of these derivatives exhibited significant inhibitory effects on cytokine secretion.[2]

Table 1: Anti-inflammatory and Antimicrobial Activity of Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid [2]

CompoundSubstituentsTNF-α Inhibition (%) at 100 µg/mLIL-6 Inhibition (%) at 100 µg/mLIL-10 Inhibition (%) at 100 µg/mLMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. M. smegmatisMIC (µg/mL) vs. Y. enterocolitica
2a R1=2-pyridyl, R2=phenyl~90Not specifiedNot specified25664>512
2b R1=2-pyridyl, R2=4-CH3-phenyl~92~99~98>512>51264
2c R1=2-pyridyl, R2=4-Cl-phenylNot specifiedNot specifiedNot specified6464>512
2d R1=2-pyridyl, R2=4-NO2-phenyl~95 (at 50 µg/mL)Not specifiedNot specified>512>512>512
2e R1=phenyl, R2=phenylNot specifiedNot specifiedNot specified>512>512>512
2f R1=2-pyridyl, R2=2-pyridyl~90Not specifiedNot specified>512>512>512
Ibuprofen -~50Not specifiedNot specified---

Note: Inhibition percentages are approximate values derived from the source. MIC (Minimum Inhibitory Concentration) values indicate antimicrobial activity.

The potential mechanism for the anti-inflammatory activity of cyclohexaneacetic acid derivatives is hypothesized to involve the inhibition of the NF-κB signaling pathway, a critical regulator of pro-inflammatory gene expression.[3]

Anticancer Activity

The this compound scaffold has also been explored for its potential in developing anticancer agents. Researchers have incorporated the cyclohexenylacetate moiety into derivatives of shikonin, a natural product, to create novel compounds with enhanced cytotoxic activity against cancer cells.[1] While specific quantitative data for direct this compound analogs in cancer is limited, the broader class of cyclohexane-containing compounds has shown anticancer effects.[3]

Anticonvulsant Activity

The synthesis of gabapentin, a widely used anticonvulsant, from 1-cyclohexenylacetonitrile highlights the significance of this chemical scaffold in neurology.[1] Although gabapentin itself has a saturated cyclohexane ring, its synthesis from a cyclohexene precursor underscores the potential for developing other CNS-active agents from this class of compounds.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound analogs.

Synthesis of Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid[2]
  • Starting Materials: N3-substituted amidrazones and 3,4,5,6-tetrahydrophthalic anhydride.

  • Reaction: The N3-substituted amidrazones are reacted with 3,4,5,6-tetrahydrophthalic anhydride in anhydrous diethyl ether.

  • Purification: The resulting acyl derivatives are purified to yield the final compounds.

In Vitro Anti-inflammatory Activity Assay (Cytokine Production)[2]
  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured.

  • Treatment: PBMCs are stimulated with a mitogen (e.g., lipopolysaccharide - LPS) in the presence of varying concentrations of the test compounds.

  • Cytokine Measurement: After a 72-hour incubation period, the cell culture supernatant is collected. The concentrations of TNF-α, IL-6, and IL-10 are measured using enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage inhibition of cytokine production by the test compounds is calculated relative to the vehicle control.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)[2]
  • Microorganisms: A panel of bacterial and fungal strains (Staphylococcus aureus, Mycobacterium smegmatis, Escherichia coli, Yersinia enterocolitica, Klebsiella pneumoniae, and Candida albicans) are used.

  • Assay: The MIC is determined using a broth microdilution method. The test compounds are serially diluted in a 96-well plate containing the microbial culture.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.

Signaling Pathways and Experimental Workflows

Potential Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of cyclohexene-based carboxylic acid derivatives may be mediated through the inhibition of the NF-κB signaling pathway.

NF_kappaB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB Ubiquitination & Degradation NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates to NFkB_IkB->IkB Releases NFkB_IkB->NFkB Releases Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB_active->Genes Induces Analog 1-Cyclohexenylacetic Acid Analog (Hypothesized) Analog->IKK Inhibits? Experimental_Workflow start Start: Compound Library of This compound Analogs primary_screening Primary Screening (In Vitro) start->primary_screening protein_denaturation Protein Denaturation Assay primary_screening->protein_denaturation hrbc_stabilization HRBC Membrane Stabilization primary_screening->hrbc_stabilization secondary_screening Secondary Screening (Cell-based) protein_denaturation->secondary_screening hrbc_stabilization->secondary_screening lps_macrophage LPS-stimulated Macrophage Assay (e.g., RAW 264.7) secondary_screening->lps_macrophage cytokine_quantification Cytokine Quantification (ELISA) (TNF-α, IL-6, IL-1β) lps_macrophage->cytokine_quantification no_assay Nitric Oxide (NO) Assay lps_macrophage->no_assay mechanistic_studies Mechanistic Studies cytokine_quantification->mechanistic_studies no_assay->mechanistic_studies enzyme_inhibition Enzyme Inhibition Assays (COX-1, COX-2) mechanistic_studies->enzyme_inhibition nfkb_translocation NF-κB Translocation Assay mechanistic_studies->nfkb_translocation preclinical Preclinical Evaluation (In Vivo) enzyme_inhibition->preclinical nfkb_translocation->preclinical paw_edema Carrageenan-Induced Paw Edema preclinical->paw_edema end Lead Compound Identification paw_edema->end

References

1-Cyclohexenylacetic Acid: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Cyclohexenylacetic acid, a carboxylated cyclohexene derivative, has emerged as a valuable and versatile building block in organic synthesis. Its inherent structural features, including a nucleophilic double bond and a modifiable carboxylic acid group, provide a scaffold for the construction of a diverse array of complex molecules. This guide delves into the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of novel therapeutic agents.

Synthesis of this compound

The most common and efficient route to this compound proceeds through the synthesis of its nitrile precursor, 1-cyclohexenylacetonitrile. This intermediate is then hydrolyzed to afford the desired carboxylic acid.

Experimental Protocol: Synthesis of 1-Cyclohexenylacetonitrile[1]

This two-step, one-pot procedure involves the condensation of cyclohexanone with cyanoacetic acid, followed by decarboxylation.

Materials:

  • Cyclohexanone: 108 g (1.1 moles)

  • Cyanoacetic acid: 85 g (1.0 mole)

  • Ammonium acetate: 3.0 g (0.04 mole)

  • Benzene: 75 mL

  • Ether

  • 5% Sodium carbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of cyclohexanone, cyanoacetic acid, ammonium acetate, and benzene is heated under reflux in a flask equipped with a Dean and Stark apparatus.

  • The reaction is heated in an oil bath at 160–165°C to maintain vigorous reflux. Water is collected in the separator.

  • After the theoretical amount of water (18 mL) is collected (approximately 2 hours), the mixture is refluxed for an additional hour.

  • The reaction mixture is allowed to cool to approximately 50°C, and the flask is attached to a Vigreux column.

  • Benzene is removed under reduced pressure, causing the intermediate, cyclohexylidenecyanoacetic acid, to solidify.

  • The flask is then heated in an oil bath to 165–175°C under a vacuum of 35–45 mm. The solid melts and undergoes rapid decarboxylation, with the crude 1-cyclohexenylacetonitrile distilling at 100–120°C.

  • The crude product is diluted with 50 mL of ether and washed with 10 mL of 5% sodium carbonate solution, followed by 10 mL of water.

  • The organic layer is dried over anhydrous sodium sulfate.

  • Ether is removed by distillation, and the residue is distilled under reduced pressure.

  • 1-Cyclohexenylacetonitrile is collected as a colorless liquid at 74–75°C/4 mm.

Yield: 92–110 g (76–91%)

Experimental Protocol: Hydrolysis of 1-Cyclohexenylacetonitrile to this compound

A standard method for the hydrolysis of nitriles to carboxylic acids involves heating with a strong acid or base.

Materials:

  • 1-Cyclohexenylacetonitrile

  • Concentrated sulfuric acid or sodium hydroxide solution

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure (Acid-Catalyzed Hydrolysis):

  • 1-Cyclohexenylacetonitrile is refluxed with an excess of aqueous sulfuric acid (e.g., 50% H₂SO₄) for several hours. The reaction progress can be monitored by TLC.

  • After cooling, the reaction mixture is extracted with diethyl ether.

  • The combined organic extracts are washed with saturated sodium bicarbonate solution.

  • The aqueous layer is acidified with concentrated HCl and then extracted with diethyl ether.

  • The final organic extract is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to yield this compound.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a key precursor in the synthesis of various biologically active compounds, most notably in the development of anti-inflammatory agents.

Synthesis of Amidrazone Derivatives with Anti-inflammatory Activity[2]

New amidrazone derivatives incorporating the cyclohex-1-ene-1-carboxylic acid moiety have been synthesized and evaluated for their anti-inflammatory properties. These compounds have been shown to modulate the production of key inflammatory cytokines.

General Synthetic Procedure for Amidrazone Derivatives:

A solution of the appropriate N³-substituted amidrazone in anhydrous diethyl ether is treated with a solution of 3,4,5,6-tetrahydrophthalic anhydride (which can be conceptually related to a derivative of this compound) in the same solvent. The resulting precipitate is filtered, washed with diethyl ether, and recrystallized to yield the final product.

Quantitative Data for Synthesized Amidrazone Derivatives: [1]

CompoundMolecular FormulaYield (%)Melting Point (°C)
2a C₂₀H₂₀N₄O₃92.5119–120
2b C₂₁H₂₂N₄O₃85.1145–146
2c C₂₀H₁₉ClN₄O₃89.3165–166
2d C₂₀H₁₉FN₄O₃91.7134–135
2f C₂₁H₂₂N₄O₄88.4129–130
Biological Activity of Amidrazone Derivatives

These synthesized compounds were evaluated for their effects on the production of pro-inflammatory and anti-inflammatory cytokines in mitogen-stimulated human peripheral blood mononuclear cells (PBMCs).

Effect on Cytokine Production: [1]

CompoundConcentration (µg/mL)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-10 Inhibition (%)IL-1β Inhibition (%)
2b 100~99~92~98-
2f 10~66---
2f 50~75---
2f 100~81---

Note: "-" indicates data not reported or not significant.

Inflammatory Signaling Pathway

The anti-inflammatory effects of the this compound derivatives can be contextualized within the broader inflammatory signaling cascade. A key pathway involved in the production of cytokines like TNF-α and IL-6 is the NF-κB signaling pathway.

G Simplified Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB_inactive NF-κB (p50/p65)-IκB NF-κB_active NF-κB (p50/p65) NF-κB_inactive->NF-κB_active IκB degradation DNA DNA NF-κB_active->DNA Translocates to nucleus and binds to promoter mRNA mRNA DNA->mRNA Cytokines TNF-α, IL-6, IL-1β mRNA->Cytokines Translation

Caption: Simplified NF-κB signaling pathway leading to inflammatory cytokine production.

Logical Workflow for Synthesis and Evaluation

The development of new therapeutic agents from this compound follows a logical progression from synthesis to biological evaluation.

G Workflow for Synthesis and Evaluation Start Starting Materials (Cyclohexanone, Cyanoacetic Acid) Synthesis_Nitrile Synthesis of 1-Cyclohexenylacetonitrile Start->Synthesis_Nitrile Hydrolysis Hydrolysis to This compound Synthesis_Nitrile->Hydrolysis Derivatization Synthesis of Bioactive Derivatives (e.g., Amidrazones) Hydrolysis->Derivatization Biological_Screening In vitro Biological Evaluation (e.g., Cytokine Assays) Derivatization->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization End Potential Drug Candidate Lead_Optimization->End

Caption: General workflow from synthesis to drug candidate identification.

Conclusion

This compound is a valuable and readily accessible building block in organic synthesis. Its utility is particularly evident in the field of medicinal chemistry, where it serves as a scaffold for the development of novel anti-inflammatory agents. The straightforward synthesis of this compound, coupled with the potential for diverse functionalization, ensures its continued importance in the discovery of new and effective therapeutics. Further exploration of its applications in the synthesis of other classes of bioactive molecules and natural products is a promising area for future research.

References

Review of 1-Cyclohexenylacetic acid and its derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Cyclohexenylacetic Acid and its Derivatives in Medicinal Chemistry

Introduction

This compound, with the chemical formula C8H12O2, is a carboxylic acid featuring a cyclohexene ring.[1][2] This scaffold serves as a versatile building block in medicinal chemistry and drug discovery due to the reactive nature of its double bond and carboxylic acid group.[1] Its structural framework is integral to the development of various therapeutic agents, ranging from anticonvulsants to selective receptor modulators. This guide provides a detailed review of the synthesis, pharmacological activities, and therapeutic potential of this compound and its derivatives for researchers, scientists, and professionals in drug development.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives is of significant industrial and academic interest. One documented method for synthesizing the parent compound begins with cyclohexanone and cyanoacetic acid.[1] This process involves the formation of an intermediate which then undergoes decarboxylation and hydrolysis.[1] The nitrile derivative, 1-cyclohexenylacetonitrile, is a key intermediate in many synthetic pathways and can be produced from this compound or synthesized directly from cyclohexanone and cyanoacetic acid.[1] These synthetic routes are optimized for high purity and stable reaction conditions, which are crucial for pharmaceutical manufacturing.[1]

A general synthetic workflow for creating derivatives often involves modifying the carboxylic acid group or the cyclohexene ring. For example, amidrazone derivatives have been synthesized by reacting amidrazones with 3,4,5,6-tetrahydrophthalic anhydride, which contains the cyclohexene moiety.[3]

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_core Core Compound Synthesis cluster_derivatives Derivative Synthesis A Cyclohexanone C Cyclohexenyl Cyanoacetic Acid Intermediate A->C B Cyanoacetic Acid B->C D 1-Cyclohexenylacetonitrile C->D Decarboxylation E This compound D->E Hydrolysis F Esterification / Amidation E->F G Ring Modification E->G H Final Bioactive Derivatives F->H G->H

General synthetic pathway for this compound and its derivatives.

Pharmacological Activities and Therapeutic Targets

Derivatives of this compound have demonstrated a wide range of biological activities, targeting various enzymes and receptors.

Alpha-Glucosidase Inhibitory Activity

Extracts of Tiliacora triandra, which contain this compound, have shown significant alpha-glucosidase inhibitory activity.[1] Alpha-glucosidase inhibitors are used to manage hyperglycemia by delaying carbohydrate digestion.[1] In a comparative study, the extract from T. triandra was the most potent among six Thai vegetables, suggesting the contribution of its chemical constituents, including this compound, to this effect.[1]

Source Target Activity IC50 Value
Tiliacora triandra Ethanol ExtractAlpha-glucosidaseInhibition115.24 ± 5.91 ppm[1]
Adenosine A1 Receptor Antagonism

The this compound scaffold is a crucial component in the design of selective adenosine A1 receptor antagonists.[1] The double bond within the cyclohexenylacetic acid moiety has been identified as critical for the selective and potent binding to the A1 receptor.[1] An experimental compound, FR166124, which incorporates this scaffold, has been highlighted as a highly potent and selective antagonist for this receptor.[1]

Anti-inflammatory and Analgesic Properties

New amidrazone derivatives incorporating the cyclohex-1-ene-1-carboxylic acid moiety have been synthesized and evaluated for their anti-inflammatory properties.[3] Several of these compounds demonstrated significant antiproliferative activity against mitogen-stimulated peripheral blood mononuclear cells (PBMCs) and were found to inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[3] For instance, compound 2f strongly inhibited TNF-α secretion by 66-81% at various concentrations, while derivative 2b significantly reduced the release of TNF-α, IL-6, and IL-10 at a high dose.[3]

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has also been explored. In a study of new amidrazone derivatives, compound 2c exhibited bacteriostatic activity against Staphylococcus aureus and Mycobacterium smegmatis.[3] Another derivative, 2b , showed selective inhibition of Yersinia enterocolitica with a minimum inhibitory concentration (MIC) of 64 µg/mL.[3]

Compound Microorganism Activity MIC Value
Derivative 2bYersinia enterocoliticaInhibition64 µg/mL[3]
Derivative 2cStaphylococcus aureusBacteriostaticNot specified
Derivative 2cMycobacterium smegmatisBacteriostaticNot specified
Precursor for Anticonvulsant Drugs

This compound and its nitrile counterpart are important intermediates in the synthesis of anticonvulsant and neuropathic pain medications, most notably gabapentin.[1] The synthesis of gabapentin, or 1-(aminomethyl)cyclohexyl-acetic acid, can be achieved through intermediates derived from this compound.[4]

Experimental Protocols

General Synthesis of Amidrazone Derivatives (2a-2f)

The synthesis of new amidrazone derivatives containing the cyclohex-1-ene-1-carboxylic acid moiety was achieved through the reaction of amidrazones (1a-1f) with 3,4,5,6-tetrahydrophthalic anhydride.[3]

Methodology:

  • A solution of the appropriate amidrazone (1a-1f) in a suitable solvent is prepared.

  • An equimolar amount of 3,4,5,6-tetrahydrophthalic anhydride is added to the solution.

  • The reaction mixture is stirred, typically at room temperature or with gentle heating, for a specified period.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated, for example, by filtration or evaporation of the solvent.

  • The crude product is then purified using techniques such as recrystallization or column chromatography.

  • The structure of the final compounds (2a-2f) is confirmed by spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) and elemental analysis.[3]

Evaluation of Anti-inflammatory Activity

The anti-inflammatory effects of the synthesized derivatives were assessed by measuring their impact on cytokine production in human peripheral blood mononuclear cells (PBMCs).[3]

Methodology:

  • PBMC Isolation: PBMCs are isolated from the blood of healthy donors using density gradient centrifugation.

  • Cell Culture and Stimulation: The isolated PBMCs are cultured in an appropriate medium and stimulated with a mitogen (e.g., phytohemagglutinin) to induce cytokine production.

  • Treatment: The stimulated cells are treated with various concentrations of the test compounds (e.g., 10, 50, and 100 µg/mL).[3] A control group (untreated) and a positive control (e.g., ibuprofen) are included.[3]

  • Cytokine Measurement: After an incubation period, the cell culture supernatants are collected. The concentrations of pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines are measured using enzyme-linked immunosorbent assay (ELISA) kits.[3]

  • Data Analysis: The percentage of cytokine inhibition by the test compounds is calculated relative to the untreated stimulated cells.

G cluster_workflow Experimental Workflow: Anti-inflammatory Assay A Isolate PBMCs from Healthy Donor Blood B Culture and Stimulate PBMCs with Mitogen A->B C Treat Stimulated Cells with This compound Derivatives B->C D Incubate for a Specified Period C->D E Collect Cell Supernatants D->E F Measure Cytokine Levels (TNF-α, IL-6, IL-10) via ELISA E->F G Analyze Data and Determine Percentage of Inhibition F->G

Workflow for evaluating the anti-inflammatory activity of derivatives.

Conclusion

This compound represents a valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including alpha-glucosidase inhibition, adenosine A1 receptor antagonism, and significant anti-inflammatory and antimicrobial effects. Furthermore, its role as a key intermediate in the synthesis of established drugs like gabapentin underscores its importance in pharmaceutical development. The continued exploration of structure-activity relationships and the synthesis of novel analogs based on this core structure hold considerable promise for the discovery of new and effective therapeutic agents. Future research should focus on optimizing the potency and selectivity of these derivatives, as well as elucidating their precise mechanisms of action to advance them through the drug development pipeline.

References

An In-depth Technical Guide to the Synthesis of 1-Cyclohexenylacetic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexenylacetic acid is a valuable cyclic carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceuticals and other complex organic molecules. Its structural motif, featuring a cyclohexene ring attached to an acetic acid moiety, provides a versatile scaffold for the development of novel compounds. Notably, it is a crucial precursor in the synthesis of gabapentin, a widely used anticonvulsant and neuropathic pain medication. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to this compound, with a focus on detailed experimental protocols, comparative data, and reaction mechanisms.

Discovery and Historical Perspective

The synthesis of this compound is intrinsically linked to the development of fundamental carbon-carbon bond-forming reactions in organic chemistry. While pinpointing the exact first synthesis of this specific molecule is challenging from available literature, its preparation is a classic example of the application of well-established synthetic methodologies. The most prominent and historically significant route is the Knoevenagel condensation, a reaction developed by Emil Knoevenagel in the late 19th century. This reaction, involving the condensation of a carbonyl compound with an active methylene compound, provided an efficient means to access α,β-unsaturated systems, which are precursors to this compound.

Subsequent advancements in organic synthesis have introduced alternative pathways, including the Reformatsky and Wittig reactions, offering different strategic approaches to the target molecule. These methods, developed in the late 19th and mid-20th centuries respectively, have expanded the synthetic chemist's toolkit for constructing such structures. The choice of synthetic route often depends on factors such as substrate availability, desired scale, and stereochemical considerations.

Core Synthetic Methodologies

This section details the primary synthetic routes for this compound, presenting a comparative analysis of their key parameters.

Data Presentation: Comparison of Synthetic Routes
Parameter Knoevenagel Condensation Reformatsky Reaction (Proposed) Wittig Reaction (Proposed)
Starting Materials Cyclohexanone, Cyanoacetic AcidCyclohexanone, Ethyl bromoacetate, ZincCyclohexanone, (Triphenylphosphoranylidene)acetic acid ethyl ester
Key Reagents/Catalysts Ammonium acetate or PiperidineZinc metalTriphenylphosphine
Intermediate(s) Cyclohexylidenecyanoacetic acid, 1-CyclohexenylacetonitrileOrganozinc intermediate, β-hydroxy esterPhosphonium ylide, Oxaphosphetane
Typical Reaction Temperature Reflux (e.g., in benzene or toluene)Varies (often gentle heating)Varies (often room temperature or below)
Reported Yield 76-91% (for the nitrile intermediate)[1]Moderate to good (estimated)Good to high (estimated)
Key Advantages Well-established, high yield for the intermediate, readily available starting materials.Tolerant of a variety of functional groups.High functional group tolerance, generally mild reaction conditions.
Key Disadvantages Vigorous decarboxylation step requires careful control, potential for side reactions.Requires activation of zinc, potential for side reactions with the ester.Stoichiometric amounts of phosphine oxide byproduct are generated.

Experimental Protocols

Knoevenagel Condensation and Subsequent Hydrolysis

This is the most widely documented and industrially relevant method for the synthesis of this compound. The process involves three key stages: the Knoevenagel condensation to form an α,β-unsaturated nitrile, followed by hydrolysis of the nitrile to the corresponding carboxylic acid.

Step 1: Synthesis of 1-Cyclohexenylacetonitrile [1]

Materials:

  • Cyclohexanone (1.1 moles)

  • Cyanoacetic acid (1.0 mole)

  • Ammonium acetate (0.04 moles)

  • Benzene (75 mL)

  • Ether

  • 5% Sodium carbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a 500-mL round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone, cyanoacetic acid, ammonium acetate, and benzene.

  • Heat the mixture to a vigorous reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue refluxing until the theoretical amount of water (18 mL) is collected (approximately 2 hours).

  • After cooling, remove the benzene under reduced pressure.

  • The resulting crude cyclohexylidenecyanoacetic acid is then decarboxylated by heating to 165–175°C under reduced pressure (35–45 mm). The 1-cyclohexenylacetonitrile distills during this process.

  • The crude nitrile is dissolved in ether, washed with 5% sodium carbonate solution and then with water.

  • The ethereal solution is dried over anhydrous sodium sulfate, the ether is removed by distillation, and the final product is purified by vacuum distillation.

Yield: 76–91% of 1-cyclohexenylacetonitrile.

Step 2: Hydrolysis of 1-Cyclohexenylacetonitrile to this compound

Materials:

  • 1-Cyclohexenylacetonitrile

  • Aqueous solution of sodium hydroxide or sulfuric acid

Procedure:

  • The 1-cyclohexenylacetonitrile is subjected to hydrolysis by heating with an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

  • The reaction mixture is heated under reflux until the hydrolysis is complete (monitoring by TLC or GC is recommended).

  • After cooling, the reaction mixture is acidified (if a basic hydrolysis was performed) to precipitate the carboxylic acid.

  • The crude this compound is then collected by filtration, washed with cold water, and can be further purified by recrystallization.

Proposed Alternative Synthetic Routes

While the Knoevenagel condensation is the most common, other classic name reactions in organic chemistry offer plausible, albeit less documented, routes to this compound.

Reformatsky Reaction (Proposed)

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.

Proposed Reaction: Cyclohexanone reacts with an α-haloacetic acid ester (e.g., ethyl bromoacetate) and activated zinc to form a β-hydroxy ester. Subsequent dehydration of the β-hydroxy ester would yield the corresponding α,β-unsaturated ester, which can then be hydrolyzed to this compound.

Wittig Reaction (Proposed)

The Wittig reaction is a powerful method for the formation of alkenes from carbonyl compounds and phosphonium ylides.

Proposed Reaction: Cyclohexanone can be reacted with a stabilized phosphorus ylide, such as (triphenylphosphoranylidene)acetic acid ethyl ester. The resulting α,β-unsaturated ester can then be hydrolyzed to afford this compound.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthetic processes and the underlying reaction mechanisms, the following diagrams are provided in the DOT language for Graphviz.

Knoevenagel Condensation Workflow

Knoevenagel_Workflow start Starting Materials (Cyclohexanone, Cyanoacetic Acid) condensation Knoevenagel Condensation (Ammonium Acetate, Benzene, Reflux) start->condensation intermediate1 Cyclohexylidenecyanoacetic Acid condensation->intermediate1 decarboxylation Decarboxylation (Heat, Vacuum) intermediate1->decarboxylation intermediate2 1-Cyclohexenylacetonitrile decarboxylation->intermediate2 hydrolysis Hydrolysis (Acid or Base) intermediate2->hydrolysis product This compound hydrolysis->product

Caption: Workflow for the synthesis of this compound via the Knoevenagel condensation.

Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration cyanoacetic Cyanoacetic Acid enolate Carbanion (Enolate) cyanoacetic->enolate Deprotonation base Base (Amine) alkoxide Alkoxide Intermediate enolate->alkoxide Nucleophilic Attack cyclohexanone Cyclohexanone cyclohexanone->alkoxide protonation Protonation alkoxide->protonation hydroxy β-Hydroxy Nitrile protonation->hydroxy dehydration Dehydration (-H2O) hydroxy->dehydration product Cyclohexylidenecyanoacetic Acid dehydration->product

Caption: Mechanism of the Knoevenagel condensation between cyclohexanone and cyanoacetic acid.

Reformatsky Reaction Mechanism (Proposed)

Reformatsky_Mechanism cluster_step1 Step 1: Organozinc Formation cluster_step2 Step 2: Addition to Carbonyl cluster_step3 Step 3: Workup & Dehydration bromoester Ethyl Bromoacetate organozinc Organozinc Reagent bromoester->organozinc zinc Zinc (Zn) zinc->organozinc zinc_complex Zinc Alkoxide Intermediate organozinc->zinc_complex cyclohexanone Cyclohexanone cyclohexanone->zinc_complex workup Acidic Workup zinc_complex->workup hydroxy_ester β-Hydroxy Ester workup->hydroxy_ester dehydration Dehydration hydroxy_ester->dehydration product_ester α,β-Unsaturated Ester dehydration->product_ester

Caption: Proposed mechanism for the Reformatsky reaction to form a precursor to this compound.

Wittig Reaction Mechanism (Proposed)

Wittig_Mechanism cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Cycloaddition cluster_step3 Step 3: Elimination phosphonium_salt Phosphonium Salt ylide Phosphorus Ylide phosphonium_salt->ylide base Base base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane cyclohexanone Cyclohexanone cyclohexanone->oxaphosphetane elimination Cycloreversion oxaphosphetane->elimination product_ester α,β-Unsaturated Ester elimination->product_ester byproduct Triphenylphosphine Oxide elimination->byproduct

References

Methodological & Application

Synthesis of 1-Cyclohexenylacetic Acid from Cyclohexanone: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-cyclohexenylacetic acid from cyclohexanone. This synthesis is a valuable transformation in organic chemistry, yielding a versatile building block for the preparation of more complex molecules in pharmaceutical and materials science research. Three common olefination reactions—the Reformatsky reaction, the Wittig reaction, and the Horner-Wadsworth-Emmons (HWE) reaction—are presented as viable synthetic routes. Each method is detailed with specific protocols, quantitative data, and a discussion of its advantages and limitations.

Introduction

This compound is a key intermediate in the synthesis of various carbocyclic compounds. Its structure, featuring a reactive carboxylic acid moiety and a nucleophilic double bond, allows for a wide range of subsequent chemical modifications. The synthesis of this compound from the readily available and inexpensive starting material, cyclohexanone, is a common objective in synthetic organic chemistry. This note details and compares three robust methods for achieving this transformation, providing researchers with the necessary information to select and implement the most suitable protocol for their specific needs.

Synthetic Strategies Overview

The synthesis of this compound from cyclohexanone typically proceeds in two main stages:

  • Olefination: A carbon-carbon double bond is formed by reacting cyclohexanone with a suitable C2-building block. This step yields an ester of this compound. The three methods detailed below—Reformatsky, Wittig, and Horner-Wadsworth-Emmons—are all powerful olefination reactions.

  • Hydrolysis: The resulting ester is hydrolyzed to the final carboxylic acid product.

A schematic of the overall synthetic pathway is presented below.

G Cyclohexanone Cyclohexanone Ester Ethyl 1-Cyclohexenylacetate Cyclohexanone->Ester Olefination (Reformatsky, Wittig, or HWE) Acid This compound Ester->Acid Hydrolysis

Caption: General synthetic scheme for this compound.

Comparative Data of Synthetic Protocols

The following table summarizes the key quantitative data for the different synthetic approaches, allowing for a direct comparison of their efficiency and requirements.

ParameterReformatsky ReactionHorner-Wadsworth-Emmons Reaction
Key Reagents Cyclohexanone, Ethyl bromoacetate, ZincCyclohexanone, Triethyl phosphonoacetate, Sodium hydride
Intermediate Product Ethyl 1-hydroxycyclohexylacetateEthyl cyclohexylideneacetate / Ethyl 1-cyclohexenylacetate
Overall Yield ~60-70% (two steps)65-75% (one-pot)
Reaction Time 4-6 hours2-3 hours
Key Advantages Milder conditions for the initial addition.High yield, one-pot procedure, easier purification of byproducts.
Key Disadvantages Requires a separate dehydration step which can lower the overall yield.Potential for formation of the undesired exocyclic isomer.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a highly reliable method for the synthesis of α,β-unsaturated esters from ketones. A key advantage of the HWE reaction over the related Wittig reaction is the facile removal of the water-soluble phosphate byproduct, simplifying product purification.[1][2] By carefully controlling the reaction conditions, specifically the amount of base used, it is possible to favor the formation of the desired endocyclic isomer, ethyl 1-cyclohexenylacetate.[3]

Reaction Scheme:

HWE_Reaction Cyclohexanone Cyclohexanone EndocyclicEster Ethyl 1-cyclohexenylacetate (Thermodynamic Product) Cyclohexanone->EndocyclicEster Phosphonoacetate Triethyl phosphonoacetate Phosphonoacetate->EndocyclicEster Base NaH Base->EndocyclicEster ExocyclicEster Ethyl cyclohexylideneacetate (Kinetic Product) EndocyclicEster->ExocyclicEster Isomerization

Caption: HWE reaction of cyclohexanone.

Materials:

  • Cyclohexanone

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous benzene or toluene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

Step 1: Synthesis of Ethyl 1-Cyclohexenylacetate

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add sodium hydride (1.1 equivalents) and anhydrous benzene or toluene.

  • With stirring, add triethyl phosphonoacetate (1.0 equivalent) dropwise from the dropping funnel. The reaction is exothermic and may require cooling with an ice bath to maintain the temperature between 20-30 °C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Add a solution of cyclohexanone (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture, again maintaining the temperature between 20-30 °C.

  • After the addition of cyclohexanone is complete, heat the mixture to reflux for 1-2 hours to promote the formation of the thermodynamically more stable endocyclic isomer.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure ethyl 1-cyclohexenylacetate. The expected yield is 65-75%.

Step 2: Hydrolysis to this compound

  • In a round-bottom flask, dissolve the ethyl 1-cyclohexenylacetate (1.0 equivalent) in ethanol.

  • Add a 10% aqueous solution of sodium hydroxide (2.0 equivalents) and heat the mixture to reflux for 1-2 hours.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid.

  • Extract the acidic aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield this compound as a solid or oil. The expected yield for this step is typically >90%.

Protocol 2: Reformatsky Reaction

The Reformatsky reaction provides a mild method for the formation of β-hydroxy esters from aldehydes or ketones and α-halo esters in the presence of zinc metal.[4] The resulting β-hydroxy ester can then be dehydrated to the α,β-unsaturated ester.

Reaction Scheme:

Reformatsky_Reaction Cyclohexanone Cyclohexanone HydroxyEster Ethyl 1-hydroxycyclohexylacetate Cyclohexanone->HydroxyEster Bromoacetate Ethyl bromoacetate Bromoacetate->HydroxyEster Zinc Zinc Zinc->HydroxyEster Reformatsky Reaction UnsaturatedEster Ethyl 1-cyclohexenylacetate HydroxyEster->UnsaturatedEster Dehydration FinalAcid This compound UnsaturatedEster->FinalAcid Hydrolysis

References

Application Notes and Protocols: Synthesis of Cyclohexylideneacetic Acid via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2] This application note provides a detailed protocol for the synthesis of cyclohexylideneacetic acid, a valuable building block in medicinal chemistry and materials science. The described methodology involves a two-step process commencing with a Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction, between cyclohexanone and triethyl phosphonoacetate to yield ethyl cyclohexylideneacetate.[3][4] Subsequent hydrolysis of the ester furnishes the desired cyclohexylideneacetic acid. This protocol offers high yields and excellent stereoselectivity for the E-isomer due to the use of a stabilized ylide.[5]

Introduction

The Wittig reaction, discovered by Georg Wittig in 1954, facilitates the conversion of aldehydes or ketones into alkenes through the reaction with a phosphorus ylide, also known as a Wittig reagent.[6][7] A key advantage of this reaction is the unambiguous placement of the newly formed double bond, replacing the carbonyl group.[8] The Horner-Wadsworth-Emmons (HWE) modification utilizes phosphonate carbanions, which are generally more reactive than the corresponding phosphonium ylides and often lead to cleaner reactions and easier removal of byproducts.[2] Stabilized ylides, such as those with an adjacent ester group, typically favor the formation of the thermodynamically more stable (E)-alkene.[5]

Cyclohexylideneacetic acid and its derivatives are important intermediates in the synthesis of various biologically active molecules and polymers. The following protocol provides a reliable and reproducible method for its preparation on a laboratory scale.

Data Presentation

ParameterHorner-Wadsworth-Emmons Reaction (Step 1)Hydrolysis (Step 2)Overall Yield
Reactants Cyclohexanone, Triethyl phosphonoacetateEthyl cyclohexylideneacetate, Sodium Hydroxide-
Product Ethyl cyclohexylideneacetateCyclohexylideneacetic acid-
Typical Yield (%) 67-77%[4]>90% (expected)60-70%
Reaction Time (hrs) 2-34-6-
Reaction Temp. (°C) 30-65[4]Reflux (approx. 100°C)-
Melting Point (°C) -93-95-

Experimental Protocols

Materials and Reagents
  • Cyclohexanone (Reagent grade)

  • Triethyl phosphonoacetate (98%)

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzene (Anhydrous)

  • Ethyl acetate (ACS Grade)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography, if necessary)

Instrumentation
  • Round-bottom flasks

  • Magnetic stirrer with hotplate

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • NMR Spectrometer (for characterization)

  • FT-IR Spectrometer (for characterization)

Protocol 1: Synthesis of Ethyl Cyclohexylideneacetate (HWE Reaction)

This protocol is adapted from a procedure published in Organic Syntheses.[4]

  • Preparation: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, reflux condenser, and a dropping funnel is purged with dry nitrogen.

  • Ylide Generation: To the flask, add sodium hydride (16 g of a 50% dispersion, 0.33 mol) and 100 mL of anhydrous benzene. With stirring, add triethyl phosphonoacetate (74.7 g, 0.33 mol) dropwise over 45-50 minutes, maintaining the temperature at 30-35°C with cooling if necessary. Vigorous hydrogen evolution will be observed. After the addition is complete, stir the mixture for an additional hour at room temperature to ensure complete formation of the phosphonate carbanion.[3]

  • Wittig Reaction: Add cyclohexanone (32.7 g, 0.33 mol) dropwise to the ylide solution over 30-40 minutes, maintaining the temperature between 20-30°C. A gummy precipitate of sodium diethyl phosphate will form.

  • Reaction Completion: After the addition of cyclohexanone, heat the mixture to 60-65°C and stir for 15 minutes.

  • Workup: Cool the reaction mixture to room temperature. Decant the benzene solution from the gummy precipitate. Wash the precipitate with several portions of warm benzene (4 x 25 mL). Combine all benzene fractions.

  • Purification: Distill the benzene at atmospheric pressure. The crude ethyl cyclohexylideneacetate is then purified by vacuum distillation. Collect the fraction boiling at 48-49°C (0.02 mm Hg).[4] The expected yield is 37-43 g (67-77%).

Protocol 2: Hydrolysis of Ethyl Cyclohexylideneacetate to Cyclohexylideneacetic Acid
  • Saponification: In a round-bottom flask, dissolve the purified ethyl cyclohexylideneacetate (e.g., 30 g, 0.178 mol) in ethanol (150 mL). Add a solution of sodium hydroxide (14.2 g, 0.356 mol) in water (50 mL).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, remove the ethanol using a rotary evaporator. Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate of cyclohexylideneacetic acid will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or hexane/ethyl acetate) to yield pure cyclohexylideneacetic acid.

Mandatory Visualizations

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_wittig_reaction Wittig Reaction cluster_hydrolysis Hydrolysis Phosphonate Triethyl phosphonoacetate Ylide Phosphonate Carbanion (Ylide) Phosphonate->Ylide + NaH - H₂ Base Sodium Hydride (NaH) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Cyclohexanone Ketone Cyclohexanone Ketone->Oxaphosphetane Alkene Ethyl Cyclohexylideneacetate Oxaphosphetane->Alkene Byproduct Sodium Diethyl Phosphate Oxaphosphetane->Byproduct Final_Product Cyclohexylideneacetic Acid Alkene->Final_Product + NaOH, H₂O then H₃O⁺

Caption: Reaction pathway for the synthesis of cyclohexylideneacetic acid.

Experimental_Workflow cluster_step1 Step 1: HWE Reaction cluster_step2 Step 2: Hydrolysis Ylide_Gen 1. Ylide Generation: Triethyl phosphonoacetate + NaH in Benzene Wittig 2. Wittig Reaction: Add Cyclohexanone Ylide_Gen->Wittig Workup1 3. Workup & Purification: Decant, Wash, Vacuum Distillation Wittig->Workup1 Sapon 4. Saponification: Ester + NaOH in EtOH/H₂O, Reflux Workup1->Sapon Ethyl Cyclohexylideneacetate Workup2 5. Workup & Acidification: Remove EtOH, Wash, Add HCl Sapon->Workup2 Purify2 6. Isolation & Purification: Filter, Recrystallize Workup2->Purify2 Final_Product Final Product Purify2->Final_Product Cyclohexylideneacetic Acid

Caption: Experimental workflow for cyclohexylideneacetic acid synthesis.

References

Application Note: Hydrolysis of 1-cyclohexenylacetonitrile to 1-Cyclohexenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Cyclohexenylacetic acid is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its structure, featuring a cyclohexene ring, makes it a key building block for complex molecular architectures. One common synthetic route to this carboxylic acid is through the hydrolysis of 1-cyclohexenylacetonitrile. This application note provides detailed protocols for both acidic and basic hydrolysis of 1-cyclohexenylacetonitrile, offering flexibility depending on the desired reaction conditions and substrate compatibility.

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic chemistry.[1][2][3] The reaction typically proceeds in two stages: the nitrile is first hydrated to form an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid and ammonia (or an ammonium salt).[2][3] This conversion can be effectively catalyzed by either acid or base, with the choice of catalyst often influencing the reaction rate and the nature of the workup procedure.[2][3]

Under acidic conditions, the nitrile is protonated, which increases its electrophilicity and facilitates the nucleophilic attack of water.[1][4][5] The reaction is typically carried out by heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.[2] In contrast, basic hydrolysis involves the nucleophilic addition of a hydroxide ion to the carbon atom of the nitrile group.[3] This method typically employs heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide, and results in the formation of a carboxylate salt, which must be acidified in a separate step to yield the final carboxylic acid.[2]

This document presents detailed experimental protocols for both approaches, a summary of quantitative data in a tabular format for easy comparison, and a visual representation of the experimental workflow.

Data Presentation

ParameterAcidic Hydrolysis ProtocolBasic Hydrolysis Protocol
Starting Material 1-cyclohexenylacetonitrile1-cyclohexenylacetonitrile
Key Reagents Sulfuric acid, WaterSodium hydroxide, Water, Hydrochloric acid
Solvent AqueousAqueous
Temperature Reflux (approx. 100-110 °C)Reflux (approx. 100-110 °C)
Reaction Time 2-4 hours3-5 hours
Workup Procedure Cooling, extraction with an organic solvent, drying, and solvent evaporation.Cooling, acidification, extraction with an organic solvent, drying, and solvent evaporation.
Expected Yield 75-85%80-90%

Experimental Protocols

Protocol 1: Acidic Hydrolysis of 1-cyclohexenylacetonitrile

Materials:

  • 1-cyclohexenylacetonitrile

  • Concentrated sulfuric acid (98%)

  • Deionized water

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 10.0 g of 1-cyclohexenylacetonitrile with 100 mL of a 25% (v/v) aqueous sulfuric acid solution.

  • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the cooled mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic extracts and wash with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by distillation or recrystallization if necessary.

Protocol 2: Basic Hydrolysis of 1-cyclohexenylacetonitrile

Materials:

  • 1-cyclohexenylacetonitrile

  • Sodium hydroxide

  • Deionized water

  • Concentrated hydrochloric acid (37%)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 12.0 g of sodium hydroxide in 100 mL of deionized water.

  • Add 10.0 g of 1-cyclohexenylacetonitrile to the sodium hydroxide solution.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 3-5 hours. The reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature in an ice bath.

  • Slowly and carefully acidify the cooled solution to a pH of approximately 2 by adding concentrated hydrochloric acid. Monitor the pH using pH paper or a pH meter.

  • Transfer the acidified mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic extracts and wash with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to afford the crude this compound.

  • Further purification can be achieved by distillation or recrystallization as needed.

Mandatory Visualization

Hydrolysis_Workflow cluster_acidic Acidic Hydrolysis cluster_basic Basic Hydrolysis start 1-Cyclohexenylacetonitrile acid_reflux Reflux with H₂SO₄/H₂O start->acid_reflux base_reflux Reflux with NaOH/H₂O start->base_reflux acid_workup Extraction & Drying acid_reflux->acid_workup product This compound acid_workup->product acidification Acidification (HCl) base_reflux->acidification base_workup Extraction & Drying acidification->base_workup base_workup->product

References

Role of 1-Cyclohexenylacetic acid in the synthesis of gabapentin

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of Gabapentin

Topic: Elucidation of Key Intermediates in Gabapentin Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gabapentin, chemically known as 1-(aminomethyl)cyclohexaneacetic acid, is a widely prescribed anticonvulsant and analgesic. Its synthesis is a topic of significant interest in the pharmaceutical industry. While various synthetic routes have been explored, industrial production predominantly relies on pathways that utilize C8 dicarboxylic acid derivatives of cyclohexane. This document provides a detailed overview of the established synthetic routes to gabapentin, focusing on the pivotal role of key intermediates.

It is important to clarify a common misconception regarding the starting materials for gabapentin synthesis. Based on a thorough review of scientific literature and patent filings, 1-Cyclohexenylacetic acid is not a recognized precursor or intermediate in the established industrial synthesis of gabapentin. The primary and most efficient synthetic strategies commence with saturated cyclohexane derivatives, namely 1,1-cyclohexanediacetic acid and its associated compounds.

The most prevalent synthetic pathways for gabapentin involve molecular rearrangements of a 1,1-cyclohexanediacetic acid derivative, which curtails the carbon chain by one atom to introduce the aminomethyl group. The three main rearrangement reactions employed are the Hofmann, Curtius, and Lossen rearrangements. Among these, the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide is a widely adopted and industrially scalable method.

I. Primary Synthetic Pathway: The Hofmann Rearrangement

The Hofmann rearrangement provides a robust and efficient method for the synthesis of gabapentin from 1,1-cyclohexanediacetic acid monoamide. This pathway involves the conversion of the primary amide to a primary amine with one fewer carbon atom.

Overall Synthetic Scheme:

The synthesis typically begins with the reaction of cyclohexanone and a cyanoacetate derivative, followed by a series of transformations to yield the key intermediate, 1,1-cyclohexanediacetic acid monoamide, which then undergoes the Hofmann rearrangement.

Gabapentin Synthesis via Hofmann Rearrangement cluster_0 Synthesis of Key Intermediate cluster_1 Final Product Formation Cyclohexanone Cyclohexanone Dinitrile Intermediate Dinitrile Intermediate Cyclohexanone->Dinitrile Intermediate Guareschi Reaction (Ammonia) Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->Dinitrile Intermediate 1,1-Cyclohexanediacetic Acid (CDA) 1,1-Cyclohexanediacetic Acid (CDA) Dinitrile Intermediate->1,1-Cyclohexanediacetic Acid (CDA) Hydrolysis & Decarboxylation (H2SO4) 1,1-Cyclohexanediacetic Anhydride 1,1-Cyclohexanediacetic Anhydride 1,1-Cyclohexanediacetic Acid (CDA)->1,1-Cyclohexanediacetic Anhydride Dehydration (e.g., Acetic Anhydride) 1,1-Cyclohexanediacetic Acid Monoamide (CDMA) 1,1-Cyclohexanediacetic Acid Monoamide (CDMA) 1,1-Cyclohexanediacetic Anhydride->1,1-Cyclohexanediacetic Acid Monoamide (CDMA) Ammonolysis (Ammonia) CDMA 1,1-Cyclohexanediacetic Acid Monoamide 1,1-Cyclohexanediacetic Acid Monoamide (CDMA)->CDMA Gabapentin Gabapentin Isocyanate Intermediate Isocyanate Intermediate CDMA->Isocyanate Intermediate Hofmann Rearrangement (e.g., NaOBr) Isocyanate Intermediate->Gabapentin Hydrolysis

Diagram 1: Overall synthetic pathway of gabapentin via Hofmann rearrangement.

II. Experimental Protocols and Data

This section outlines the detailed methodologies for the key steps in the synthesis of gabapentin.

Protocol 1: Synthesis of 1,1-Cyclohexanediacetic Acid (CDA)

This procedure is based on the Guareschi reaction followed by hydrolysis and decarboxylation.[1]

  • Reaction: Cyclohexanone is reacted with an alkyl cyanoacetate in the presence of ammonia to form 2,4-dioxo-3-aza-spiro[5.5]undecane-1,5-dicarbonitrile (dinitrile).

  • Hydrolysis and Decarboxylation: The resulting dinitrile intermediate is then treated with sulfuric acid to yield 1,1-cyclohexanediacetic acid.

  • Reaction Conditions:

    • The hydrolysis and decarboxylation step is typically carried out using 50% to 70% sulfuric acid.

    • The optimal temperature range for this reaction is between 90°C and 110°C.

  • Work-up: The reaction mixture is cooled and diluted with water, leading to the precipitation of 1,1-cyclohexanediacetic acid, which is then filtered and dried.

Protocol 2: Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide (CDMA)

This protocol describes the conversion of CDA to its monoamide, a crucial precursor for the Hofmann rearrangement.[1][2]

  • Anhydride Formation: 1,1-cyclohexanediacetic acid is first converted to 1,1-cyclohexanediacetic anhydride by heating with a dehydrating agent such as acetic anhydride.

  • Ammonolysis: The anhydride is then reacted with ammonia (aqueous or gaseous) to yield 1,1-cyclohexanediacetic acid monoamide.[1][2]

  • Reaction Conditions: The ammonolysis is typically carried out at controlled temperatures to favor the formation of the monoamide over the diamide.

  • Isolation: The product, 1,1-cyclohexanediacetic acid monoamide, is isolated by filtration and can be purified by recrystallization.

Protocol 3: Hofmann Rearrangement for Gabapentin Synthesis

This protocol details the conversion of CDMA to gabapentin.[2][3][4]

  • Reagent Preparation: An aqueous solution of sodium hypobromite is prepared in situ by adding bromine to a cooled solution of sodium hydroxide.

  • Reaction: A solution of 1,1-cyclohexanediacetic acid monoamide in aqueous sodium hydroxide is slowly added to the sodium hypobromite solution at a low temperature (typically -5 to -10°C).[2]

  • Temperature Control: After the initial addition, the reaction mixture is allowed to warm to room temperature and may be further heated to around 55°C to ensure the completion of the rearrangement.[2]

  • Acidification and Isolation: The reaction mixture is then acidified with an acid like hydrochloric acid to precipitate gabapentin, often as its hydrochloride salt. The pH is carefully adjusted to the isoelectric point of gabapentin (around 7.2) to facilitate the precipitation of the zwitterionic form.

  • Purification: The crude gabapentin is collected by filtration and can be purified by recrystallization from a suitable solvent system, such as a mixture of methanol and isopropanol or ethanol and ether.

III. Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the key steps in gabapentin synthesis.

Step Reactants Reagents Temperature (°C) Time (h) Yield (%) Reference
CDA Synthesis Dinitrile Intermediate50-70% H₂SO₄90-11015-22~80[1]
CDMA Synthesis Di-imide Intermediate20% NaOH100-105 (Reflux)18~81[1]
Hofmann Rearrangement CDMA, NaOH, Br₂--5 to 552-3High[2]

IV. Alternative Synthetic Routes

While the Hofmann rearrangement is prevalent, the Curtius and Lossen rearrangements offer alternative pathways to the isocyanate intermediate from 1,1-cyclohexanediacetic acid derivatives.

  • Curtius Rearrangement: This method involves the thermal decomposition of an acyl azide, which is typically formed from a carboxylic acid derivative (e.g., an acid chloride or ester) of 1,1-cyclohexanediacetic acid.[5] The resulting isocyanate is then hydrolyzed to gabapentin.[5]

  • Lossen Rearrangement: In this rearrangement, a hydroxamic acid derivative is converted to an isocyanate. This route is less commonly reported for gabapentin synthesis in industrial contexts.

These alternative routes are depicted in the following diagram:

Alternative Gabapentin Synthesis Routes cluster_hofmann Hofmann Rearrangement cluster_curtius Curtius Rearrangement cluster_lossen Lossen Rearrangement CDA_Derivative 1,1-Cyclohexanediacetic Acid Derivative Acyl_Azide Acyl Azide CDA_Derivative->Acyl_Azide Hydroxamic_Acid Hydroxamic Acid Derivative CDA_Derivative->Hydroxamic_Acid Isocyanate Isocyanate Intermediate Gabapentin Gabapentin Isocyanate->Gabapentin Hydrolysis CDMA Monoamide (CDMA) CDMA->Isocyanate NaOBr Acyl_Azide->Isocyanate Heat Hydroxamic_Acid->Isocyanate

Diagram 2: Comparison of rearrangement reactions in gabapentin synthesis.

V. Experimental Workflow Diagram

The following diagram illustrates a typical laboratory workflow for the synthesis of gabapentin via the Hofmann rearrangement.

Gabapentin Synthesis Workflow Start Start: 1,1-Cyclohexanediacetic Acid Monoamide (CDMA) Prepare_NaOBr Prepare NaOBr solution in situ (NaOH + Br₂) at 0°C Start->Prepare_NaOBr Add_CDMA Slowly add aqueous CDMA/NaOH solution to NaOBr at -5 to -10°C Prepare_NaOBr->Add_CDMA Warm_Reaction Allow reaction to warm to room temperature and then heat to ~55°C Add_CDMA->Warm_Reaction Acidify Cool and acidify with HCl to pH ~7.2 Warm_Reaction->Acidify Precipitate Precipitation of crude Gabapentin Acidify->Precipitate Filter Filter the precipitate Precipitate->Filter Purify Recrystallize from Methanol/Isopropanol Filter->Purify Dry Dry the final product Purify->Dry End End: Pure Gabapentin Dry->End

Diagram 3: Experimental workflow for the Hofmann rearrangement step.

Conclusion

The synthesis of gabapentin is a well-established process in pharmaceutical manufacturing, with the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide being a cornerstone of many industrial productions. The key to a successful and high-yield synthesis lies in the careful control of reaction conditions during the formation of the crucial 1,1-cyclohexanediacetic acid monoamide intermediate and its subsequent rearrangement. While alternative pathways exist, the route via the Hofmann rearrangement provides a reliable and scalable method for producing this important active pharmaceutical ingredient. It is critical for researchers and developers to focus on these validated intermediates rather than pursuing less documented or potentially erroneous starting materials like this compound.

References

Application Notes and Protocols for the Derivatization of 1-Cyclohexenylacetic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexenylacetic acid is a chemical scaffold with potential for the development of novel therapeutic agents. Its structure, featuring a reactive carboxylic acid group and a cyclohexene ring, makes it an attractive starting point for the synthesis of a diverse library of derivatives. Derivatization of the carboxylic acid moiety, primarily through the formation of amides and esters, allows for the modulation of physicochemical properties such as lipophilicity, solubility, and hydrogen bonding capacity. These modifications can significantly influence the biological activity of the parent compound, leading to the discovery of new molecules with potential anti-inflammatory, antimicrobial, or anticancer properties.

This document provides detailed protocols for the synthesis of this compound derivatives and their subsequent biological screening. The methodologies are presented to guide researchers in the exploration of this chemical space for drug discovery and development.

I. Derivatization of this compound

The primary point of derivatization for this compound is the carboxylic acid functional group. This section outlines the synthesis of two major classes of derivatives: amides and esters.

A. Synthesis of this compound Amides

Amide derivatives are synthesized by coupling this compound with a variety of primary and secondary amines using a suitable coupling agent.

Protocol 1: Amide Synthesis using HATU as a Coupling Agent

This protocol describes a general method for the synthesis of amides from this compound and an amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Materials:

  • This compound

  • Desired primary or secondary amine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • In a separate flask, dissolve HATU (1.2 eq) in anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Representative this compound Amide Derivatives and Expected Yields

AmineDerivative NameExpected Yield (%)
AnilineN-phenyl-2-(cyclohex-1-en-1-yl)acetamide85-95
BenzylamineN-benzyl-2-(cyclohex-1-en-1-yl)acetamide80-90
Morpholine1-(2-(cyclohex-1-en-1-yl)acetyl)morpholine90-98
Piperidine1-(2-(cyclohex-1-en-1-yl)acetyl)piperidine88-96

Workflow for Amide Synthesis:

G cluster_reactants Reactants cluster_reagents Reagents 1-Cyclohexenylacetic_acid This compound Reaction_Mixture Combine and Stir (0°C to RT, 4-16h) 1-Cyclohexenylacetic_acid->Reaction_Mixture Amine Primary or Secondary Amine Amine->Reaction_Mixture HATU HATU HATU->Reaction_Mixture DIPEA DIPEA DIPEA->Reaction_Mixture DMF Anhydrous DMF DMF->Reaction_Mixture Workup Aqueous Workup (EtOAc, NaHCO₃, Brine) Reaction_Mixture->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Amide Derivative Purification->Final_Product

Caption: Workflow for the synthesis of this compound amides.

B. Synthesis of this compound Esters

Ester derivatives can be prepared through Fischer esterification or by reacting the corresponding acyl chloride with an alcohol.

Protocol 2: Ester Synthesis via Acyl Chloride

This two-step protocol involves the conversion of this compound to its acyl chloride, followed by reaction with an alcohol.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Desired alcohol

  • Pyridine or Triethylamine (TEA)

  • Anhydrous DCM

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Formation of 1-Cyclohexenylacetyl Chloride

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or toluene.

  • Add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.

  • Allow the reaction to warm to room temperature and then reflux for 1-2 hours.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which is used immediately in the next step.

Step 2: Esterification

  • Dissolve the crude 1-cyclohexenylacetyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired alcohol (1.2 eq) and pyridine or TEA (1.5 eq) in anhydrous DCM.

  • Add the alcohol solution to the acyl chloride solution dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the pure ester derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: Representative this compound Ester Derivatives and Expected Yields

AlcoholDerivative NameExpected Yield (%)
MethanolMethyl 2-(cyclohex-1-en-1-yl)acetate80-90
EthanolEthyl 2-(cyclohex-1-en-1-yl)acetate82-92
Benzyl alcoholBenzyl 2-(cyclohex-1-en-1-yl)acetate75-85
PhenolPhenyl 2-(cyclohex-1-en-1-yl)acetate70-80

Workflow for Ester Synthesis:

G Start This compound Acyl_Chloride_Formation Acyl Chloride Formation (SOCl₂ or (COCl)₂) Start->Acyl_Chloride_Formation Crude_Acyl_Chloride 1-Cyclohexenylacetyl chloride Acyl_Chloride_Formation->Crude_Acyl_Chloride Esterification Esterification (Alcohol, Pyridine/TEA) Crude_Acyl_Chloride->Esterification Workup Aqueous Workup Esterification->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Ester Derivative Purification->Final_Product

Caption: Workflow for the synthesis of this compound esters.

II. Biological Screening Protocols

This section provides detailed protocols for the preliminary in vitro screening of the synthesized this compound derivatives for anti-inflammatory, antimicrobial, and anticancer activities.

A. Anti-inflammatory Activity Screening

Protocol 3: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the potential of the derivatives to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized this compound derivatives

  • Dexamethasone (positive control)

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized derivatives (e.g., 1, 10, 50, 100 µM) for 1 hour. Include wells with vehicle control (e.g., DMSO) and a positive control (dexamethasone).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite using a sodium nitrite standard curve.

  • Determine the percentage of NO inhibition for each derivative concentration.

  • Perform a cell viability assay (e.g., MTT or resazurin assay) in parallel to exclude cytotoxic effects.

Table 3: Hypothetical Anti-inflammatory Screening Data (IC₅₀ Values)

DerivativeIC₅₀ for NO Inhibition (µM)
N-phenyl-2-(cyclohex-1-en-1-yl)acetamide25.4
N-benzyl-2-(cyclohex-1-en-1-yl)acetamide42.1
Methyl 2-(cyclohex-1-en-1-yl)acetate> 100
Ethyl 2-(cyclohex-1-en-1-yl)acetate> 100
Dexamethasone (Positive Control)5.8

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NF-κB_Activation Active NF-κB IKK->NF-κB_Activation phosphorylates IκB NF-κB_Inhibition IκB-NF-κB Complex NF-κB_Inhibition->IKK Nucleus Nucleus NF-κB_Activation->Nucleus iNOS_Gene iNOS Gene Transcription Nucleus->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO_Production Nitric Oxide (NO) iNOS_Protein->NO_Production

Caption: Logical workflow for the biological screening of derivatives.

HPLC method for the analysis of 1-Cyclohexenylacetic acid purity

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purity Analysis of 1-Cyclohexenylacetic Acid by High-Performance Liquid Chromatography (HPLC)

Introduction

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. The purity of this starting material is critical as impurities can affect the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and reliable method for determining the purity of this compound and quantifying any related impurities.

This application note details a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The described protocol is suitable for quality control, stability testing, and research environments.

Principle

The method utilizes a C18 stationary phase to separate this compound from its potential impurities based on their polarity. A mobile phase consisting of an acetonitrile and dilute phosphoric acid solution is used under isocratic conditions. The acidic mobile phase ensures that the carboxylic acid group of the analyte is protonated, leading to better retention and improved peak symmetry on the reversed-phase column.[1] Detection is performed using a UV detector at 210 nm, where the carboxyl group exhibits strong absorbance, providing excellent sensitivity.[1]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.

  • Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Phosphoric acid (ACS grade)

    • Water (HPLC grade or ultrapure)

  • Glassware and Supplies: Volumetric flasks, pipettes, autosampler vials, 0.45 µm membrane filters.

Preparation of Solutions
  • Mobile Phase Preparation (Acetonitrile/0.1% Phosphoric Acid in Water, 60:40 v/v):

    • Prepare 1 L of 0.1% aqueous phosphoric acid by adding 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water.

    • Filter the aqueous phosphoric acid solution through a 0.45 µm membrane filter.

    • Mix 600 mL of HPLC-grade acetonitrile with 400 mL of the filtered 0.1% phosphoric acid solution.

    • Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer it into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Sample Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Transfer it into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[2]

Chromatographic Conditions

The optimized chromatographic conditions for the analysis are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)[1]
Flow Rate 1.0 mL/min[3][4]
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm[3][4][5][6]
Run Time 15 minutes

Data Presentation

System Suitability

Before sample analysis, the performance of the chromatographic system should be verified by injecting the standard solution in replicate (n=5). The system suitability parameters should meet the criteria listed below.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Method Validation Summary

The HPLC method should be validated according to ICH guidelines. Typical validation parameters and their expected results are summarized below.

Validation ParameterTypical Range/Value
Linearity (R²) ≥ 0.999 (Concentration range: 1-150 µg/mL)[1]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
* Repeatability (n=6)≤ 1.0%
* Intermediate Precision≤ 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Specificity No interference from blank or potential impurities at the retention time of the main peak.
Purity Calculation

The purity of the this compound sample is determined by the area percent method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow Visualization

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage A Prepare Mobile Phase (ACN:0.1% H3PO4, 60:40) D Equilibrate HPLC System A->D B Prepare Standard Solution (1 mg/mL) E Perform System Suitability Test (Inject Standard x5) B->E C Prepare Sample Solution (1 mg/mL) H Inject Sample Solution C->H D->E F Inject Blank (Mobile Phase) E->F G Inject Standard Solution F->G G->H I Integrate Chromatograms H->I J Verify System Suitability Results I->J J->E Fails K Calculate Purity (% Area) J->K L Generate Final Report K->L

Caption: HPLC analysis workflow for this compound purity.

Conclusion

The described RP-HPLC method is simple, precise, and accurate for determining the purity of this compound. The use of a standard C18 column and a common mobile phase makes this method easily transferable to most analytical laboratories. Proper validation ensures that the method is reliable for routine quality control, providing confidence in the quality of this important chemical intermediate.

References

Application Note: Quantification of 1-Cyclohexenylacetic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Cyclohexenylacetic acid is a cyclic carboxylic acid with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and sensitive quantification of this compound is crucial for process monitoring, quality control, and research and development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar compounds like this compound by GC is challenging due to its low volatility.

This application note presents a detailed protocol for the quantitative analysis of this compound by GC-MS following a derivatization step. The carboxylic acid group is converted to its more volatile and thermally stable trimethylsilyl (TMS) ester, enabling excellent chromatographic resolution and sensitive mass spectrometric detection.

Experimental Protocols

Materials and Reagents
  • This compound standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Ethyl acetate, HPLC grade

  • Internal Standard (IS): (e.g., Heptadecanoic acid)

  • Methanol, HPLC grade

  • Deionized water

  • Nitrogen gas, high purity

  • 2 mL autosampler vials with PTFE-lined caps

  • Vortex mixer

  • Heating block or oven

  • Centrifuge

Standard and Sample Preparation

2.1. Standard Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. Similarly, prepare a stock solution of the internal standard (e.g., Heptadecanoic acid) at 1 mg/mL in methanol.

2.2. Calibration Standards: Perform serial dilutions of the this compound stock solution with methanol to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

2.3. Sample Preparation (from a reaction mixture or bulk material): Accurately weigh a known amount of the sample. Dissolve the sample in methanol to achieve a theoretical concentration of this compound within the calibration range. Add the internal standard to a final concentration of 10 µg/mL. Vortex and sonicate to ensure complete dissolution. If necessary, centrifuge the sample to pellet any insoluble material and transfer the supernatant for derivatization.

Derivatization Protocol: Silylation
  • Pipette 100 µL of the standard or sample solution into a clean, dry 2 mL autosampler vial.

  • Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C).

  • To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA (+1% TMCS).

  • Securely cap the vial and vortex briefly to ensure the residue is fully dissolved.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument.

Parameter Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column
Carrier Gas Helium, constant flow rate of 1.2 mL/min
Injector Split/Splitless, operated in split mode (e.g., 20:1 split ratio)
Injector Temperature 250°C
Injection Volume 1 µL
Oven Program Initial temperature: 80°C, hold for 2 minutes. Ramp at 15°C/min to 280°C, hold for 5 minutes.
Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan (m/z 50-400)
Quantifier Ion (TMS derivative) To be determined from the mass spectrum of the derivatized standard (likely prominent fragment ions)
Qualifier Ions (TMS derivative) To be determined from the mass spectrum of the derivatized standard

Results and Discussion

The derivatization with BSTFA converts the polar carboxylic acid group of this compound into a non-polar trimethylsilyl ester. This derivatization significantly improves the volatility and thermal stability of the analyte, resulting in sharp, symmetrical peaks and enhanced sensitivity in the GC-MS analysis.

Quantitative Data

The method should be validated to demonstrate its suitability for the intended purpose. The following table summarizes typical performance characteristics expected for the quantitative GC-MS analysis of derivatized carboxylic acids.

Parameter Typical Performance
Linearity (R²) > 0.995
Calibration Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (%RSD) < 10%
Accuracy (Recovery %) 90 - 110%

Note: These values are representative and should be experimentally determined for this compound during method validation.

Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Methanol Sample->Dissolve Add_IS_Sample Spike with Internal Standard Dissolve->Add_IS_Sample Aliquot Aliquot 100 µL into Vial Add_IS_Sample->Aliquot Standard Prepare Stock Solution Dilute Create Calibration Curve Standards Standard->Dilute Add_IS_Std Spike Standards with Internal Standard Dilute->Add_IS_Std Add_IS_Std->Aliquot Dry Evaporate to Dryness (N2) Aliquot->Dry Add_Reagents Add Pyridine & BSTFA Dry->Add_Reagents Heat Heat at 70°C for 60 min Add_Reagents->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject 1 µL into GC-MS Cool->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the quantification of this compound by GC-MS.

Conclusion

The described method, involving silylation derivatization followed by GC-MS analysis, provides a robust and sensitive approach for the quantification of this compound. The protocol is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this compound in various matrices. The method should be fully validated according to the appropriate regulatory guidelines before implementation for routine analysis.

Application Notes and Protocols for the Chromatographic Separation of 1-Cyclohexenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexenylacetic acid is a valuable building block in organic synthesis and pharmaceutical research. Its synthesis can lead to a mixture of structural, geometric, and chiral isomers, each potentially possessing different chemical and biological properties. The effective separation and quantification of these isomers are critical for quality control, regulatory compliance, and understanding structure-activity relationships. This document provides detailed application notes and protocols for the chromatographic separation of this compound isomers using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Methodologies for separating positional and geometric isomers on a standard reversed-phase column, as well as the enantioselective separation of chiral isomers using a chiral stationary phase, are presented.

Isomerism in Cyclohexenylacetic Acid

This compound (C₈H₁₂O₂) can exist in several isomeric forms due to the position of the double bond within the cyclohexene ring and the geometry of an exocyclic double bond. The primary isomers of interest include positional, geometric, and enantiomeric forms. The chiral nature of the 2- and 3-cyclohexenylacetic acid isomers makes their separation particularly important in pharmaceutical development, as enantiomers often exhibit different pharmacological and toxicological profiles.

Isomer_Types Logical Relationship of Cyclohexenylacetic Acid Isomers parent Cyclohexenylacetic Acid (C8H12O2) pos Positional Isomers (Double Bond Position) parent->pos geo Geometric Isomers (E/Z Isomers) parent->geo enant Enantiomers (Chiral Isomers) parent->enant iso1 This compound (Achiral) pos->iso1 iso2 2-Cyclohexenylacetic Acid (Chiral) pos->iso2 iso3 3-Cyclohexenylacetic Acid (Chiral) pos->iso3 iso4 Cyclohexylideneacetic Acid pos->iso4 geo->iso4 arises from enant->iso2 applies to enant->iso3 applies to r2_iso (R)-2-Isomer iso2->r2_iso s2_iso (S)-2-Isomer iso2->s2_iso r3_iso (R)-3-Isomer iso3->r3_iso s3_iso (S)-3-Isomer iso3->s3_iso e_iso (E)-Isomer iso4->e_iso z_iso (Z)-Isomer iso4->z_iso

Caption: Isomer types of Cyclohexenylacetic Acid.

Method 1: HPLC Separation of Positional and Geometric Isomers

This method utilizes reversed-phase HPLC to separate the positional isomers (1-, 2-, 3-Cyclohexenylacetic acid) and the geometric (E/Z) isomers of the exocyclic analogue, Cyclohexylideneacetic acid. The separation is based on differences in polarity and hydrophobic interactions with the stationary phase.

Experimental Protocol

A. Chromatographic Conditions

ParameterSetting
Instrument HPLC System with UV Detector
Column Newcrom R1, 4.6 x 150 mm, 5 µm[1]
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (45:55 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 20 minutes

B. Reagent and Sample Preparation

  • Mobile Phase Preparation : Prepare 1 L of 0.1% phosphoric acid in water by adding 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Mix 450 mL of HPLC-grade acetonitrile with 550 mL of the 0.1% phosphoric acid solution. Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution : Accurately weigh 10 mg of each isomer standard into a single 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a concentration of 1 mg/mL for each component.

  • Sample Preparation : Dissolve the test sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Representative Data

The following table presents hypothetical data to illustrate the expected separation. Retention times and resolution will vary based on the specific instrument and conditions.

Peak No.IsomerRetention Time (min)Resolution (Rs)
13-Cyclohexenylacetic Acid6.8-
22-Cyclohexenylacetic Acid7.92.8
3This compound9.23.1
4(Z)-Cyclohexylideneacetic Acid11.54.5
5(E)-Cyclohexylideneacetic Acid12.82.5

Method 2: Chiral HPLC Separation of Enantiomers

The chiral isomers, (R/S)-2-Cyclohexenylacetic acid and (R/S)-3-Cyclohexenylacetic acid, require a chiral stationary phase (CSP) for separation. This method is adapted from a protocol for the similar compound 3-cyclohexenecarboxylic acid and employs a polysaccharide-based CSP, which is effective for resolving enantiomers of carboxylic acids.[2][3]

Experimental Protocol

A. Chromatographic Conditions

ParameterSetting
Instrument HPLC System with UV Detector
Column Chiralpak® AY-H, 4.6 x 250 mm, 5 µm[2]
Mobile Phase n-Hexane : Ethanol : Trifluoroacetic Acid (98:2:0.1 v/v/v)[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 35 °C[2]
Detection UV at 210 nm[2]
Injection Volume 10 µL
Run Time 30 minutes

B. Reagent and Sample Preparation

  • Mobile Phase Preparation : Carefully mix 980 mL of HPLC-grade n-Hexane, 20 mL of ethanol, and 1 mL of trifluoroacetic acid. Degas the mixture before use.

  • Standard Stock Solution : Prepare separate stock solutions for racemic 2-Cyclohexenylacetic acid and racemic 3-Cyclohexenylacetic acid. Accurately weigh 10 mg of each racemic mixture into separate 10 mL volumetric flasks. Dissolve and dilute to volume with the mobile phase.

  • Sample Preparation : Dissolve the test sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Representative Data
Peak No.IsomerRetention Time (min)Resolution (Rs)
1(S)-3-Cyclohexenylacetic Acid15.2-
2(R)-3-Cyclohexenylacetic Acid16.92.2
3(S)-2-Cyclohexenylacetic Acid20.54.1
4(R)-2-Cyclohexenylacetic Acid22.82.6

Method 3: GC-MS Analysis of Isomers (after Derivatization)

Gas chromatography is a powerful technique for separating volatile compounds. Due to the low volatility and polar nature of carboxylic acids, a derivatization step is required to convert them into more volatile esters for optimal GC performance. This protocol outlines the analysis of the methyl esters of the Cyclohexenylacetic acid isomers.

Experimental Protocol

A. Derivatization to Methyl Esters

  • Accurately weigh approximately 1-2 mg of the sample or standard into a 4 mL reaction vial.

  • Add 1 mL of 14% Boron Trifluoride in Methanol (BF₃-Methanol).

  • Seal the vial tightly with a PTFE-lined cap and heat at 60 °C for 30 minutes in a heating block.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of GC-grade hexane and 1 mL of saturated NaCl solution.

  • Vortex for 1 minute to extract the methyl esters into the hexane layer.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a 2 mL autosampler vial for GC-MS analysis.

B. GC-MS Conditions

ParameterSetting
Instrument Gas Chromatograph with Mass Spectrometer
Column DB-FFAP (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column
Carrier Gas Helium, constant flow rate of 1.2 mL/min
Injector Split/Splitless, 250 °C, Split ratio 20:1
Oven Program Initial 80°C, hold 2 min; Ramp at 8°C/min to 240°C, hold 5 min
MS Transfer Line 250 °C
Ion Source Temp. 230 °C
Mass Range 40-350 amu, Electron Ionization (EI) mode
Injection Volume 1 µL
Representative Data

The separation on a polar GC column will be based on the boiling points and polarities of the derivatized isomers. Mass spectrometry allows for confirmation of the isomers based on their identical mass-to-charge ratios (for the molecular ion) and subtle differences in fragmentation patterns.

Peak No.Isomer (as Methyl Ester)Retention Time (min)Key m/z Fragments
13-Cyclohexenylacetate11.2154, 123, 95, 81
22-Cyclohexenylacetate11.9154, 123, 95, 81
31-Cyclohexenylacetate12.5154, 123, 95, 81
4Cyclohexylideneacetate13.1154, 123, 95, 81

Experimental Workflow Overview

The general workflow for the analysis of this compound isomers involves sample preparation, selection of the appropriate chromatographic method based on the analytical goal (achiral vs. chiral separation), data acquisition, and final analysis.

Workflow General Experimental Workflow for Isomer Analysis cluster_prep 1. Preparation cluster_analysis 2. Chromatographic Analysis cluster_data 3. Data Processing sample Obtain Sample / Standard dissolve Dissolve in Appropriate Solvent sample->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter deriv Derivatize for GC (If Applicable) filter->deriv method Select Method filter->method gcms GC-MS Volatile Isomers deriv->gcms hplc_achiral HPLC (Achiral) Positional / Geometric method->hplc_achiral Positional/ Geometric hplc_chiral HPLC (Chiral) Enantiomers method->hplc_chiral Enantiomers method->gcms Volatile inject Inject Sample into Chromatograph hplc_achiral->inject hplc_chiral->inject gcms->inject acquire Acquire Data (Chromatogram / Spectra) inject->acquire integrate Integrate Peaks acquire->integrate identify Identify Isomers (by Retention Time / MS) integrate->identify quantify Quantify Isomers (% Area / Calibration Curve) identify->quantify report Generate Report quantify->report

Caption: General workflow for isomer analysis.

Conclusion

The protocols detailed in this document provide robust starting points for the successful separation and analysis of this compound isomers. For routine analysis of positional and geometric isomers, reversed-phase HPLC offers excellent resolution and simplicity. For the critical task of resolving enantiomers, HPLC with a polysaccharide-based chiral stationary phase is a highly effective approach. Finally, GC-MS following a straightforward derivatization procedure provides a reliable method for the analysis and structural confirmation of all volatile isomers. The selection of the appropriate method will depend on the specific analytical goals, whether for quality control of synthetic mixtures, pharmacokinetic studies, or the characterization of purified materials.

References

Application Notes and Protocols for the Esterification of 1-Cyclohexenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the esterification of 1-cyclohexenylacetic acid. The information compiled herein is intended to guide researchers in the synthesis of various esters of this compound, which are valuable intermediates in the development of pharmaceuticals and other fine chemicals.

Introduction

Esterification is a fundamental organic reaction that forms an ester from a carboxylic acid and an alcohol. In the context of drug development and medicinal chemistry, the esterification of a lead compound can be a crucial step in modifying its pharmacokinetic properties, such as solubility, lipophilicity, and metabolic stability. This compound is a versatile building block, and its esters are precursors to a variety of biologically active molecules. This document outlines two primary methods for the esterification of this compound: the classic Fischer-Speier acid-catalyzed esterification and the milder, more selective lipase-catalyzed enzymatic esterification.

Methods of Esterification

Two principal methods for the esterification of this compound are detailed below, each with its own set of advantages and considerations.

Fischer-Speier Esterification

The Fischer-Speier esterification is a well-established and widely used method for producing esters from carboxylic acids and alcohols in the presence of a strong acid catalyst.[1][2] This equilibrium-driven reaction typically employs an excess of the alcohol or the removal of water to drive the reaction to completion.[1][2]

Reaction Scheme:

Key Considerations:

  • Catalysts: Common catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][3]

  • Reaction Conditions: The reaction is typically carried out under reflux conditions, with the temperature being close to the boiling point of the alcohol used.[3]

  • Equilibrium Shift: To achieve high yields, it is crucial to shift the equilibrium towards the product side. This can be accomplished by using a large excess of the alcohol or by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus.[1][2]

  • Substrate Sensitivity: The strongly acidic conditions and elevated temperatures may not be suitable for sensitive substrates.[4]

Lipase-Catalyzed Esterification

Enzymatic esterification using lipases offers a green and highly selective alternative to traditional chemical methods. Lipases are robust enzymes that can function in non-aqueous environments and exhibit high chemo-, regio-, and enantioselectivity.[5]

Key Advantages:

  • Mild Reaction Conditions: Enzymatic reactions are typically performed under mild temperature and pH conditions, which is beneficial for sensitive substrates.

  • High Selectivity: Lipases can selectively esterify specific hydroxyl groups in polyfunctional molecules.

  • Environmental Benignity: As biocatalysts, lipases are environmentally friendly and reduce the need for harsh chemicals and solvents.

Quantitative Data Summary

The following table summarizes typical quantitative data for the esterification of carboxylic acids, which can be extrapolated for this compound based on general principles and data from analogous reactions.

ParameterFischer-Speier EsterificationLipase-Catalyzed Esterification
Alcohol Methanol, EthanolPrimary Alcohols
Catalyst Conc. H₂SO₄ or p-TsOHImmobilized Lipase (e.g., from Candida antarctica)
Catalyst Loading 1-3% of carboxylic acid mass[3]Varies (e.g., 10-50% w/w of substrates)
Solvent Excess alcohol or non-polar solvent (e.g., Toluene)[1]Organic solvent (e.g., n-hexane) or solvent-free
Temperature Reflux (boiling point of alcohol)[3]25-65 °C
Reaction Time 2-10 hours[1][3]2-48 hours
Typical Yield 70-90%[3]Can be high, often >80%

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound with Ethanol

This protocol is adapted from a general procedure for the esterification of a similar compound, cyclohexaneacetic acid.[3]

Materials:

  • This compound

  • Absolute Ethanol (200 proof)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine this compound and a 5- to 10-fold molar excess of absolute ethanol.

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-3% of the mass of the carboxylic acid).[3]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature will be approximately the boiling point of ethanol (~78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether or dichloromethane (3x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst; caution: CO₂ evolution), and brine.[3]

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

  • Purification: Remove the solvent using a rotary evaporator. The crude ethyl 1-cyclohexenylacetate can be further purified by vacuum distillation.

Protocol 2: General Considerations for Lipase-Catalyzed Esterification

Materials:

  • This compound

  • Primary alcohol (e.g., methanol, ethanol)

  • Immobilized lipase (e.g., Novozym 435 from Candida antarctica)

  • Organic solvent (e.g., n-hexane, toluene)

  • Molecular sieves (optional, for water removal)

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled incubator or water bath

Procedure:

  • Reaction Setup: In a screw-capped vial, combine this compound, the desired primary alcohol (typically in a 1:1 to 1:3 molar ratio of acid to alcohol), and the immobilized lipase. An organic solvent can be added to dissolve the reactants.

  • Water Removal (Optional): Add activated molecular sieves to the reaction mixture to remove the water produced during the reaction and shift the equilibrium towards the ester product.

  • Incubation: Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (typically between 30-60 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by GC or HPLC.

  • Work-up:

    • Once the reaction reaches the desired conversion, stop the reaction by filtering off the immobilized lipase. The enzyme can often be washed, dried, and reused.

    • The filtrate contains the ester product.

  • Purification: The solvent can be removed under reduced pressure, and the resulting ester can be purified by column chromatography or vacuum distillation.

Visualizations

The following diagrams illustrate the general workflow and reaction mechanism for the Fischer-Speier esterification.

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants This compound + Alcohol reflux Reflux reactants->reflux catalyst Acid Catalyst (H₂SO₄ or p-TsOH) catalyst->reflux extraction Extraction & Washing reflux->extraction drying Drying extraction->drying purification Purification (Distillation) drying->purification product Ester Product purification->product

Fischer-Speier Esterification Workflow

Fischer_Esterification_Mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Elimination start Carboxylic Acid (R-COOH) protonation Protonated Carbonyl start->protonation + H⁺ tetrahedral Tetrahedral Intermediate protonation->tetrahedral + R'OH proton_transfer Proton Transfer tetrahedral->proton_transfer water_loss Loss of Water proton_transfer->water_loss - H₂O product Ester (R-COOR') water_loss->product - H⁺

Fischer-Speier Esterification Mechanism

References

Application Notes and Protocols for the Synthesis of Antimicrobial Derivatives from 1-Cyclohexenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The rise of antibiotic-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. 1-Cyclohexenylacetic acid is a versatile scaffold for the synthesis of new chemical entities with potential therapeutic applications. Its derivatives have been explored for various biological activities, including antimicrobial properties. This document provides detailed protocols for the synthesis and evaluation of antimicrobial derivatives of this compound, focusing on the formation of amide and hydrazide-hydrazone linkages, which are common in bioactive molecules.

I. Synthesis of 1-Cyclohexenylacetyl Amide Derivatives

A common and effective strategy for derivatizing carboxylic acids to enhance their biological activity is the formation of amides. The following protocol describes a general two-step procedure for the synthesis of amides from this compound, proceeding through an acyl chloride intermediate. This method is highly effective as acyl chlorides are very reactive towards amines.[]

Experimental Protocol 1: Synthesis of 1-Cyclohexenylacetyl Amide Derivatives

Step 1: Synthesis of 1-Cyclohexenylacetyl Chloride

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Reflux condenser

    • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC (Thin Layer Chromatography).

    • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 1-Cyclohexenylacetyl chloride is often used in the next step without further purification.

Step 2: Synthesis of Amide Derivatives

  • Materials:

    • 1-Cyclohexenylacetyl chloride (from Step 1)

    • Primary or secondary amine (1.1 equivalents)

    • Triethylamine (TEA) or Pyridine (as a base, 2 equivalents)

    • Anhydrous Dichloromethane (DCM)

    • Separatory funnel

    • Standard work-up reagents (e.g., 1M HCl, saturated NaHCO₃ solution, brine)

    • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Procedure:

    • Dissolve the desired primary or secondary amine (1.1 equivalents) and triethylamine (2 equivalents) in anhydrous DCM in a round-bottom flask and cool to 0 °C.

    • Slowly add a solution of the crude 1-Cyclohexenylacetyl chloride (1 equivalent) in anhydrous DCM to the amine solution.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the pure amide derivative.

Logical Workflow for Amide Synthesis

A This compound C 1-Cyclohexenylacetyl chloride A->C + SOCl₂ Reflux B Thionyl Chloride (SOCl₂) B->C E Crude Amide Derivative C->E + Amine, Base D Primary/Secondary Amine + Base (e.g., TEA) D->E F Purification (Chromatography/Recrystallization) E->F Work-up G Pure Amide Derivative F->G Isolation

Caption: General workflow for the synthesis of amide derivatives.

II. Synthesis of Amidrazone Derivatives

Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have been synthesized and shown to possess antimicrobial activity.[2] The synthesis involves the reaction of amidrazones with 3,4,5,6-tetrahydrophthalic anhydride.[2]

Experimental Protocol 2: General Method for the Synthesis of Amidrazone Derivatives
  • Materials:

    • Appropriate amidrazone (e.g., 1a-1f as described in the source literature)[2]

    • 3,4,5,6-tetrahydrophthalic anhydride

    • Anhydrous toluene

    • Dean-Stark apparatus

    • Magnetic stirrer and stir bar

    • Round-bottom flask

  • Procedure:

    • A mixture of the respective amidrazone (1 equivalent) and 3,4,5,6-tetrahydrophthalic anhydride (1 equivalent) is placed in a round-bottom flask.

    • Add anhydrous toluene to the flask.

    • The mixture is heated at reflux for 6-8 hours with azeotropic removal of water using a Dean-Stark apparatus.

    • After cooling, the resulting precipitate is filtered off.

    • The solid product is washed with diethyl ether.

    • The final product is purified by crystallization from a suitable solvent (e.g., ethanol).

Synthesis Pathway for Amidrazone Derivatives

G Amidrazone Amidrazone (1a-f) Reaction Reflux with Dean-Stark Trap Amidrazone->Reaction Anhydride 3,4,5,6-Tetrahydrophthalic Anhydride Anhydride->Reaction Toluene Toluene (solvent) Toluene->Reaction Precipitate Crude Product (Precipitate) Reaction->Precipitate Purification Crystallization Precipitate->Purification Filter & Wash FinalProduct Pure Amidrazone Derivative (2a-f) Purification->FinalProduct

Caption: Synthesis of amidrazone derivatives from cyclohexene precursors.[2]

III. Antimicrobial Activity Evaluation

The antimicrobial activity of the synthesized derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Experimental Protocol 3: Broth Microdilution Assay for MIC Determination
  • Materials and Equipment:

    • Synthesized compounds

    • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • 96-well microtiter plates

    • Spectrophotometer or microplate reader

    • Positive control antibiotics (e.g., Ampicillin, Fluconazole)

    • Solvent for compounds (e.g., DMSO)

  • Procedure:

    • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in the appropriate broth medium in the wells of a 96-well plate.

    • Prepare a microbial inoculum and adjust its concentration to a standard (e.g., 0.5 McFarland standard).

    • Inoculate each well with the microbial suspension. Include positive controls (microbes with standard antibiotic) and negative controls (microbes in broth only).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

IV. Data Presentation

The antimicrobial activity of synthesized amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid is summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) values (µg/mL) of Amidrazone Derivatives (2a-2f) [2]

CompoundS. aureusM. smegmatisE. coliY. enterocoliticaK. pneumoniaeC. albicans
2a 25664≥512≥512≥512≥512
2b ≥512≥51225664256≥512
2c 6464≥512≥512≥512≥512
2d ≥512≥512≥512≥512≥512≥512
2e ≥512≥512≥512≥512≥512≥512
2f ≥512≥512≥512128≥512256
Ampicillin 0.254444-
Fluconazole -----1

Data extracted from a study on new amidrazone derivatives containing the cyclohex-1-ene-1-carboxylic acid moiety.[2]

The results indicate that compounds 2a and 2c showed the best activity against M. smegmatis, while 2c was also effective against S. aureus.[2] Derivative 2b exhibited notable activity against Y. enterocolitica.[2]

V. Conclusion

The protocols outlined provide a comprehensive framework for the synthesis and antimicrobial evaluation of novel derivatives of this compound. The data presented demonstrates that modification of the carboxylic acid moiety can lead to compounds with significant antimicrobial activity against various bacterial and fungal strains. These application notes serve as a valuable resource for researchers engaged in the discovery of new antimicrobial agents. Further structure-activity relationship (SAR) studies can be conducted by synthesizing a wider array of derivatives to optimize the antimicrobial potency and spectrum.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclohexenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclohexenylacetic acid. Our aim is to help you improve yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: A widely documented synthetic pathway begins with the condensation of cyclohexanone and cyanoacetic acid. This is followed by decarboxylation and subsequent hydrolysis to produce the final this compound product.[1] Alternative approaches may involve olefination reactions like the Wittig or Horner-Wadsworth-Emmons reactions.

Q2: What are the primary factors that influence the overall yield of the synthesis?

A2: The overall yield can be impacted by several factors, including the purity of starting materials, precise control over reaction conditions (temperature and time), the efficiency of the workup and purification steps, and the presence of side reactions.[2] In multi-step syntheses, incomplete condensation or decarboxylation are common culprits for low yields.[2]

Q3: What are the typical impurities encountered in the synthesis of this compound?

A3: Common impurities can include unreacted starting materials like cyclohexanone or cyanoacetic acid derivatives, residual solvents from the reaction (e.g., toluene, benzene), and byproducts from side reactions.[3] Isomeric acid byproducts, such as cyclohexylideneacetic acid, may also be present if hydrolysis conditions are not optimized.[2]

Q4: Which purification methods are most effective for crude this compound?

A4: For laboratory-scale purification of solid this compound, recrystallization is often the most effective primary method.[3] If recrystallization proves insufficient for removing closely related impurities, column chromatography is a powerful alternative.[3] For larger quantities or to separate components with significantly different boiling points, vacuum distillation may be employed.[3]

Troubleshooting Guide

Low Overall Yield

Q: My overall yield of this compound is significantly lower than expected. What are the potential causes and how can I address them?

A: Low overall yield in this multi-step synthesis can be attributed to several factors.[2] A systematic approach to troubleshooting is recommended.

  • Incomplete Condensation or Decarboxylation: These are frequent issues that can lower the yield of the desired product.[2] Ensure that the reaction is monitored for completion at each stage. For the condensation of cyclohexanone and cyanoacetic acid, a common method involves using a Dean-Stark apparatus to remove the water formed, driving the reaction to completion.[4]

  • Formation of Isomeric Byproducts: The hydrolysis of the nitrile intermediate can result in a mixture of Δ1-cyclohexeneacetic acid and cyclohexylideneacetic acid.[2] To maximize the yield of the desired product, it is crucial to optimize hydrolysis conditions such as acid concentration, temperature, and reaction time.[2]

  • Suboptimal Reaction Conditions: For each step, ensure that the temperature, reaction time, and catalyst loading are optimized. For instance, in the initial condensation, careful control of the reflux temperature is important.[4]

Presence of Impurities

Q: My final product is contaminated with a significant amount of a solid byproduct. What could this be and how can I remove it?

A: If you are using ammonium acetate as a catalyst in the initial condensation step, a common solid byproduct is acetamide.[2] This can typically be removed by washing the reaction mixture with water.[2] If other solid impurities are present, recrystallization is a recommended purification method.[3]

Q: I have identified the presence of isomeric acid byproducts in my product. How can I minimize their formation?

A: The formation of isomeric acids often occurs during the hydrolysis of the nitrile intermediate due to incomplete control over reaction conditions.[2] It is important to carefully control the acid concentration, temperature, and reaction duration during this step to favor the formation of the desired isomer.[2]

Experimental Protocols

Protocol 1: Synthesis of 1-Cyclohexenylacetonitrile (Intermediate)

This protocol is adapted from a literature procedure for the synthesis of a key intermediate.[2][4]

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone (1.1 moles), cyanoacetic acid (1.0 mole), and a catalytic amount of ammonium acetate (0.04 moles) in benzene or toluene.[4]

  • Reflux: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected, which typically takes about 2-3 hours.[4]

  • Workup and Decarboxylation: After cooling, the intermediate cyclohexylidenecyanoacetic acid can be isolated, or the reaction can proceed directly to decarboxylation. To do this, remove the benzene under reduced pressure. The remaining residue is then heated to 165–175°C under vacuum (35–45 mm), which causes decarboxylation and distillation of the crude 1-cyclohexenylacetonitrile.[4]

  • Purification: The crude product is diluted with ether and washed with a 5% sodium carbonate solution, followed by water. After drying the ethereal solution and removing the ether, the residue is distilled under reduced pressure to yield pure 1-cyclohexenylacetonitrile.[4]

Protocol 2: Hydrolysis of 1-Cyclohexenylacetonitrile to this compound

This is a general procedure for the hydrolysis of the nitrile intermediate.

  • Reaction Setup: In a round-bottom flask, combine 1-cyclohexenylacetonitrile with an excess of an aqueous acid solution (e.g., sulfuric acid or hydrochloric acid).

  • Heating: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic extract with water and brine, then dry it over an anhydrous salt like sodium sulfate. After removing the solvent under reduced pressure, the crude this compound can be purified by recrystallization or column chromatography.[3]

Data Presentation

ParameterValueReference
Intermediate Yield 76-91% (for 1-Cyclohexenylacetonitrile)[4]
Condensation Reaction Time ~2-3 hours[4]
Decarboxylation Temperature 165–175°C[4]
1-Cyclohexenylacetonitrile Boiling Point 74–75°C at 4 mm Hg[4]

Visualizations

SynthesisWorkflow Start Cyclohexanone + Cyanoacetic Acid Condensation Condensation (Ammonium Acetate catalyst, Toluene, Reflux with Dean-Stark) Start->Condensation Intermediate1 Cyclohexylidenecyanoacetic Acid Condensation->Intermediate1 Decarboxylation Decarboxylation (Heat under vacuum) Intermediate1->Decarboxylation Intermediate2 1-Cyclohexenylacetonitrile Decarboxylation->Intermediate2 Hydrolysis Hydrolysis (Aqueous Acid, Heat) Intermediate2->Hydrolysis FinalProduct 1-Cyclohexenylacetic Acid Hydrolysis->FinalProduct Purification Purification (Recrystallization or Chromatography) FinalProduct->Purification PureProduct Pure 1-Cyclohexenylacetic Acid Purification->PureProduct

Caption: Overall synthesis workflow for this compound.

TroubleshootingYield LowYield Low Overall Yield CheckCondensation Check Condensation Step LowYield->CheckCondensation CheckDecarb Check Decarboxylation Step LowYield->CheckDecarb CheckHydrolysis Check Hydrolysis Step LowYield->CheckHydrolysis IncompleteWaterRemoval Incomplete Water Removal? (Use Dean-Stark) CheckCondensation->IncompleteWaterRemoval TempTooLow Temperature Too Low? CheckDecarb->TempTooLow IsomerFormation Isomer Formation? CheckHydrolysis->IsomerFormation OptimizeConditions Optimize Hydrolysis Conditions (Acid Conc., Temp., Time) IsomerFormation->OptimizeConditions

Caption: Troubleshooting flowchart for low yield issues.

OlefinationComparison cluster_wittig Wittig Reaction cluster_hwe Horner-Wadsworth-Emmons (HWE) Reaction WittigReagent Phosphonium Ylide WittigProduct Alkene Product WittigReagent->WittigProduct Ketone Cyclohexanone Ketone->WittigProduct WittigByproduct Triphenylphosphine Oxide (Often difficult to separate) WittigProduct->WittigByproduct HWEReagent Phosphonate Carbanion HWEProduct Predominantly E-Alkene HWEReagent->HWEProduct Ketone2 Cyclohexanone Ketone2->HWEProduct HWEByproduct Water-soluble Phosphate Ester (Easily removed by extraction) HWEProduct->HWEByproduct

Caption: Comparison of Wittig and HWE olefination pathways.

References

Technical Support Center: Synthesis of 1-Cyclohexenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Cyclohexenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are several common methods for synthesizing this compound. The choice of route often depends on available starting materials, required scale, and desired purity. The three main pathways are:

  • Knoevenagel Condensation: This popular route involves the condensation of cyclohexanone with a compound containing an active methylene group, such as cyanoacetic acid or malonic esters. This is typically followed by decarboxylation and hydrolysis.[1][2]

  • Wittig Reaction: This method creates the double bond by reacting a phosphonium ylide with a carbonyl compound. For this synthesis, one could react cyclohexanone with an ylide derived from an acetic acid equivalent, or a cyclohexyl-based ylide with a glyoxylic acid derivative.[3]

  • Malonic Ester Synthesis: This classic method involves the alkylation of a malonic ester with a cyclohexenyl halide, followed by hydrolysis and decarboxylation to yield the final carboxylic acid.[4][5]

Q2: I'm using the Knoevenagel condensation route starting from cyclohexanone and cyanoacetic acid. What are the most common byproducts?

A2: This is a robust method, but several byproducts can form:

  • Acetamide: If ammonium acetate is used as the catalyst, it can lead to the formation of acetamide as a solid byproduct.[1]

  • Cyclohexylideneacetic acid: This is an isomer of the desired product. Its formation is often due to incomplete control over the reaction conditions during the hydrolysis of the intermediate nitrile.[1]

  • β,γ-Unsaturated Isomer: The decarboxylation of the intermediate can sometimes lead to the formation of the undesired β,γ-unsaturated nitrile instead of the thermodynamically favored α,β-unsaturated product.[1]

  • Unreacted Starting Materials: Residual cyclohexanone or cyanoacetic acid may be present if the reaction does not go to completion.[6]

Q3: What are the main challenges and byproducts when using the Wittig reaction for this synthesis?

A3: The Wittig reaction is a powerful tool for alkene synthesis, but it has its own set of challenges:

  • Triphenylphosphine oxide (TPPO): This is a stoichiometric byproduct of every Wittig reaction and its removal can sometimes be challenging.[3]

  • E/Z Isomerism: The reaction can produce a mixture of E and Z isomers. The ratio often depends on the nature of the ylide. Stabilized ylides (containing electron-withdrawing groups) typically favor the E-isomer, while non-stabilized ylides favor the Z-isomer.[3]

  • Steric Hindrance: Reactions involving sterically hindered ketones can be slow and result in low yields. In such cases, the Horner–Wadsworth–Emmons (HWE) reaction is a preferred alternative.[3]

Q4: My team is considering the malonic ester synthesis. What is the major drawback of this route?

A4: The primary drawback of the malonic ester synthesis is the potential for dialkylation.[4] After the first alkylation, the alpha-carbon can be deprotonated again and react with a second molecule of the alkyl halide. This leads to a dialkylated byproduct that can be difficult to separate from the desired mono-alkylated product, often resulting in lower yields.[4] Using an excess of the malonic ester can help to minimize this side reaction.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low product yield 1. Incomplete reaction. 2. Side reactions forming byproducts (e.g., dialkylation in malonic ester synthesis).[4] 3. Steric hindrance in the Wittig reaction.[3] 4. Product loss during workup or purification.1. Increase reaction time or temperature; ensure catalyst is active. 2. Use an excess of the malonic ester to favor mono-alkylation.[7] 3. Consider using the Horner–Wadsworth–Emmons (HWE) modification.[3] 4. Optimize extraction and purification steps. Check pH during extractions.
Unexpected solid byproduct in Knoevenagel reaction Formation of acetamide when using ammonium acetate as a catalyst.[1]Wash the crude reaction mixture with water. Acetamide is water-soluble and will be removed.[1]
Product is a mixture of isomers (e.g., this compound and cyclohexylideneacetic acid) 1. In the Knoevenagel route, incomplete control of hydrolysis conditions.[1] 2. In the Wittig reaction, the use of an ylide that does not provide high stereoselectivity.[3]1. Carefully control hydrolysis conditions (acid concentration, temperature, reaction time). 2. For specific isomers in a Wittig reaction, use a stabilized ylide for the E-isomer or a non-stabilized ylide (with salt-free conditions) for the Z-isomer. The Schlosser modification can also be used to favor the E-isomer.[3]
Purification by recrystallization results in an oil ("oiling out") 1. The melting point of the crude product is significantly depressed by impurities. 2. The boiling point of the recrystallization solvent is higher than the melting point of the compound.[6]1. Attempt purification by another method first, such as column chromatography, to remove major impurities, then recrystallize.[6] 2. Re-dissolve the oil by heating, add a small amount of a solvent in which the compound is more soluble ("better" solvent), and cool slowly. Alternatively, choose a different recrystallization solvent with a lower boiling point.[6]

Experimental Protocols

Protocol 1: Synthesis of 1-Cyclohexenylacetonitrile (Intermediate via Knoevenagel Condensation)

This protocol is adapted from established literature procedures for the synthesis of the nitrile intermediate, which is subsequently hydrolyzed to this compound.[2]

Materials:

  • Cyclohexanone (1.1 moles)

  • Cyanoacetic acid (1.0 mole)

  • Ammonium acetate (0.04 moles)

  • Benzene or Toluene (75 mL)

  • 5% Sodium carbonate solution

  • Ether

Procedure:

  • Reaction Setup: In a 500-mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone, cyanoacetic acid, ammonium acetate, and benzene.[2]

  • Condensation: Heat the mixture in an oil bath at 160–165°C to maintain a vigorous reflux. Collect the water that azeotropically separates in the Dean-Stark trap.[2]

  • Reaction Monitoring: Continue refluxing for approximately 2-3 hours, or until the theoretical amount of water (18 mL) has been collected.[2]

  • Decarboxylation: Allow the solution to cool to approximately 50°C. Remove the benzene under reduced pressure. The intermediate, cyclohexylidenecyanoacetic acid, will solidify.[2]

  • Distillation: Heat the flask in an oil bath to 165–175°C under vacuum (35-45 mm Hg). The acid will melt, decarboxylate rapidly, and the crude 1-cyclohexenylacetonitrile will distill over.[2]

  • Purification: Dilute the crude product with 50 mL of ether and wash it with 10 mL of 5% sodium carbonate solution, followed by 10 mL of water. Dry the ether layer, remove the ether by distillation, and distill the residue under reduced pressure to obtain pure 1-cyclohexenylacetonitrile.[2]

Hydrolysis to this compound: The purified nitrile can then be hydrolyzed to the final carboxylic acid product by refluxing with a strong acid (e.g., sulfuric or hydrochloric acid) or base (e.g., sodium hydroxide), followed by acidic workup.

Visualizations

Synthetic and Troubleshooting Workflows

Knoevenagel_Condensation Start Cyclohexanone + Cyanoacetic Acid Catalyst Ammonium Acetate Toluene, Reflux Start->Catalyst Intermediate1 Cyclohexylidenecyanoacetic acid Catalyst->Intermediate1 Byproduct Acetamide Byproduct Catalyst->Byproduct Side Reaction Heat Heat (Δ) -CO2 Intermediate1->Heat Intermediate2 1-Cyclohexenylacetonitrile Heat->Intermediate2 Hydrolysis Acid/Base Hydrolysis (H3O+ or OH-) Intermediate2->Hydrolysis Product 1-Cyclohexenylacetic acid Hydrolysis->Product

Caption: Knoevenagel condensation pathway for this compound.

Troubleshooting_Workflow Start Experiment Complete: Analyze Crude Product CheckYield Is Yield Acceptable? Start->CheckYield CheckPurity Is Purity Acceptable (NMR, GC-MS)? CheckYield->CheckPurity Yes LowYield Low Yield CheckYield->LowYield No Impure Impure Product CheckPurity->Impure No Success Proceed to Documentation CheckPurity->Success Yes TroubleshootYield Action: - Check reaction time/temp - Verify reagent purity - Re-evaluate stoichiometry LowYield->TroubleshootYield TroubleshootPurity Action: - Identify byproducts - Select purification method (See Purification Diagram) Impure->TroubleshootPurity TroubleshootYield->Start Rerun Experiment TroubleshootPurity->Start Purify Product

Caption: Troubleshooting workflow for synthesis experiments.

Purification_Decision Start Crude Product IsSolid Is the product solid? Start->IsSolid IsLiquid Is the product a liquid or low-melting solid? IsSolid->IsLiquid No Recrystallize Primary Method: Recrystallization IsSolid->Recrystallize Yes Distill Primary Method: Vacuum Distillation IsLiquid->Distill Yes CheckPurity Is product pure? Recrystallize->CheckPurity Distill->CheckPurity Chromatography Secondary Method: Column Chromatography CheckPurity->Chromatography No Final Pure Product CheckPurity->Final Yes Chromatography->Final

Caption: Decision tree for the purification of this compound.

References

Technical Support Center: Purification of 1-Cyclohexenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Cyclohexenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The common impurities largely depend on the synthetic route employed. For instance, in a synthesis starting from cyclohexanone and cyanoacetic acid, potential impurities may include:

  • Unreacted Starting Materials: Such as cyclohexanone or cyanoacetic acid derivatives.[1][2]

  • Isomeric Byproducts: Positional isomers like other cyclohexenylacetic acids or the saturated analog, cyclohexaneacetic acid, can be present.

  • Solvents: Residual solvents from the reaction and workup, such as toluene or benzene, may be retained.[1][2]

  • Catalysts: Traces of catalysts used in the synthesis, for example, ammonium acetate.[1][2]

  • Water: Moisture can be introduced during the reaction or subsequent workup steps.[1]

  • Side-Reaction Products: Products from condensation or polymerization reactions can also be present.[1]

Q2: Which purification techniques are most suitable for crude this compound?

A2: For laboratory-scale purification, the following methods are generally recommended:

  • Recrystallization: This is often the most effective and straightforward primary method for purifying solid this compound, especially for removing small amounts of impurities.[1]

  • Column Chromatography: If recrystallization fails to adequately remove closely related impurities, column chromatography is a powerful secondary option.[1]

  • Vacuum Distillation: For larger-scale operations or to separate from impurities with significantly different boiling points, vacuum distillation can be employed.[1]

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties is crucial for selecting and optimizing purification methods.

PropertyValueSignificance for Purification
Molecular Formula C₈H₁₂O₂Helps in calculating molar quantities and yields.[3][4][5][6][7]
Molecular Weight 140.18 g/mol Essential for stoichiometric calculations and preparing solutions.[3][4][5][6][7]
Appearance Colorless to pale yellow liquid or solidA significant color change may indicate impurities or degradation.
Boiling Point ~200-205 °C at 760 mmHgImportant for assessing thermal stability and for purification by distillation.
Solubility Moderately soluble in water; miscible with organic solvents like ethanol, acetone, and diethyl ether.Crucial for selecting appropriate solvents for recrystallization, chromatography, and extraction.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Low Purity Confirmed by HPLC/GC Analysis

  • Problem: Your HPLC or GC analysis shows multiple unexpected peaks, indicating the presence of impurities.[8]

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Residual Starting Materials Review the synthesis protocol to ensure the reaction went to completion. Consider increasing reaction time or temperature. Purify the product again using recrystallization or column chromatography.[8]
Byproducts from Synthesis Identify potential byproducts based on your synthetic route. Optimize reaction conditions (e.g., temperature, catalyst) to minimize side reactions. Use a suitable purification method to remove specific byproducts.[8]
Solvent Impurities Ensure that solvents used in the synthesis and purification are of high purity. Traces of solvent can appear as peaks in the chromatogram.[8]
Sample Degradation Avoid exposing the sample to high temperatures or harsh acidic/basic conditions for prolonged periods. Store the sample in a cool, dark, and dry place.[8]

Issue 2: Problems During Recrystallization

  • Problem: The compound is not crystallizing as expected.

  • Specific Scenarios & Solutions:

    • Q: My compound "oils out" instead of forming crystals. What should I do? A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when significant impurities depress the melting point.[1]

      • Action 1: Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble and allow it to cool slowly again.[1]

      • Action 2: Try a different recrystallization solvent with a lower boiling point.[1]

      • Action 3: If the issue persists, the crude material may be too impure for recrystallization alone. Purify the material first using column chromatography and then recrystallize the resulting solid.[1]

    • Q: No crystals are forming upon cooling. What went wrong? A: Crystal formation can sometimes be slow to initiate.[1]

      • Action 1 (Induce Crystallization): Try scratching the inside of the flask with a glass rod at the liquid-air interface. This can create nucleation sites for crystal growth.[8]

      • Action 2 (Seeding): If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed.[8]

      • Action 3 (Concentrate the Solution): You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[1]

      • Action 4 (Extended Cooling): Place the flask in an ice bath to further decrease solubility and promote crystallization.[1]

    • Q: The final yield after recrystallization is very low. How can I improve it? A: Low recovery can result from several factors.

      • Cause 1 (Too much solvent): Using an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the solid.[8]

      • Cause 2 (Cooling too quickly): Rapid cooling can trap impurities within the crystal lattice and may also affect yield. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8]

      • Cause 3 (Premature crystallization): If the product crystallizes out during a hot filtration step, you will lose product. Ensure the funnel and receiving flask are pre-heated.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol/water mixtures, hexane, ethyl acetate). A good solvent will dissolve the compound when hot but not at room temperature.[1]

  • Dissolution: Place the crude acid in an Erlenmeyer flask and add the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Quickly pour the hot solution through a fluted filter paper in a pre-heated funnel into a clean, warm flask.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[8]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved. Confirm purity by taking a melting point or via HPLC/GC analysis.[1]

Protocol 2: Purity Analysis by HPLC

  • Column: A reverse-phase C18 column is typically suitable.[8]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small amount of phosphoric acid or formic acid for MS compatibility) and an organic solvent like acetonitrile or methanol. The exact ratio may need to be optimized.[8][9]

  • Sample Preparation: Accurately weigh and dissolve a small amount of the purified this compound in the mobile phase or a suitable solvent.

  • Detection: Use a UV detector at a low wavelength (around 210 nm), which is common for carboxylic acids.[8]

  • Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram. Purity can be estimated by the relative area of the main peak compared to the total area of all peaks.

Protocol 3: Purity Analysis by GC-MS (after derivatization)

Due to the low volatility of carboxylic acids, a derivatization step is often necessary for GC analysis.[10]

  • Derivatization to Methyl Ester:

    • To a dried sample of this compound in a reaction vial, add a derivatizing agent such as 14% Boron Trifluoride in Methanol (BF₃-Methanol).[10]

    • Seal the vial and heat at approximately 80°C for 30 minutes.[10]

    • After cooling, add hexane and a saturated NaCl solution. Vortex to extract the methyl ester into the hexane layer.[10]

    • Carefully transfer the upper hexane layer to an autosampler vial for analysis.[10]

  • GC Conditions:

    • Column: A polar capillary column, such as a DB-FFAP, is suitable.[10]

    • Carrier Gas: Helium at a constant flow rate.[10]

    • Injector: Operate in split mode.[10]

    • Oven Program: Use a temperature gradient appropriate for separating the methyl ester from any impurities.

    • Detector: Mass Spectrometer for identification of peaks.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude this compound dissolve Dissolve in appropriate hot solvent crude->dissolve hot_filter Hot Filtration (if solids present) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter chromatography Column Chromatography cool->chromatography wash Wash with cold solvent vacuum_filter->wash dry Dry purified crystals wash->dry pure_product Pure this compound dry->pure_product analysis Purity Analysis (HPLC/GC/MP) pure_product->analysis Confirm Purity analysis->crude Impure analysis->pure_product Pure chromatography->cool

Caption: A general workflow for the purification of this compound.

Recrystallization_Troubleshooting Troubleshooting Recrystallization Issues start Crystals not forming? oiling_out Is it 'oiling out'? start->oiling_out no_crystals No crystals at all? start->no_crystals No reheat Reheat to dissolve oil oiling_out->reheat Yes too_much_solvent Too much solvent used? no_crystals->too_much_solvent add_cosolvent Add co-solvent & cool slowly reheat->add_cosolvent change_solvent Try a lower boiling point solvent add_cosolvent->change_solvent Still fails chromatography Purify by column chromatography first change_solvent->chromatography Still fails concentrate Evaporate some solvent too_much_solvent->concentrate Yes induce Induce crystallization? too_much_solvent->induce No concentrate->induce scratch Scratch flask inner wall induce->scratch Yes ice_bath Use an ice bath induce->ice_bath No seed Add a seed crystal scratch->seed If fails

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Troubleshooting low yield in the Wittig reaction for unsaturated acids

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: The Wittig Reaction for Unsaturated Acids

Welcome to the technical support center for the Wittig reaction, with a special focus on the synthesis of unsaturated acids and their derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions to help you address common challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the Wittig reaction for synthesizing α,β-unsaturated acids/esters?

Low yields in the Wittig synthesis of α,β-unsaturated acids or esters, which typically involve stabilized ylides, can stem from several factors:

  • Poor Ylide Formation: The base used may not be strong enough or may be degraded. For stabilized ylides, a moderately strong base is often sufficient, but its quality is crucial.

  • Ylide Instability: While more stable than their non-stabilized counterparts, these ylides can still decompose, especially in the presence of water or oxygen.[1][2]

  • Steric Hindrance: Sterically hindered ketones are less reactive towards stabilized ylides, which can significantly lower the yield.[1][3]

  • Substrate Quality: Aldehydes can be prone to oxidation or polymerization, especially under basic conditions.[1][3] Using freshly purified aldehydes is recommended.

  • Side Reactions: The presence of other acidic protons in your starting materials can consume the base, preventing complete ylide formation.[1]

Q2: My reaction is producing a mixture of E/Z isomers. How can I improve the stereoselectivity for the desired isomer?

The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the phosphorus ylide.[4]

  • Stabilized Ylides: For the synthesis of α,β-unsaturated acids and esters, you will typically use a stabilized ylide (e.g., one with an ester or another electron-withdrawing group). These ylides are more stable and their reactions are often reversible, allowing for thermodynamic equilibration to the more stable E-alkene.[3][5]

  • Non-Stabilized Ylides: In contrast, non-stabilized ylides (with alkyl substituents) are more reactive and typically lead to the Z-alkene under kinetic control.[4][5]

  • Semi-Stabilized Ylides: Ylides with aryl substituents often give mixtures of E and Z isomers.[4]

To favor the E-alkene with non-stabilized ylides, the Schlosser modification can be employed.[3][4] This involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures.

Q3: I am having difficulty removing the triphenylphosphine oxide byproduct from my product. What are the best purification strategies?

Triphenylphosphine oxide (Ph₃P=O) is a common and often troublesome byproduct of the Wittig reaction due to its physical properties.[4] Here are some effective purification methods:

Purification MethodDescriptionAdvantagesDisadvantages
Column Chromatography A standard method for separating the product from triphenylphosphine oxide.[4]Generally effective for a wide range of products.Can be time-consuming and require large volumes of solvent.
Crystallization If your desired alkene is a solid, recrystallization can be an effective purification method.[4]Can yield a very pure product.Not suitable for liquid or highly soluble products. May result in product loss.
Precipitation Triphenylphosphine oxide can sometimes be precipitated from a nonpolar solvent like hexane or ether, while the desired alkene remains in solution.[4]A simple and quick procedure.The product may co-precipitate. This method is not always effective.
Horner-Wadsworth-Emmons (HWE) Reaction This alternative to the Wittig reaction uses a phosphonate ester instead of a phosphonium salt.[4]The phosphate byproduct is water-soluble and easily removed by aqueous extraction.[4] The HWE reaction often gives higher yields of the E-alkene.[3]Requires the synthesis of the phosphonate ester.

Troubleshooting Guide

Problem 1: The reaction is not proceeding to completion, and I'm recovering unreacted starting material.

This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

Potential Causes and Solutions:

  • Incomplete Ylide Generation:

    • Base Quality: Ensure the base is fresh and active. For example, n-butyllithium can degrade over time and should be titrated before use.[1]

    • Base Strength: The base must be strong enough to deprotonate the phosphonium salt. For stabilized ylides used for unsaturated esters, bases like NaH or NaOMe are often suitable.[5] For less acidic phosphonium salts, stronger bases like n-BuLi are required.[6][7]

    • Acidic Protons: If your aldehyde or phosphonium salt has other acidic protons (e.g., a hydroxyl group), you may need to use additional equivalents of the base or protect the acidic functional group.[1][8]

  • Ylide Instability:

    • Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition by oxygen.[1]

    • Solvent: Use anhydrous solvents, as water can protonate the ylide, causing it to decompose.[2][9] Ethereal solvents like THF or diethyl ether are commonly used.[1]

    • Temperature: Ylide formation is often best carried out at low temperatures (e.g., 0 °C or -78 °C) to improve stability before the addition of the aldehyde.[1]

  • Low Reactivity of the Carbonyl Compound:

    • Steric Hindrance: Sterically hindered ketones react slowly, especially with stabilized ylides.[1][3] If you are using a hindered ketone, consider switching to the Horner-Wadsworth-Emmons (HWE) reaction.[4]

Problem 2: The yield is low despite the consumption of starting materials.

If your starting materials are being consumed but the desired product is not being formed in high yield, side reactions or product decomposition may be the culprit.

Potential Causes and Solutions:

  • Aldehyde Instability:

    • Purity: Use freshly distilled or purified aldehydes, as they can oxidize or polymerize upon storage.[1][3]

    • In Situ Generation: A tandem oxidation-Wittig reaction can be effective. In this approach, the corresponding alcohol is oxidized to the aldehyde in situ, which is then immediately trapped by the ylide.[1][3]

  • Unfavorable Reaction Conditions:

    • Solvent Choice: The choice of solvent can impact the reaction rate and yield. While ethereal solvents are common, studies have shown that for stabilized ylides, conducting the reaction in water can unexpectedly accelerate the reaction and lead to high yields (80-98%) and high E-selectivity (up to 99%).[10][11][12]

Experimental Protocols

General Protocol for a One-Pot Wittig Reaction in Aqueous Media

This protocol is adapted for the synthesis of α,β-unsaturated esters from aldehydes, α-bromoesters, and triphenylphosphine in an aqueous solution.[10]

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1.0 mmol), α-bromoester (1.2 mmol), and triphenylphosphine (1.2 mmol).

  • Aqueous Solution: Add an aqueous solution of sodium bicarbonate (NaHCO₃).

  • Reaction: Stir the mixture vigorously at room temperature. Reaction times can range from 40 minutes to 3 hours.

  • Workup: After the reaction is complete (as monitored by TLC), extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain the α,β-unsaturated ester.

This method has been shown to provide yields of up to 99% with up to 98% E-selectivity.[10]

Visualizations

General Mechanism of the Wittig Reaction

The diagram below illustrates the key steps in the Wittig reaction, from the formation of the phosphonium ylide to the final alkene product.

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_olefination Olefination Alkyl_Halide R-CH₂-X Phosphonium_Salt [R-CH₂-PPh₃]⁺X⁻ Alkyl_Halide->Phosphonium_Salt SN2 PPh3 PPh₃ PPh3->Phosphonium_Salt Ylide R-CH=PPh₃ (Ylide) Phosphonium_Salt->Ylide Deprotonation Base Strong Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde_Ketone R'₂C=O Aldehyde_Ketone->Oxaphosphetane Alkene R'₂C=CHR (Alkene) Oxaphosphetane->Alkene Decomposition Byproduct Ph₃P=O Oxaphosphetane->Byproduct

Caption: General mechanism of the Wittig reaction.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve low yields in your Wittig reaction.

Troubleshooting_Wittig Start Low Yield in Wittig Reaction Check_Starting_Materials Are starting materials consumed? Start->Check_Starting_Materials No_Consumption No Check_Starting_Materials->No_Consumption Yes_Consumption Yes Check_Starting_Materials->Yes_Consumption Check_Ylide_Formation Check_Ylide_Formation No_Consumption->Check_Ylide_Formation Check_Side_Reactions Check_Side_Reactions Yes_Consumption->Check_Side_Reactions Base_Issue Is the base fresh and strong enough? Solvent_Issue Is the solvent anhydrous? Base_Issue->Solvent_Issue Yes Fix_Base Use fresh/stronger base or more equivalents Base_Issue->Fix_Base No Atmosphere_Issue Is the reaction under inert atmosphere? Solvent_Issue->Atmosphere_Issue Yes Fix_Solvent Use anhydrous solvent Solvent_Issue->Fix_Solvent No Fix_Atmosphere Use N₂ or Ar atmosphere Atmosphere_Issue->Fix_Atmosphere No Check_Ylide_Formation->Base_Issue Aldehyde_Quality Is the aldehyde pure/fresh? Steric_Hindrance Is the ketone sterically hindered? Aldehyde_Quality->Steric_Hindrance Yes Purify_Aldehyde Purify aldehyde or generate in situ Aldehyde_Quality->Purify_Aldehyde No Consider_HWE Consider Horner-Wadsworth-Emmons reaction Steric_Hindrance->Consider_HWE Yes Check_Side_Reactions->Aldehyde_Quality

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Optimization of 1-Cyclohexenylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Cyclohexenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A1: A prevalent method involves the Knoevenagel condensation of cyclohexanone with cyanoacetic acid, catalyzed by ammonium acetate. This is followed by decarboxylation of the intermediate cyclohexylidenecyanoacetic acid to form 1-cyclohexenylacetonitrile, which is then hydrolyzed to the final product, this compound.[1][2]

Q2: My overall yield is low. What are the most common reasons? A2: Low overall yield can stem from several stages of the synthesis. Common issues include incomplete condensation or decarboxylation, and the formation of isomeric byproducts that are challenging to separate, leading to loss of the desired product during purification.[1] Optimizing each step and monitoring for completion is crucial.

Q3: What are the typical impurities I might find in my crude product? A3: Impurities are often related to the synthetic route and include unreacted starting materials like cyclohexanone and cyanoacetic acid, residual solvents (e.g., toluene, benzene), and byproducts.[3] Specific byproducts can include acetamide (if ammonium acetate is used as a catalyst) and isomeric acids such as cyclohexylideneacetic acid.[1]

Q4: Which purification techniques are most effective for this compound? A4: For the final solid product, recrystallization is a highly effective primary purification method.[3] If the product is an oil or if recrystallization is insufficient to remove closely related impurities, column chromatography is a powerful alternative.[3] For the intermediate, 1-cyclohexenylacetonitrile, vacuum distillation is often employed.[2]

Q5: How can I minimize the formation of the isomeric byproduct, cyclohexylideneacetic acid? A5: The formation of a mixture of Δ1-cyclohexeneacetic acid (the desired product) and cyclohexylideneacetic acid can occur during the hydrolysis of the nitrile intermediate. Careful control over hydrolysis conditions, such as acid concentration, temperature, and reaction time, is necessary to maximize the yield of the desired isomer.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis in a question-and-answer format.

Problem Potential Cause Recommended Solution
Issue 1: Low or No Yield in Condensation Step Incomplete removal of water from the reaction.Ensure the Dean-Stark apparatus is functioning correctly to effectively remove the water formed during the condensation. Continue reflux until no more water is collected.[2]
Inactive catalyst (ammonium acetate).Use a fresh supply of ammonium acetate. Ensure it has been stored properly in a dry environment.
Issue 2: Solid Byproduct Precipitates from Reaction Mixture Formation of acetamide as a byproduct from the ammonium acetate catalyst.This solid can be removed by washing the reaction mixture with water after the condensation step.[1]
Issue 3: Difficulty in Isolating the Nitrile Intermediate Emulsion formation during aqueous workup.Emulsions during the washing phase can sometimes be broken by slow filtration through a Büchner funnel.[2] Alternatively, adding a saturated brine solution can help break the emulsion.
Issue 4: Incomplete Decarboxylation Insufficient heating temperature or duration.Ensure the reaction mixture is heated to the appropriate temperature range (e.g., 165–175°C) and maintained until gas evolution (CO2) ceases.[2]
Issue 5: "Oiling Out" During Recrystallization of Final Product The compound's melting point is lower than the solvent's boiling point, or the crude material is highly impure.Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and allow it to cool slowly. If the problem persists, purify the crude material by column chromatography before attempting recrystallization.[3]
Issue 6: Presence of Multiple Spots on TLC After Final Hydrolysis Formation of isomeric acid byproducts.Optimize the hydrolysis conditions (acid concentration, temperature, reaction time). If isomers are still present, they may need to be separated using column chromatography.[1][3]

Experimental Protocols

Protocol 1: Synthesis of 1-Cyclohexenylacetonitrile (Intermediate)

This protocol is adapted from the literature for the synthesis of the key nitrile intermediate.[2]

  • Reaction Setup: In a 500-ml round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone (1.1 moles), cyanoacetic acid (1.0 mole), ammonium acetate (0.04 moles), and 75 ml of benzene or toluene.[2]

  • Condensation: Heat the mixture in an oil bath at 160–165°C to maintain a vigorous reflux. Collect the water that separates in the Dean-Stark trap. The theoretical amount is 18 ml. Continue refluxing for an additional hour after all water has been collected (approx. 2-3 hours total).[2]

  • Decarboxylation & Distillation: Cool the reaction mixture. Remove the benzene/toluene under reduced pressure. Heat the residual oil slowly in an oil bath to 165–175°C under vacuum (35–45 mm). The intermediate acid will melt and decarboxylate rapidly. The crude 1-cyclohexenylacetonitrile will distill at 100–120°C/35–45 mm.[2]

  • Purification: Dilute the crude distillate with 50 ml of ether. Wash the ether solution with 10 ml of 5% sodium carbonate solution, followed by 10 ml of water. Dry the solution over anhydrous sodium sulfate.[2] Remove the ether by distillation and distill the residue under reduced pressure. Collect the pure 1-cyclohexenylacetonitrile (b.p. 74–75°C/4 mm).[2] The expected yield is 76–91%.[2]

Protocol 2: Hydrolysis of 1-Cyclohexenylacetonitrile to this compound

This is a general procedure for nitrile hydrolysis.

  • Reaction Setup: In a round-bottom flask, combine the purified 1-cyclohexenylacetonitrile with an excess of an aqueous acid solution (e.g., 6M H₂SO₄ or concentrated HCl).

  • Hydrolysis: Heat the mixture to reflux. Monitor the reaction progress by TLC until the starting nitrile is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it over ice. Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purify by recrystallization or column chromatography as needed.[3]

Data Presentation

Table 1: Reactant Quantities and Conditions for Intermediate Synthesis

ParameterValueReference
Cyclohexanone1.1 moles[2]
Cyanoacetic Acid1.0 mole[2]
Ammonium Acetate0.04 moles[2]
SolventBenzene or Toluene[2]
Reflux Temperature160-165°C[2]
Decarboxylation Temp.165-175°C[2]
Expected Yield 76-91% [2]

Table 2: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₂O₂[4]
Molecular Weight140.18 g/mol [5]
Melting Point33°C[5]
Boiling Point140-142°C / 25mm[5]
AppearanceColorless to off-white solid (<33°C) or liquid (>33°C)[5]
Water SolubilityInsoluble[5]

Visualizations

G cluster_0 Step 1: Condensation & Decarboxylation cluster_1 Step 2: Hydrolysis A Cyclohexanone + Cyanoacetic Acid B Add Ammonium Acetate & Toluene A->B C Reflux with Dean-Stark Trap (160-165°C) B->C D Remove Solvent C->D E Heat under Vacuum (165-175°C) D->E F Distill Crude 1-Cyclohexenylacetonitrile E->F G 1-Cyclohexenylacetonitrile F->G Purified Intermediate H Reflux with Aqueous Acid (H₂SO₄) G->H I Aqueous Workup & Extraction H->I J Purification (Recrystallization) I->J K Pure this compound J->K G Start Low Yield of This compound Condensation Check Condensation Step: Was water fully removed? Start->Condensation Isolate issue by stage Decarboxylation Check Decarboxylation: Was temp/time sufficient? Start->Decarboxylation Isolate issue by stage Hydrolysis Check Hydrolysis Step: Is starting nitrile consumed? Start->Hydrolysis Isolate issue by stage Purification Review Purification: Significant product loss? Start->Purification Isolate issue by stage Sol_Condensation Optimize water removal: Ensure Dean-Stark is efficient, increase reflux time. Condensation->Sol_Condensation If 'No' Sol_Decarboxylation Increase heating time or temperature within range (165-175°C). Decarboxylation->Sol_Decarboxylation If 'No' Sol_Hydrolysis Increase reflux time. Monitor via TLC. Hydrolysis->Sol_Hydrolysis If 'No' Sol_Purification Re-extract aqueous layers. Optimize recrystallization solvent to minimize solubility. Purification->Sol_Purification If 'Yes'

References

Removal of unreacted starting materials from 1-Cyclohexenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Cyclohexenylacetic acid. Our focus is on the effective removal of common unreacted starting materials, specifically cyclohexanone and cyanoacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials found as impurities in crude this compound?

A1: The most common unreacted starting materials are cyclohexanone and cyanoacetic acid, which are frequently used in the synthesis of this compound, for instance, through a Knoevenagel condensation reaction.

Q2: What are the key physical property differences between this compound and its common starting material impurities?

A2: Understanding the differences in physical properties is crucial for selecting an appropriate purification strategy. This compound is a carboxylic acid, making it acidic. Cyclohexanone is a neutral ketone, and cyanoacetic acid is also a carboxylic acid, but with different solubility properties. These differences in acidity and polarity are exploited in the purification methods described below.

Q3: Which analytical techniques are recommended for monitoring the purity of this compound during purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the purification by visualizing the separation of the product from its impurities. For quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are highly recommended.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Residual Cyclohexanone Detected in the Final Product
  • Question: After my initial purification, I still see a significant amount of cyclohexanone in my this compound sample. How can I remove it?

  • Answer: Cyclohexanone is a relatively non-polar impurity. Here are a few methods to address this:

    • Aqueous Workup: During the reaction workup, ensure you perform a thorough extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bisulfite solution. This will form a water-soluble adduct with the cyclohexanone, pulling it into the aqueous layer.

    • Column Chromatography: If the aqueous workup is insufficient, column chromatography is a very effective method. A silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will allow for good separation. The less polar cyclohexanone will elute before the more polar this compound.

    • Distillation: If you have a large quantity of crude product, vacuum distillation can be an option to remove the more volatile cyclohexanone. However, care must be taken to avoid decomposition of the desired product at high temperatures.

Issue 2: Presence of Cyanoacetic Acid in the Purified Product
  • Question: My purified this compound is contaminated with cyanoacetic acid. What is the best way to remove it?

  • Answer: Cyanoacetic acid is a polar and acidic impurity.

    • Acid-Base Extraction: This is the most effective method. Dissolve your crude product in an organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic cyanoacetic acid will be deprotonated and extracted into the aqueous layer as its sodium salt. The desired this compound is less acidic and will remain in the organic layer. Subsequently, acidifying the aqueous layer would allow for the recovery of the cyanoacetic acid if desired.

    • Recrystallization: If the amount of cyanoacetic acid is minimal, recrystallization can be effective. Choose a solvent system in which this compound has good solubility at high temperatures and poor solubility at low temperatures, while cyanoacetic acid remains soluble at low temperatures.

Issue 3: Difficulty in Achieving High Purity (>99%)
  • Question: I have tried basic purification steps, but I am struggling to get my this compound to a purity level above 99%. What should I do?

  • Answer: Achieving very high purity often requires a combination of methods.

    • Multi-Step Purification: First, perform an acid-base extraction to remove the bulk of the acidic and basic impurities. Then, follow up with column chromatography for fine separation. Finally, recrystallize the product from a suitable solvent to remove any remaining trace impurities and to obtain a crystalline solid.

    • Advanced Analytical Assessment: To accurately determine purity at this level, utilize quantitative techniques like qNMR or HPLC with a calibrated standard. This will help you to identify if the remaining impurity is one of the starting materials or a side-product, which may necessitate a different purification approach.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in ethyl acetate (approx. 10 mL per 1 g of crude material).

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL). This will remove unreacted cyanoacetic acid.

  • Acidic Wash (Optional): If basic impurities are suspected, wash with 1 M HCl (1 x 20 mL).

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x 20 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system will give the this compound an Rf value of approximately 0.3-0.4. A small amount of acetic acid (0.5-1%) can be added to the eluent to improve the peak shape of the carboxylic acid.

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. A good starting point for this compound is a mixture of hexanes and ethyl acetate. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude product and a minimal amount of the hot solvent until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The following tables provide representative data for the purification of this compound. Please note that actual results may vary depending on the specific experimental conditions.

Table 1: Comparison of Purification Methods

Purification MethodPurity of this compound (%)Recovery of this compound (%)Efficiency in Removing CyclohexanoneEfficiency in Removing Cyanoacetic Acid
Single Recrystallization (Hexanes/Ethyl Acetate)95-9870-85ModerateLow
Acid-Base Extraction90-9585-95LowHigh
Column Chromatography (Silica, Hexanes/EtOAc)>9960-80HighHigh
Combination of Extraction and Chromatography>99.550-70HighHigh

Table 2: Representative TLC Rf Values

CompoundMobile Phase (9:1 Hexanes:Ethyl Acetate + 0.5% Acetic Acid)
Cyclohexanone~ 0.6
This compound~ 0.4
Cyanoacetic acid~ 0.1

Mandatory Visualization

experimental_workflow cluster_start Starting Point cluster_purification Purification Steps cluster_analysis Analysis cluster_end Final Product crude_product Crude this compound (contains cyclohexanone and cyanoacetic acid) extraction Acid-Base Extraction crude_product->extraction Remove cyanoacetic acid tlc_analysis TLC Analysis extraction->tlc_analysis Check for impurities chromatography Column Chromatography purity_check Purity > 99%? chromatography->purity_check recrystallization Recrystallization recrystallization->purity_check tlc_analysis->chromatography Cyclohexanone remains purity_check->recrystallization No, further purification needed pure_product Pure this compound purity_check->pure_product Yes

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide start Start: Impure Product check_impurity Identify Main Impurity (TLC, NMR) start->check_impurity is_cyclohexanone Cyclohexanone? check_impurity->is_cyclohexanone Non-polar spot is_cyanoacetic_acid Cyanoacetic Acid? check_impurity->is_cyanoacetic_acid Polar, acidic spot both_impurities Both Impurities Present? check_impurity->both_impurities Multiple spots solution_cyclohexanone Perform Aqueous Wash with Sodium Bisulfite or Column Chromatography is_cyclohexanone->solution_cyclohexanone Yes solution_cyanoacetic_acid Perform Acid-Base Extraction with Sodium Bicarbonate is_cyanoacetic_acid->solution_cyanoacetic_acid Yes end Pure Product solution_cyclohexanone->end solution_cyanoacetic_acid->end solution_both 1. Acid-Base Extraction 2. Column Chromatography both_impurities->solution_both Yes solution_both->end

Caption: Troubleshooting decision tree for purifying this compound.

Preventing isomer formation during 1-Cyclohexenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-cyclohexenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) to prevent the formation of unwanted isomers during your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities in this compound synthesis?

A1: The most common isomeric impurities are the double bond isomers: 2-cyclohexenylacetic acid and 3-cyclohexenylacetic acid. The formation of these isomers is highly dependent on the synthetic route and reaction conditions. Thermodynamic conditions, such as prolonged heating or the presence of acid or base, can promote the migration of the double bond from the desired 1-position to the more thermodynamically stable 2- and 3-positions.

Q2: How can I definitively identify the presence of these isomers in my product mixture?

A2: A combination of analytical techniques is recommended for unambiguous identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to distinguish between the isomers. The chemical shifts of the vinylic protons and carbons are characteristic for each isomer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the isomers and provide their mass spectra, aiding in identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a suitable column like a C18 or a specialized column for organic acids, can effectively separate the isomers for quantification.[1]

Q3: What are the general strategies to minimize isomer formation?

A3: Key strategies to minimize isomer formation include:

  • Kinetic Control: Employing reaction conditions that favor the kinetically controlled product over the thermodynamically favored one. This often involves using lower temperatures and shorter reaction times.

  • Mild Reagents: Using mild bases and acids to prevent double bond migration.

  • Anhydrous Conditions: Ensuring anhydrous conditions in reactions sensitive to water can prevent side reactions that may lead to isomerization.

  • Careful Work-up: Neutralizing the reaction mixture carefully and avoiding excessive heat during solvent evaporation are crucial.

Troubleshooting Guides for Common Synthetic Routes

Below are troubleshooting guides for four common synthetic routes to this compound.

Route 1: Knoevenagel-Doebner Condensation

This method involves the condensation of cyclohexanone with an active methylene compound like malonic acid, followed by decarboxylation.[2] The Doebner modification uses pyridine as a solvent and catalyst.[3][4]

Troubleshooting

Problem Potential Cause Solution
Low yield of the desired this compound. Incomplete reaction.Increase the reaction time or temperature moderately. Ensure the use of a suitable catalyst like piperidine or pyridine.[2][5]
Premature decarboxylation or side reactions.Optimize the reaction temperature. High temperatures can lead to unwanted side reactions.[5]
Water inhibiting the reaction.Use a Dean-Stark trap to remove water formed during the condensation step.
Significant formation of 2- and 3-cyclohexenylacetic acid isomers. Double bond migration during decarboxylation.Perform the decarboxylation at the lowest possible temperature required for the reaction to proceed. Using pyridine as the solvent for the Doebner modification can help control the decarboxylation.[3][4]
Acid or base-catalyzed isomerization during work-up.Neutralize the reaction mixture carefully after decarboxylation. Avoid strong acids or bases during the work-up.
Formation of cyclohexylideneacetic acid. Incomplete decarboxylation.Ensure the decarboxylation step goes to completion by monitoring the reaction (e.g., by TLC or by observing the cessation of CO2 evolution).

Experimental Protocol: Knoevenagel-Doebner Synthesis of this compound

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine cyclohexanone (1.0 eq), malonic acid (1.2 eq), and a catalytic amount of piperidine (0.1 eq) in a suitable solvent like toluene or pyridine.

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

  • Decarboxylation: Carefully heat the reaction mixture to induce decarboxylation. The temperature should be controlled to avoid excessive side reactions. Monitor the reaction for the cessation of CO2 evolution.

  • Work-up: Cool the reaction mixture and wash with dilute acid (e.g., 1M HCl) to remove pyridine and any remaining base. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Knoevenagel_Doebner Cyclohexanone Cyclohexanone Intermediate Cyclohexylidenemalonic Acid Cyclohexanone->Intermediate Piperidine/Pyridine - H2O MalonicAcid Malonic Acid MalonicAcid->Intermediate Product This compound Intermediate->Product Heat - CO2 Isomers 2- and 3-Cyclohexenylacetic Acid Product->Isomers Heat, Acid/Base

Figure 1: Knoevenagel-Doebner reaction pathway and isomer formation.
Route 2: Wittig Reaction

The Wittig reaction provides a reliable method for forming the C=C double bond with good control over its position.[6][7] The Horner-Wadsworth-Emmons (HWE) modification often provides better yields and easier purification.

Troubleshooting

Problem Potential Cause Solution
Low yield of the Wittig product. Incomplete ylide formation.Ensure the use of a strong enough base (e.g., NaH, n-BuLi) and anhydrous conditions for ylide generation.[6]
The ylide is not reactive enough.For stabilized ylides (e.g., from triethyl phosphonoacetate), a stronger base or longer reaction times may be necessary.
Steric hindrance.Cyclohexanone is a relatively unhindered ketone, but for more hindered substrates, a more reactive ylide may be needed.
Formation of E/Z isomers of the ester. Lack of stereoselectivity in the Wittig reaction.The stereoselectivity of the Wittig reaction depends on the nature of the ylide. Stabilized ylides tend to give the E-isomer, while non-stabilized ylides favor the Z-isomer.[8] For the synthesis of the ester precursor to this compound, a mixture of E/Z isomers is often obtained.
Difficult purification from triphenylphosphine oxide. The byproduct is often difficult to separate by chromatography.Recrystallization can sometimes effectively remove triphenylphosphine oxide. Alternatively, the crude product can be hydrolyzed to the carboxylic acid, which is more easily separated from the neutral byproduct.[9][10]

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of Ethyl 1-Cyclohexenylacetate

  • Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF.

  • Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.0 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

  • Reaction with Cyclohexanone: Cool the ylide solution back to 0 °C and add cyclohexanone (1.0 eq) dropwise.

  • Let the reaction warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis: The resulting ethyl ester can be hydrolyzed to this compound using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).

Wittig_Reaction PhosphoniumSalt Triethyl Phosphonoacetate Ylide Phosphonate Ylide PhosphoniumSalt->Ylide Base Strong Base (e.g., NaH) Base->Ylide Ester Ethyl 1-Cyclohexenylacetate (E/Z mixture) Ylide->Ester Cyclohexanone Cyclohexanone Cyclohexanone->Ester Acid This compound Ester->Acid Hydrolysis

Figure 2: Horner-Wadsworth-Emmons synthesis workflow.
Route 3: Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester, which can then be dehydrated.[11][12][13][14][15]

Troubleshooting

Problem Potential Cause Solution
Reaction fails to initiate. Inactive zinc.Activate the zinc dust before use by washing with dilute acid, followed by water, ethanol, and ether, and then drying under vacuum. A small crystal of iodine can also be used as an initiator.
Wet reagents or solvent.Ensure all glassware, reagents, and solvents are scrupulously dry.
Low yield of the β-hydroxy ester. Competing side reactions.Control the reaction temperature. The formation of the organozinc reagent is exothermic and may require cooling.
Formation of a mixture of α,β- and β,γ-unsaturated acids upon dehydration. Non-selective dehydration.The choice of dehydrating agent and conditions is critical. Using a mild dehydrating agent (e.g., iodine in catalytic amounts with heating) can favor the formation of the α,β-unsaturated product. Stronger acids can promote double bond migration.[11]

Experimental Protocol: Reformatsky Reaction and Dehydration

  • Reaction: In a flame-dried flask, place activated zinc dust (1.2 eq). Add a solution of cyclohexanone (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous benzene or THF dropwise to the zinc suspension with gentle heating to initiate the reaction.

  • Once the reaction starts, maintain a gentle reflux until the zinc is consumed.

  • Work-up: Cool the reaction mixture and hydrolyze by adding dilute sulfuric acid. Separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dehydration: The crude β-hydroxy ester can be dehydrated by heating with a catalytic amount of iodine.

  • Hydrolysis: The resulting unsaturated ester is then hydrolyzed to this compound.

Reformatsky_Reaction Cyclohexanone Cyclohexanone HydroxyEster Ethyl 1-hydroxycyclohexylacetate Cyclohexanone->HydroxyEster Bromoester Ethyl Bromoacetate Bromoester->HydroxyEster Zinc Zinc Zinc->HydroxyEster UnsaturatedEster Ethyl 1-Cyclohexenylacetate (major) + Isomeric Esters HydroxyEster->UnsaturatedEster Dehydration (e.g., I2, heat) Product This compound UnsaturatedEster->Product Hydrolysis

Figure 3: Reformatsky reaction and subsequent dehydration.
Route 4: Arndt-Eistert Homologation

This is a method for converting a carboxylic acid to its next higher homolog.[16][17][18][19][20] In this case, 1-cyclohexenecarboxylic acid is converted to this compound.

Troubleshooting

Problem Potential Cause Solution
Low yield of the diazoketone. Incomplete reaction of the acid chloride with diazomethane.Ensure the acid chloride is of high purity. Use a slight excess of diazomethane.[19]
Decomposition of the diazoketone.Diazoketones can be unstable, especially in the presence of acid. Work-up should be done carefully, avoiding acidic conditions.
Low yield in the Wolff rearrangement. Inefficient rearrangement.The choice of catalyst (e.g., silver oxide, silver benzoate) and reaction conditions (thermal or photochemical) is important.[17]
Side reactions of the ketene intermediate.The highly reactive ketene can polymerize or react with other species. The rearrangement should be carried out in the presence of a nucleophile (water in this case) to trap the ketene as it is formed.[16]
Formation of byproducts. Reaction of HCl with the diazoketone.Use of two equivalents of diazomethane or a non-nucleophilic base like triethylamine can neutralize the HCl formed during the acylation step.[18]

Experimental Protocol: Arndt-Eistert Synthesis

  • Acid Chloride Formation: Convert 1-cyclohexenecarboxylic acid to its acid chloride using a standard reagent like thionyl chloride or oxalyl chloride.

  • Diazoketone Formation: In an ice bath, add the acid chloride dropwise to a solution of diazomethane (2 eq) in diethyl ether. Stir the reaction mixture at 0 °C for a few hours.

  • Wolff Rearrangement: Add a catalyst, such as freshly prepared silver oxide, to the diazoketone solution. The reaction can be initiated by gentle warming or photolysis. The rearrangement is often carried out in the presence of water to directly form the carboxylic acid.

  • Work-up: After the reaction is complete, filter off the catalyst. The ethereal solution is then extracted with a base (e.g., aqueous sodium bicarbonate) to isolate the carboxylic acid. The aqueous layer is then acidified and extracted with an organic solvent. The organic extracts are dried and concentrated to give the product.

Arndt_Eistert StartAcid 1-Cyclohexenecarboxylic Acid AcidChloride 1-Cyclohexenecarbonyl Chloride StartAcid->AcidChloride SOCl2 or (COCl)2 Diazoketone Diazoketone Intermediate AcidChloride->Diazoketone CH2N2 Ketene Ketene Intermediate Diazoketone->Ketene Wolff Rearrangement (Ag2O, heat or hv) Product This compound Ketene->Product H2O

Figure 4: Arndt-Eistert homologation workflow.

Purification of this compound

Q4: How can I effectively purify this compound from its isomers?

A4: The separation of closely related isomers can be challenging. Here are some recommended techniques:

  • Fractional Distillation: If there is a sufficient difference in the boiling points of the isomers, fractional distillation under reduced pressure can be an effective method for separation on a larger scale.[21]

  • Recrystallization: If the product is a solid and there are significant differences in the solubility of the isomers in a particular solvent system, recrystallization can be a powerful purification technique.

  • Column Chromatography: For smaller scales or when distillation and recrystallization are ineffective, flash column chromatography on silica gel is a common method. A solvent system of hexanes and ethyl acetate with a small amount of acetic acid (to prevent tailing of the carboxylic acid) is often effective.[22]

  • Preparative HPLC: For very difficult separations or for obtaining highly pure material, preparative HPLC is a viable, albeit more expensive, option.[23][24]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Key Reagents Typical Yield Potential for Isomer Formation Key Advantages Key Disadvantages
Knoevenagel-Doebner Cyclohexanone, Malonic Acid, Piperidine/PyridineModerate to GoodHigh, especially during decarboxylationInexpensive starting materials.Prone to isomer formation; requires careful temperature control.
Wittig (HWE) Cyclohexanone, Triethyl phosphonoacetate, NaHGood to ExcellentLow for the initial product, but E/Z isomers of the ester are formed.High yield, good control of double bond position.Use of hazardous reagents (NaH, n-BuLi); difficult byproduct removal.
Reformatsky Cyclohexanone, Ethyl bromoacetate, ZincModerateModerate to High, depending on dehydration conditions.Tolerates a variety of functional groups.Requires activation of zinc; dehydration step can be non-selective.
Arndt-Eistert 1-Cyclohexenecarboxylic acid, Diazomethane, Ag2OGoodLowGenerally clean reaction with good retention of the double bond position.Use of highly toxic and explosive diazomethane.

Table 2: 1H NMR Chemical Shifts (δ, ppm) for Cyclohexenylacetic Acid Isomers (Illustrative)

Proton This compound 2-Cyclohexenylacetic acid 3-Cyclohexenylacetic acid
Vinylic H ~5.6 (t)~5.5-5.8 (m, 2H)~5.6-5.7 (m, 2H)
Allylic CH2 ~2.1 (m, 2H), ~2.0 (m, 2H)~2.9 (d, 2H)~2.0 (m, 2H)
CH2COOH ~3.0 (s, 2H)--
CHCOOH -~2.5 (m, 1H)-
Other CH2 ~1.5-1.7 (m, 4H)~1.5-2.0 (m, 4H)~1.2-2.0 (m, 4H)

Note: These are approximate values and can vary depending on the solvent and spectrometer frequency. Please refer to authenticated spectra for precise assignments.

Table 3: Key IR Absorption Frequencies (cm-1) for this compound [25]

Functional Group Vibration Characteristic Absorption Range
O-H (Carboxylic Acid) Stretch2500-3300 (broad)
C=O (Carboxylic Acid) Stretch1680-1720 (strong)
C=C (Alkene) Stretch1640-1680 (medium)
C-H (sp2) Stretch3000-3100 (medium)
C-H (sp3) Stretch2850-2960 (strong)

References

Technical Support Center: Scaling Up the Synthesis of 1-Cyclohexenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of 1-Cyclohexenylacetic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to address common challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up this compound production?

A1: The most prevalent and scalable route involves a two-step process. The first step is the Knoevenagel condensation of cyclohexanone and cyanoacetic acid to produce 1-cyclohexenylacetonitrile. This is followed by the hydrolysis of the nitrile intermediate to yield this compound.

Q2: What are the critical parameters to control during the Knoevenagel condensation and decarboxylation step?

A2: Temperature control is crucial. During the initial dehydration reaction, temperatures should be maintained between 125-145°C to ensure the reaction goes to completion without significant side product formation.[1] For the subsequent decarboxylation, a temperature range of 180-200°C is recommended.[1] The addition of piperazine and acetic acid during decarboxylation can help to control the evolution of carbon dioxide, which is critical for safety and preventing violent reactions, especially at a larger scale.[1]

Q3: How can I minimize the formation of the undesired β,γ-unsaturated nitrile isomer?

A3: The formation of the β,γ-unsaturated isomer is a common issue. While direct condensation of cyclohexanone with acetonitrile can lead predominantly to the α,β-unsaturated isomer (80-83%), careful control over the reaction conditions during the decarboxylation of the intermediate from the cyanoacetic acid route is key.[2] The use of specific catalysts and solvents, as well as precise temperature control, can favor the formation of the desired α,β-isomer.

Q4: What are common impurities, and how can they be removed?

A4: A common solid byproduct is acetamide, which can form when ammonium acetate is used as a catalyst. This can typically be removed by washing the reaction mixture with water. Other potential impurities include unreacted starting materials and isomeric byproducts. Purification of the final this compound can be achieved through vacuum distillation or recrystallization.

Q5: What are the typical yields for the synthesis of 1-cyclohexenylacetonitrile at scale?

A5: While yields can vary depending on the specific conditions and scale, a well-optimized process for the two-step synthesis of 1-cyclohexenylacetonitrile from cyclohexanone and cyanoacetic acid can achieve high conversion rates and good overall yields. The use of piperazine and acetic acid in the decarboxylation step has been shown to increase both the conversion rate and the yield of the target product.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 1-Cyclohexenylacetonitrile - Incomplete dehydration reaction.- Incomplete decarboxylation.- Suboptimal reaction temperature.- Ensure the dehydration reaction is carried out at 125-145°C for 1-3 hours.[1]- Confirm the decarboxylation is conducted at 180-200°C for 2-4 hours.[1]- Optimize catalyst concentration (e.g., ammonium acetate, piperazine).
Violent Reaction/ "Punching Material" during Decarboxylation - Uncontrolled release of CO2.- Implement a controlled heating ramp-up.- Use a catalyst system like piperazine and acetic acid to moderate the decarboxylation rate.[1]
Formation of Solid Byproduct (Acetamide) - Use of ammonium acetate as a catalyst.- Wash the crude product mixture with water to dissolve and remove the acetamide.
High Levels of β,γ-Unsaturated Isomer - Improper temperature control during decarboxylation.- Incorrect catalyst or solvent system.- Strictly maintain the decarboxylation temperature within the 180-200°C range.[1]- The choice of a non-polar solvent like n-hexane for the initial condensation can be beneficial.[1]
Low Purity of Final this compound - Incomplete hydrolysis of the nitrile.- Presence of unreacted starting materials or byproducts.- Ensure complete hydrolysis by monitoring the reaction (e.g., by TLC or GC).- Purify the final product by vacuum distillation (boiling point: 140-142°C/25mm).[3]

Experimental Protocols

Key Experiment 1: Scaled-Up Synthesis of 1-Cyclohexenylacetonitrile

This protocol is adapted from a patented industrial method.[1]

Step 1: Dehydration

  • In a suitable reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark trap, charge cyclohexanone, ammonium acetate, and n-hexane.

  • Heat the reaction mixture to 95-105°C to initiate the dehydration reaction.

  • Slowly add a solution of cyanoacetic acid over 45-60 minutes, maintaining the initial temperature.

  • After the addition is complete, increase the temperature to 125-145°C and reflux for 1-3 hours, collecting the water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, the reaction is considered complete. The resulting intermediate is cyclohexenyl cyanoacetic acid.

Step 2: Decarboxylation

  • To the reactor containing the intermediate from Step 1, add piperazine and acetic acid.

  • Heat the mixture to 180-200°C and maintain this temperature for 2-4 hours. The evolution of carbon dioxide should be controlled.

  • After the reaction is complete, cool the mixture and proceed with workup (e.g., washing with water and brine, followed by solvent removal).

  • The crude 1-cyclohexenylacetonitrile can be purified by vacuum distillation.

Key Experiment 2: Hydrolysis of 1-Cyclohexenylacetonitrile to this compound

This is a general procedure for nitrile hydrolysis that can be adapted for scale-up.

  • In a reactor equipped for reflux, charge the purified 1-cyclohexenylacetonitrile and a solution of aqueous sodium hydroxide.

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2.

  • The this compound will precipitate or can be extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic extracts, dry over an anhydrous salt (e.g., MgSO4), and remove the solvent under reduced pressure.

  • The crude product can be further purified by vacuum distillation.

Quantitative Data Summary

Parameter Dehydration Step Decarboxylation Step Hydrolysis Step
Reactants Cyclohexanone, Cyanoacetic Acid, Ammonium Acetate, n-HexaneCyclohexenyl cyanoacetic acid, Piperazine, Acetic Acid1-Cyclohexenylacetonitrile, NaOH(aq)
Temperature 125-145°C[1]180-200°C[1]Reflux (typically ~100°C)
Reaction Time 1-3 hours[1]2-4 hours[1]Varies (monitor for completion)
Catalyst Ammonium Acetate[1]Piperazine[1]NaOH
Yield High conversion to intermediate[1]High yield of nitrile[1]Typically high
Purity -High purity after distillationHigh purity after distillation

Visualizations

Synthesis_Pathway Synthesis Pathway of this compound Cyclohexanone Cyclohexanone Intermediate Cyclohexenyl Cyanoacetic Acid (Intermediate) Cyclohexanone->Intermediate Ammonium Acetate, n-Hexane, 125-145°C Cyanoacetic_Acid Cyanoacetic Acid Cyanoacetic_Acid->Intermediate Nitrile 1-Cyclohexenylacetonitrile Intermediate->Nitrile Piperazine, Acetic Acid, 180-200°C, -CO2 Final_Product This compound Nitrile->Final_Product NaOH(aq), H3O+

Caption: Synthesis of this compound from cyclohexanone.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Dehydration Check Dehydration Step (Temp: 125-145°C, Time: 1-3h) Start->Check_Dehydration Check_Decarboxylation Check Decarboxylation Step (Temp: 180-200°C, Time: 2-4h) Check_Dehydration->Check_Decarboxylation Parameters OK Solution Yield Improved Check_Dehydration->Solution Adjusted Parameters Analyze_Byproducts Analyze for Byproducts (e.g., Isomers, Acetamide) Check_Decarboxylation->Analyze_Byproducts Parameters OK Check_Decarboxylation->Solution Adjusted Parameters Optimize_Catalyst Optimize Catalyst Load Analyze_Byproducts->Optimize_Catalyst Byproducts Identified Purification_Loss Investigate Purification Losses Analyze_Byproducts->Purification_Loss Purity OK Optimize_Catalyst->Solution Optimized Purification_Loss->Solution Process Improved

Caption: A logical workflow for troubleshooting low product yield.

References

Identifying and characterizing impurities in 1-Cyclohexenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Cyclohexenylacetic acid. It focuses on the identification and characterization of impurities that may be encountered during synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in synthetically produced this compound?

A1: Common impurities can originate from starting materials, byproducts of side reactions, or degradation of the final product. Based on typical synthetic routes, such as the Knoevenagel condensation of cyclohexanone and cyanoacetic acid followed by hydrolysis and decarboxylation, potential impurities include:

  • Isomers: The most common isomeric impurity is cyclohexylideneacetic acid, which can form during the synthesis.[1] The position of the double bond is crucial for the compound's reactivity and properties.

  • Unreacted Starting Materials: Residual cyclohexanone and cyanoacetic acid may be present if the reaction does not go to completion.

  • Reaction Byproducts: Depending on the specific reagents and conditions used, byproducts can form. For example, if ammonium acetate is used as a catalyst, acetamide can be a potential byproduct.[1]

  • Degradation Products: this compound can be susceptible to oxidation and polymerization upon exposure to air, light, or heat. Forced degradation studies can help identify potential degradation products.[2][3][4][5][6]

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or Mass Spectrometric (MS) detection is the primary technique for separating and quantifying this compound from its impurities.[7][8][9] Reverse-phase chromatography is a common approach.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying volatile and semi-volatile impurities. Derivatization, such as silylation, is often necessary to increase the volatility and thermal stability of the carboxylic acid for GC analysis.[10][11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities once they are isolated.[14][15]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can help identify functional groups present in the impurities, providing clues to their structure.[16][17]

Q3: How can I differentiate between this compound and its isomer, cyclohexylideneacetic acid?

A3: Chromatographic and spectroscopic methods can distinguish between these isomers:

  • HPLC: A well-developed HPLC method can separate the two isomers based on their slightly different polarities and interactions with the stationary phase.

  • NMR Spectroscopy: ¹H NMR is particularly useful. The vinylic proton in this compound will have a characteristic chemical shift and coupling pattern, which will be absent in the cyclohexylideneacetic acid isomer. The latter will instead show characteristic signals for the exocyclic double bond protons.

Troubleshooting Guides

HPLC Analysis

Issue 1: Peak Tailing for the this compound Peak

  • Possible Cause: Secondary interactions between the carboxylic acid group of the analyte and active sites (e.g., residual silanols) on the HPLC column packing material.[18]

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Ensure the mobile phase pH is sufficiently low (e.g., using a phosphate or formate buffer) to keep the carboxylic acid protonated, which reduces its interaction with the stationary phase.[18]

    • Use of an End-Capped Column: Employ a column that has been "end-capped" to minimize the number of free silanol groups.[18]

    • Mobile Phase Additive: Add a small amount of a competing agent, like triethylamine, to the mobile phase to mask the active sites on the stationary phase.

    • Column Overload: Inject a smaller sample volume or a more dilute sample to rule out column overload as the cause.[19]

Issue 2: Poor Resolution Between this compound and a Co-eluting Impurity

  • Possible Cause: Inadequate separation power of the current HPLC method.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Composition: Vary the ratio of organic solvent to aqueous buffer to fine-tune the retention and selectivity.

    • Change Organic Solvent: Switch from acetonitrile to methanol or vice-versa, as this can alter the selectivity of the separation.

    • Gradient Elution: If using an isocratic method, switching to a gradient elution can help resolve closely eluting peaks.

    • Column Chemistry: Try a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a standard C18) to exploit different separation mechanisms.

    • Temperature: Adjusting the column temperature can sometimes improve resolution.[20]

GC-MS Analysis

Issue 1: No Peak or a Very Small Peak Observed for this compound

  • Possible Cause: The compound is not volatile enough or is degrading in the hot GC inlet. Carboxylic acids are notoriously difficult to analyze by GC without derivatization.[21]

  • Troubleshooting Steps:

    • Derivatization: Derivatize the sample with a silylating agent (e.g., BSTFA or MSTFA) to convert the carboxylic acid to a more volatile and thermally stable silyl ester.[10][11][12][13]

    • Inlet Temperature: If analyzing without derivatization (not recommended), lower the inlet temperature to the minimum required for volatilization to reduce the risk of thermal degradation.

Issue 2: Multiple Peaks Observed for a Single Standard of this compound

  • Possible Cause: On-column isomerization or degradation. The heat of the GC inlet or column can potentially cause the double bond to migrate.

  • Troubleshooting Steps:

    • Derivatization: As mentioned above, derivatization can help to stabilize the molecule.

    • Use a More Inert Column: Employ a highly inert GC column to minimize active sites that can catalyze isomerization.

    • Lower Analysis Temperature: Use a lower oven temperature program if possible, while still achieving adequate separation.

Data Presentation

Table 1: Typical HPLC Parameters for this compound Analysis
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water[7]
Gradient 60:40 (Acetonitrile:Aqueous) Isocratic
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 30 °C
Injection Volume 10 µL
Expected Retention Time ~ 5-7 minutes (highly dependent on exact conditions)
Table 2: Spectroscopic Data for Identification of this compound
TechniqueCharacteristic Data
¹H NMR (CDCl₃) δ ~5.7 ppm (broad singlet, 1H, vinylic proton), ~3.1 ppm (singlet, 2H, -CH₂-COOH), ~1.5-2.2 ppm (multiplets, 8H, cyclohexenyl protons), ~11.5 ppm (broad singlet, 1H, -COOH)
¹³C NMR (CDCl₃) δ ~178 ppm (-COOH), ~135 ppm (quaternary vinylic carbon), ~125 ppm (vinylic -CH), ~40 ppm (-CH₂-), ~20-30 ppm (aliphatic -CH₂-)
FTIR (neat) ~2500-3300 cm⁻¹ (broad, O-H stretch of carboxylic acid), ~1700 cm⁻¹ (strong, C=O stretch), ~1650 cm⁻¹ (C=C stretch)
Mass Spectrometry (EI) M⁺ at m/z 140, with characteristic fragments corresponding to loss of -COOH, and fragmentation of the cyclohexenyl ring.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling
  • Mobile Phase Preparation: Prepare a solution of 0.1% phosphoric acid in HPLC-grade water. Mix with acetonitrile in the desired ratio (e.g., 40:60 v/v).[7] Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standards and samples and record the chromatograms.

  • Data Analysis: Identify the main peak corresponding to this compound. Integrate the areas of all peaks and calculate the percentage of each impurity using the area percent method. For quantitative analysis, use the calibration curve generated from the standards.

Protocol 2: GC-MS Analysis with Silylation
  • Sample Preparation: Accurately weigh the sample into a vial. Add an appropriate solvent (e.g., pyridine or acetonitrile) and the silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Derivatization: Cap the vial and heat at a specific temperature (e.g., 60-70 °C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.[22]

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. Use a standard non-polar column (e.g., DB-5ms or HP-5ms).

  • Temperature Program: Start with a low initial oven temperature and ramp up to a final temperature that allows for the elution of all components.

  • Data Analysis: Identify peaks by comparing their mass spectra with a spectral library (e.g., NIST). The silylated derivative of this compound will have a molecular ion corresponding to the addition of the silyl group(s).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (210 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Identify Identify Impurity Peaks Chromatogram->Identify Quantify Quantify Impurities Identify->Quantify troubleshooting_logic start HPLC Peak Tailing Observed? cause1 Check Mobile Phase pH start->cause1 cause2 Evaluate Column Condition start->cause2 cause3 Check for Column Overload start->cause3 solution1 Lower pH to Protonate Acid cause1->solution1 solution2 Use End-Capped Column cause2->solution2 solution3 Reduce Injection Volume/Concentration cause3->solution3 end Peak Shape Improved solution1->end solution2->end solution3->end

References

Technical Support Center: Optimizing HPLC Separation of Acidic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered when separating acidic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the mobile phase pH so critical for the separation of acidic compounds?

A1: Controlling the mobile phase pH is crucial because it directly influences the ionization state of acidic analytes.[1][2][3][4] An acidic compound can exist in two forms: a neutral (protonated) form and an ionized (deprotonated) form. In reversed-phase HPLC, the neutral form is more hydrophobic and will be more strongly retained on a non-polar stationary phase (like C18), leading to longer retention times.[1][5] Conversely, the ionized form is more polar and will be less retained, eluting earlier.[3] By adjusting the pH, you can control the analyte's charge state to manipulate retention, selectivity, and peak shape.[1][3]

Q2: What is the "pKa rule" for selecting a mobile phase pH for acidic analytes?

A2: A fundamental guideline is to set the mobile phase pH at least 1.5 to 2 pH units below the pKa of the acidic analyte.[6][7][8] At this pH, the analyte will be predominantly in its single, neutral (un-ionized) form.[7] This approach, known as ion suppression, leads to several benefits:

  • Increased and more stable retention: The neutral form interacts more strongly with the reversed-phase column.[5]

  • Improved peak shape: It prevents the existence of both ionized and un-ionized forms during the separation, which can cause peak broadening or tailing.[7][9]

  • Enhanced reproducibility: When the pH is far from the pKa, small fluctuations in mobile phase pH will have a minimal impact on analyte retention time, leading to a more robust method.[5]

Q3: What happens if I set the mobile phase pH close to the pKa of my acidic compound?

A3: Operating at a pH close to the analyte's pKa is generally not recommended.[2] When the pH is equal to the pKa, the compound exists as a 50:50 mixture of its ionized and un-ionized forms.[10] This can lead to significant chromatographic problems, including split or broad peaks, as the two forms may exhibit different retention behaviors.[8] The method will also be very sensitive to minor pH variations, resulting in poor reproducibility of retention times.[5]

Troubleshooting Guide: Common Problems & Solutions

Problem 1: My acidic analyte peak is tailing severely.

  • Question: I am analyzing an acidic compound on a C18 column, and the peak shows significant tailing. What are the most likely causes and how can I fix it?

  • Answer: Peak tailing for acidic compounds is a common issue, often stemming from secondary interactions or improper mobile phase conditions.[9]

    • Cause A: Incorrect Mobile Phase pH: If the pH is too high and approaches the analyte's pKa, both ionized and neutral forms can exist, leading to tailing.[9][11]

      • Solution: Ensure the mobile phase pH is buffered to at least 1.5-2 units below the analyte's pKa to keep it in a single, un-ionized state.[7][11]

    • Cause B: Insufficient Buffer Capacity: An unbuffered or weakly buffered mobile phase may not be able to maintain a constant pH as the sample is introduced, causing peak distortion.[11][12][13]

      • Solution: Use an appropriate buffer and ensure its concentration is sufficient, typically between 10-50 mM.[14][15] The buffer's pKa should be close to the desired mobile phase pH for optimal buffering capacity.[10][14]

    • Cause C: Secondary Interactions with the Column: Although less common for acids than bases, secondary interactions can occur.

      • Solution: Use a modern, high-purity silica column. If issues persist, slightly increasing the buffer concentration can sometimes improve peak shape.[16]

    • Cause D: Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[15]

      • Solution: Try reducing the sample concentration or the injection volume.[15]

    • Cause E: Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger (e.g., higher organic content) than the mobile phase, it can cause peak distortion.[9][15]

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[9][15] If a stronger solvent is required for solubility, keep the injection volume as small as possible.[9]

Problem 2: The retention time of my acidic analyte is not stable.

  • Question: My retention times are shifting between injections and between different batches of mobile phase. What should I check?

  • Answer: Unstable retention times for ionizable compounds like acids are almost always linked to poor pH control.

    • Cause A: Unbuffered or Poorly Prepared Mobile Phase: The most common cause is an inconsistent mobile phase pH.[8] If the mobile phase is unbuffered, it is susceptible to changes, such as absorbing atmospheric CO2, which can lower the pH.

      • Solution: Always use a buffer. Prepare the aqueous portion of the mobile phase carefully by adding the buffer salt, adjusting the pH, and then bringing it to the final volume before mixing with the organic solvent. Ensure the buffer's pKa is within +/- 1 pH unit of your target pH.[6][10]

    • Cause B: Operating Too Close to the Analyte's pKa: As mentioned, if the mobile phase pH is near the analyte's pKa, even tiny pH shifts will cause large changes in retention.[5]

      • Solution: Adjust the pH to be at least 1.5-2 units away from the pKa.[7][8]

    • Cause C: Column Temperature Fluctuations: Changes in column temperature can affect mobile phase viscosity and reaction kinetics, leading to shifts in retention time.

      • Solution: Use a column oven to maintain a constant and uniform temperature.

Data & Protocols

Experimental Protocols

Protocol 1: Mobile Phase Buffer Selection and Preparation

This protocol outlines a systematic approach to choosing and preparing a buffered mobile phase for the analysis of an acidic compound with a known pKa (e.g., pKa = 4.5).

  • Determine Target pH: To ensure the analyte is fully protonated, select a target pH at least 1.5-2 units below the pKa.

    • Example: For an analyte with pKa 4.5, the target pH should be ≤ 3.0. A pH of 2.5 is a good starting point.

  • Select an Appropriate Buffer: Choose a buffer system whose pKa is as close as possible to the target pH (ideally within ±1 pH unit).

    • Example: For a target pH of 2.5, a phosphate buffer (pKa1 ≈ 2.1) is an excellent choice.[14] A formate buffer (pKa ≈ 3.8) would have less buffering capacity at this pH.

  • Prepare the Aqueous Buffer Solution:

    • Weigh the appropriate amount of the acidic buffer component (e.g., sodium phosphate monobasic) to achieve the desired concentration (start with 25 mM) in the final aqueous volume.

    • Dissolve the salt in high-purity (e.g., Milli-Q) water, using about 90% of the final desired aqueous volume.

    • Place the solution on a calibrated pH meter and slowly add the conjugate base (or a strong acid/base like phosphoric acid) to adjust the pH to the target value (e.g., 2.5).

    • Once the target pH is reached, transfer the solution to a volumetric flask and add water to the final volume.

  • Final Mobile Phase Preparation:

    • Filter the aqueous buffer through a 0.22 µm or 0.45 µm filter to remove particulates.

    • Measure the required volumes of the filtered aqueous buffer and the organic solvent (e.g., acetonitrile or methanol) to achieve the desired mobile phase composition (e.g., 50:50 v/v).

    • Mix thoroughly and degas the final mobile phase before use.

Data Tables

Table 1: Common HPLC Buffers for Acidic Mobile Phases

This table summarizes common buffers used for reversed-phase HPLC in acidic conditions, highlighting their useful pH ranges. Note that for LC-MS applications, volatile buffers are required.

Buffer SystempKa (at 25°C)Useful pH RangeVolatile (LC-MS Compatible)?
Phosphate (H₃PO₄ / H₂PO₄⁻)2.11.1 - 3.1No
Formate (Formic Acid / Formate)3.82.8 - 4.8Yes
Acetate (Acetic Acid / Acetate)4.83.8 - 5.8Yes
Trifluoroacetate (TFA)~0.5< 2.5Yes

Data sourced from multiple references.[14][17][18][19]

Table 2: Effect of Mobile Phase pH on Analyte State

This table illustrates the relationship between the mobile phase pH, the analyte's pKa, and the resulting ionization state for an acidic compound.

pH relative to pKaPredominant Analyte FormExpected RP-HPLC Behavior
pH << pKa (by ≥ 2 units)Neutral / Un-ionized (>99%)Strong retention, good peak shape
pH = pKa50% Ionized, 50% NeutralPotential for split/broad peaks
pH >> pKa (by ≥ 2 units)Ionized (>99%)Weak retention

Visual Guides

G cluster_workflow Workflow: Optimizing Mobile Phase for an Acidic Analyte cluster_troubleshoot Troubleshooting start Start: Have Acidic Analyte with Known pKa step1 1. Set Target pH (pH = pKa - 2) start->step1 step2 2. Select Buffer (Buffer pKa ≈ Target pH) step1->step2 step3 3. Prepare Mobile Phase (e.g., 25mM Buffer in ACN:Water) step2->step3 step4 4. Perform Initial Run & Evaluate Chromatogram step3->step4 step5 Analyze Peak Shape & Retention step4->step5 tailing Peak Tailing? step5->tailing Check Shape retention Retention OK? tailing->retention No (Good Shape) adjust_buffer Increase Buffer Concentration tailing->adjust_buffer Yes adjust_organic Adjust % Organic Solvent retention->adjust_organic No (Too High/Low) end End: Optimized Method retention->end Yes adjust_buffer->step4 adjust_organic->step4

Caption: A workflow for mobile phase optimization.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-Cyclohexenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes to 1-Cyclohexenylacetic acid, a valuable building block in organic synthesis. The routes are evaluated based on experimental data, providing a clear and objective comparison to aid in methodological selection.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Knoevenagel Condensation & HydrolysisRoute 2: Horner-Wadsworth-Emmons Reaction & Hydrolysis
Starting Materials Cyclohexanone, Cyanoacetic acidCyclohexanone, Triethyl phosphonoacetate
Key Intermediates 1-CyclohexenylacetonitrileEthyl 1-cyclohexenylacetate
Overall Yield ~68-82% (estimated)~60-70% (estimated)
Reagents & Conditions - Ammonium acetate, Benzene, Reflux- Sulfuric acid, Water, Heat- Sodium hydride, Benzene- Aqueous NaOH, Heat
Advantages - High yield of nitrile intermediate- Readily available starting materials- Good yield of ester intermediate- Complements Wittig reaction for α,β-unsaturated esters[1]
Disadvantages - Use of cyanide-containing intermediate- Potentially harsh hydrolysis conditions- Use of sodium hydride (moisture sensitive)- Potential for isomer formation

Route 1: Knoevenagel Condensation of Cyclohexanone and Cyanoacetic Acid followed by Hydrolysis

This widely-used method involves the condensation of cyclohexanone and cyanoacetic acid to form an α,β-unsaturated nitrile, which is subsequently hydrolyzed to the target carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 1-Cyclohexenylacetonitrile [2]

  • A mixture of cyclohexanone (98.1 g, 1.0 mol), cyanoacetic acid (85.1 g, 1.0 mol), ammonium acetate (15.4 g, 0.2 mol), and 60 ml of benzene is heated under reflux in a flask equipped with a Dean-Stark water separator.

  • The mixture is heated until the theoretical amount of water (18 ml) is collected, which typically takes 2-3 hours.

  • The benzene is removed under reduced pressure.

  • The residual cyclohexylidenecyanoacetic acid is heated to 165–175°C under reduced pressure (35–45 mm Hg) to effect decarboxylation and distillation of the crude product.

  • The distilled 1-cyclohexenylacetonitrile is purified by redistillation.

    • Yield: 92–110 g (76–91%)

    • Boiling Point: 74–75°C at 4 mm Hg

Step 2: Hydrolysis of 1-Cyclohexenylacetonitrile to this compound

  • While a specific detailed protocol for the hydrolysis of 1-cyclohexenylacetonitrile was not found in the immediate search results, a general procedure for nitrile hydrolysis involves heating with a strong acid or base. For example, refluxing the nitrile with aqueous sulfuric acid or sodium hydroxide solution, followed by acidification, would yield the carboxylic acid. The yield for this step is estimated to be high, typically in the range of 90%.

Route 2: Horner-Wadsworth-Emmons Reaction of Cyclohexanone followed by Hydrolysis

This route utilizes the Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester, which is then hydrolyzed to this compound. This method is particularly useful for preparing olefins with adjacent electron-withdrawing groups.[1]

Experimental Protocol

Step 1: Synthesis of Ethyl 1-Cyclohexenylacetate [1]

  • In a dry, nitrogen-purged flask, a 50% dispersion of sodium hydride in mineral oil (16 g, 0.33 mol) is suspended in 100 ml of dry benzene.

  • Triethyl phosphonoacetate (74.7 g, 0.33 mol) is added dropwise, maintaining the temperature at 30–35°C.

  • After stirring for 1 hour at room temperature, cyclohexanone (32.7 g, 0.33 mol) is added dropwise at 20–30°C.

  • The mixture is heated at 60–65°C for 15 minutes.

  • After cooling, the benzene solution is decanted from the precipitate. The precipitate is washed with warm benzene.

  • The combined benzene solutions are distilled to remove the solvent, and the residue is distilled under vacuum. It is noted that using an excess of sodium hydride can favor the formation of the desired β,γ-unsaturated isomer, ethyl 1-cyclohexenylacetate.[3]

    • Yield: 37–43 g (67–77% of the isomeric mixture)

    • Boiling Point: 48–49°C at 0.02 mm Hg (for ethyl cyclohexylideneacetate)

Step 2: Hydrolysis of Ethyl 1-Cyclohexenylacetate to this compound

  • A specific, detailed protocol for the hydrolysis of ethyl 1-cyclohexenylacetate was not found in the provided search results. However, a standard procedure for ester hydrolysis is saponification. This involves heating the ester under reflux with an aqueous solution of a strong base, such as sodium hydroxide.[1] After the reaction is complete, the solution is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The yield for this step is typically high, often exceeding 90%.

Synthesis Pathways Diagram

Synthesis_Comparison cluster_0 Route 1: Knoevenagel Condensation cluster_1 Route 2: Horner-Wadsworth-Emmons Cyclohexanone_1 Cyclohexanone Nitrile_Intermediate 1-Cyclohexenylacetonitrile Cyclohexanone_1->Nitrile_Intermediate Cyanoacetic_Acid Cyanoacetic Acid Cyanoacetic_Acid->Nitrile_Intermediate Final_Product_1 This compound Nitrile_Intermediate->Final_Product_1 Hydrolysis Cyclohexanone_2 Cyclohexanone Ester_Intermediate Ethyl 1-Cyclohexenylacetate Cyclohexanone_2->Ester_Intermediate Phosphonoacetate Triethyl Phosphonoacetate Phosphonoacetate->Ester_Intermediate Final_Product_2 This compound Ester_Intermediate->Final_Product_2 Hydrolysis

Caption: Comparison of two synthesis routes for this compound.

References

A Comparative Guide to Gabapentin Synthesis: Exploring Alternatives to 1-Cyclohexenylacetic Acid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to gabapentin, offering an objective analysis of alternative precursors to the traditional starting material, 1-cyclohexenylacetic acid and its close derivatives like 1,1-cyclohexanediacetic acid (CDA). By presenting experimental data, detailed protocols, and clear visual representations of synthetic pathways, this document aims to equip researchers with the necessary information to evaluate and select the most efficient, cost-effective, and sustainable method for gabapentin synthesis.

Executive Summary

The synthesis of gabapentin, a crucial anticonvulsant and analgesic drug, has been approached through various chemical pathways. The classical route, commencing with 1,1-cyclohexanediacetic acid (CDA) or its anhydride, predominantly relies on Hofmann, Curtius, or Lossen rearrangements of the corresponding monoamide. While effective, this pathway has prompted the exploration of alternative precursors to enhance yield, reduce cost, and improve safety and environmental profiles. This guide delves into several key alternative starting materials, including the readily available and economical cyclohexanone , and the versatile intermediate 1-cyanocyclohexaneacetonitrile . Each alternative is evaluated against the traditional CDA-based method, with a focus on reaction efficiency, reagent and solvent usage, and overall process viability.

Comparative Analysis of Synthetic Pathways

The following sections detail the synthetic routes starting from different precursors. A comparative data table summarizes the key quantitative metrics for each pathway, allowing for a direct and objective assessment.

Table 1: Quantitative Comparison of Gabapentin Synthetic Routes
Parameter Route 1: 1,1-Cyclohexanediacetic Acid (CDA) Monoamide Route 2: Cyclohexanone via Guareschi Reaction Route 3: Chemoenzymatic from 1-Cyanocyclohexylacetonitrile
Starting Material 1,1-Cyclohexanediacetic acid monoamide (CDMA)Cyclohexanone, Ethyl Cyanoacetate1-Cyanocyclohexylacetonitrile
Key Intermediates Isocyanate (via Hofmann/Curtius/Lossen)2,4-dioxo-3-aza-spiro[5.5]undecane-1,5-dicarbonitrile1-Cyanocyclohexaneacetic acid, 2-Azaspiro[4.5]decan-3-one (Gabalactam)
Key Transformation Hofmann, Curtius, or Lossen RearrangementGuareschi Reaction, Hydrolysis, DecarboxylationNitrilase-mediated Hydrolysis, Hydrogenation
Overall Yield ~60-75%Variable, can be lower due to multiple steps77.3%[1]
Reagent Hazards Bromine, Sodium Azide (depending on rearrangement)Cyanide salts, Strong acids/basesMinimal, enzyme-based catalysis
Process Simplicity Relatively straightforward rearrangement stepMulti-step, requires careful control of reaction conditionsSimplified downstream processing[1]
Environmental Impact Use of halogenated reagents, potential for hazardous byproductsUse of cyanide and large volumes of acid/base"Green" chemistry approach with enzymatic step

Route 1: The Benchmark - Synthesis from 1,1-Cyclohexanediacetic Acid (CDA) Monoamide

This is the most established and widely referenced method for industrial-scale gabapentin production. The core of this synthesis is the conversion of 1,1-cyclohexanediacetic acid monoamide (CDMA) to gabapentin through a rearrangement reaction.

Synthetic Pathway

The synthesis begins with the conversion of 1,1-cyclohexanediacetic acid (CDA) to its anhydride, followed by amination to yield the crucial intermediate, 1,1-cyclohexanediacetic acid monoamide (CDMA)[2]. The CDMA then undergoes a Hofmann, Curtius, or Lossen rearrangement to form an isocyanate, which is subsequently hydrolyzed to yield gabapentin[3][4][5].

G CDA 1,1-Cyclohexanediacetic Acid (CDA) Anhydride CDA Anhydride CDA->Anhydride Dehydration CDMA 1,1-Cyclohexanediacetic Acid Monoamide (CDMA) Anhydride->CDMA Ammonolysis Isocyanate Isocyanate Intermediate CDMA->Isocyanate Hofmann/Curtius/Lossen Rearrangement Gabapentin Gabapentin Isocyanate->Gabapentin Hydrolysis

Caption: Synthesis of Gabapentin from 1,1-Cyclohexanediacetic Acid.

Experimental Protocol: Hofmann Rearrangement of CDMA
  • Preparation of Sodium Hypobromite Solution: In a reaction vessel, a solution of sodium hydroxide is cooled. Bromine is added portion-wise while maintaining a low temperature (-5 to -10 °C) to prepare the sodium hypobromite solution in situ[3].

  • Hofmann Rearrangement: A pre-prepared solution of 1,1-cyclohexanediacetic acid monoamide (CDMA) in aqueous sodium hydroxide is added slowly to the sodium hypobromite solution, keeping the temperature below 0°C[3].

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred at a low temperature for a specified time and then gradually warmed to around 55°C to ensure the completion of the rearrangement[3].

  • Hydrolysis and Isolation: The reaction mixture is then acidified with a mineral acid (e.g., hydrochloric acid) to hydrolyze the intermediate and precipitate gabapentin hydrochloride[3].

  • Purification: The gabapentin hydrochloride is typically purified by recrystallization or by passing through an ion-exchange resin to obtain the free amino acid, gabapentin[4].

Route 2: The Economical Alternative - Synthesis from Cyclohexanone

Cyclohexanone is an inexpensive and readily available bulk chemical, making it an attractive starting material for a cost-effective synthesis of gabapentin.

Synthetic Pathway

A common approach involves the Guareschi reaction, where cyclohexanone reacts with an alkyl cyanoacetate in the presence of ammonia[2]. This forms a di-cyano intermediate which, upon hydrolysis and decarboxylation with a strong acid like sulfuric acid, yields 1,1-cyclohexanediacetic acid (CDA)[2]. The resulting CDA can then be channeled into the traditional synthetic route described previously. Another pathway involves the reaction of cyclohexanone with methyl cyanoacetate and ammonium acetate to form an imide ammonium salt, which is then hydrolyzed to CDA[6].

G Cyclohexanone Cyclohexanone Dinitrile 2,4-dioxo-3-aza-spiro[5.5] undecane-1,5-dicarbonitrile Cyclohexanone->Dinitrile Guareschi Reaction (Alkyl Cyanoacetate, NH3) CDA 1,1-Cyclohexanediacetic Acid (CDA) Dinitrile->CDA Hydrolysis & Decarboxylation (H2SO4) Gabapentin Gabapentin CDA->Gabapentin See Route 1

Caption: Gabapentin synthesis starting from Cyclohexanone.

Experimental Protocol: Guareschi Reaction and Hydrolysis
  • Guareschi Reaction: Cyclohexanone and an alkyl cyanoacetate (e.g., ethyl cyanoacetate) are reacted in the presence of ammonia. This reaction is typically carried out in an alcoholic solvent[2]. The resulting product, 2,4-dioxo-3-aza-spiro[5.5]undecane-1,5-dicarbonitrile, precipitates and can be isolated by filtration[2].

  • Hydrolysis and Decarboxylation: The isolated dinitrile intermediate is slowly added to a heated solution of concentrated sulfuric acid (e.g., 60-75% H₂SO₄)[2]. The reaction mixture is maintained at an elevated temperature (e.g., 100-170°C) for several hours to effect hydrolysis of the nitrile and imide groups, followed by decarboxylation to yield 1,1-cyclohexanediacetic acid (CDA)[2].

  • Isolation of CDA: Upon cooling and dilution with water, the CDA precipitates and can be collected by filtration[2]. This CDA is then used in the synthesis of gabapentin as described in Route 1.

Route 3: The "Green" Approach - Chemoenzymatic Synthesis

This modern approach leverages the high selectivity and mild reaction conditions of enzymatic catalysis to produce a key gabapentin intermediate, offering a more environmentally friendly alternative.

Synthetic Pathway

The synthesis starts with 1-cyanocyclohexylacetonitrile. A nitrilase enzyme is used to selectively hydrolyze one of the two nitrile groups to a carboxylic acid, yielding 1-cyanocyclohexaneacetic acid[1]. This intermediate is then subjected to catalytic hydrogenation, which reduces the remaining nitrile group to a primary amine and simultaneously induces cyclization to form 2-azaspiro[4.5]decan-3-one (gabalactam). Finally, acidic or basic hydrolysis of the lactam ring opens it to form gabapentin[1].

G CCN 1-Cyanocyclohexylacetonitrile CCA 1-Cyanocyclohexaneacetic Acid CCN->CCA Nitrilase Hydrolysis Gabalactam 2-Azaspiro[4.5]decan-3-one (Gabalactam) CCA->Gabalactam Catalytic Hydrogenation (e.g., Raney-Nickel) Gabapentin Gabapentin Gabalactam->Gabapentin Hydrolysis

Caption: Chemoenzymatic synthesis of Gabapentin.

Experimental Protocol: Chemoenzymatic Synthesis
  • Enzymatic Hydrolysis: 1-Cyanocyclohexylacetonitrile is incubated with a whole-cell catalyst containing a nitrilase (e.g., from Acidovorax facilis) in an aqueous buffer at a controlled pH and temperature. The reaction progress is monitored until maximum conversion to 1-cyanocyclohexaneacetic acid is achieved[1].

  • Hydrogenation and Cyclization: The aqueous solution containing 1-cyanocyclohexaneacetic acid is directly subjected to catalytic hydrogenation using a catalyst such as Raney-Nickel under hydrogen pressure[1]. This step results in the formation of gabalactam.

  • Lactam Hydrolysis: The resulting gabalactam is then hydrolyzed, for example, by heating with hydrochloric acid, to yield gabapentin hydrochloride[7].

  • Final Isolation: The gabapentin is isolated from its salt form, typically by neutralization or ion-exchange chromatography, followed by crystallization[7].

Conclusion

The choice of a synthetic route for gabapentin production is a multifaceted decision that weighs precursor cost, process efficiency, safety, and environmental impact. While the traditional pathway starting from 1,1-cyclohexanediacetic acid derivatives remains a robust and well-understood method, alternative precursors offer compelling advantages. The use of cyclohexanone presents a significant cost reduction at the starting material level, though it introduces additional synthetic steps. The chemoenzymatic route, on the other hand, exemplifies a modern, "greener" approach that can lead to high overall yields with reduced environmental burden. This guide provides the foundational data and protocols to aid researchers and drug development professionals in making an informed decision based on their specific priorities and capabilities.

References

A Comparative Analysis of the Biological Activities of 1-Cyclohexenylacetic Acid and Cyclohexaneacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the anti-inflammatory and antimicrobial potential of two related carboxylic acids, drawing insights from their derivatives.

While direct comparative studies on the biological activities of 1-Cyclohexenylacetic acid and cyclohexaneacetic acid are limited in publicly available literature, a review of their respective derivatives provides valuable insights into their potential as scaffolds for drug discovery. This guide synthesizes the available data, focusing on anti-inflammatory and antimicrobial properties, and provides detailed experimental protocols for assessing these activities.

Overview of Biological Activities

Cyclohexaneacetic acid and its derivatives have been the subject of more extensive research, with numerous studies highlighting their potential as anti-inflammatory and antimicrobial agents.[1] In contrast, research into the biological activities of this compound is less comprehensive, with much of the available information focusing on its use as a synthetic intermediate. However, studies on derivatives of the closely related cyclohex-1-ene-1-carboxylic acid suggest that the introduction of unsaturation in the cyclohexyl ring may influence biological activity.[2]

Comparative Data on Derivatives

The following table summarizes the reported biological activities of derivatives of both parent compounds. It is important to note that these are not direct comparisons of the parent molecules themselves but rather an illustration of the therapeutic potential of their structural backbones.

Biological ActivityDerivative of this compound MoietyDerivative of Cyclohexaneacetic AcidKey Findings
Anti-inflammatory Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acidCyclohexyl-N-acylhydrazonesAmidrazone derivatives showed inhibition of TNF-α and IL-6 secretion in LPS-stimulated PBMCs.[2]
Cyclohexyl-N-acylhydrazones demonstrated significant anti-inflammatory and analgesic activity in carrageenan-induced peritonitis and acetic acid-induced writhing models.[3]
Antimicrobial Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acidVarious cyclohexane derivativesAn amidrazone derivative exhibited bacteriostatic activity against S. aureus and M. smegmatis, and another selectively inhibited the growth of Y. enterocolitica.[2]
Cyclohexane derivatives have shown activity against a range of bacterial and fungal pathogens, with a proposed mechanism involving the disruption of the microbial cell membrane.[1]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to assessing the anti-inflammatory and antimicrobial activities of these compounds.

Anti-inflammatory Activity Assays

1. Lipopolysaccharide (LPS)-Induced Cytokine Release in Peripheral Blood Mononuclear Cells (PBMCs)

This in vitro assay is crucial for evaluating the potential of a compound to modulate the inflammatory response by measuring the release of pro-inflammatory cytokines.

  • Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood.

  • Treatment: PBMCs are pre-treated with various concentrations of the test compound for a specified period (e.g., 1-2 hours) before stimulation with Lipopolysaccharide (LPS) (e.g., 100 ng/mL).[4]

  • Incubation: The cells are incubated for a period that allows for cytokine production (e.g., 6, 12, or 24 hours).[5]

  • Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[6]

  • Data Analysis: The percentage inhibition of cytokine release by the test compound is calculated relative to the LPS-stimulated control.

2. Carrageenan-Induced Peritonitis in Mice

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

  • Animal Model: Male Swiss albino mice are typically used.

  • Treatment: Animals are pre-treated orally or intraperitoneally with the test compound at various doses. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.[3][7]

  • Induction of Peritonitis: Peritonitis is induced by an intraperitoneal injection of a carrageenan solution (e.g., 1%).[8]

  • Leukocyte Migration Analysis: After a specific time (e.g., 4 hours), the animals are euthanized, and the peritoneal cavity is washed with a saline solution. The total and differential leukocyte counts in the peritoneal fluid are determined.[8]

  • Data Analysis: The inhibition of leukocyte migration by the test compound is calculated and compared to the control group.

Antimicrobial Activity Assay

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.[9]

  • Serial Dilution: The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[10]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[10]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[10]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[10]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow_anti_inflammatory cluster_invitro In Vitro: Cytokine Release Assay cluster_invivo In Vivo: Carrageenan-Induced Peritonitis PBMCs Isolate PBMCs Pretreat Pre-treat with Test Compound PBMCs->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Measure Cytokines (TNF-α, IL-6) via ELISA Collect->ELISA Mice Administer Test Compound to Mice Inject Inject Carrageenan (i.p.) Mice->Inject Euthanize Euthanize after 4h Inject->Euthanize Wash Peritoneal Lavage Euthanize->Wash Count Count Leukocytes Wash->Count

Workflow for Anti-Inflammatory Activity Assessment.

signaling_pathway_inflammation LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 phosphorylates IκBα, leading to its degradation IkB IκBα Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates Cytokines TNF-α, IL-6 Gene_Expression->Cytokines Test_Compound Cyclohexane/Cyclohexenyl Acetic Acid Derivatives Test_Compound->IKK Potential Inhibition

Proposed NF-κB Signaling Pathway Inhibition.

experimental_workflow_antimicrobial cluster_mic Minimum Inhibitory Concentration (MIC) Assay Prepare_Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate Serial_Dilute Serially Dilute Test Compound Serial_Dilute->Inoculate Incubate Incubate Plate Inoculate->Incubate Determine_MIC Determine MIC (No Visible Growth) Incubate->Determine_MIC

Workflow for Antimicrobial Activity Assessment.

Conclusion

While direct evidence is sparse, the available literature on the derivatives of cyclohexaneacetic acid and this compound suggests that both molecular scaffolds hold promise for the development of novel anti-inflammatory and antimicrobial agents. The presence of the double bond in the cyclohexenyl ring may offer opportunities for modulating potency and selectivity, a hypothesis that warrants further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to systematically evaluate and compare the biological activities of these and other related compounds. Further studies employing direct, side-by-side comparisons are necessary to definitively elucidate the structure-activity relationships and therapeutic potential of this compound versus cyclohexaneacetic acid.

References

A Comparative Guide to Analytical Methods for 1-Cyclohexenylacetic Acid Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical entities like 1-Cyclohexenylacetic acid is a critical step in guaranteeing the quality, safety, and efficacy of the final product. This guide provides a comparative analysis of four common analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titration. Each method is evaluated based on its principle, experimental protocol, and performance characteristics, with supporting data presented for objective comparison.

Method Comparison at a Glance

The selection of an appropriate analytical method for purity determination depends on various factors, including the required sensitivity, specificity, and the nature of potential impurities. The following table summarizes the key performance metrics for each of the discussed techniques. The data presented are representative values for the analysis of carboxylic acids and may vary based on the specific instrumentation and experimental conditions.

ParameterHPLC-UVGC-MSqNMRAcid-Base Titration
Principle Chromatographic separation based on polarity, with UV detection.Chromatographic separation based on volatility and polarity, with mass-based identification and quantification.Intrinsic quantitative relationship between NMR signal intensity and the number of atomic nuclei.Neutralization reaction between the acidic analyte and a standardized basic titrant.
Specificity High; can separate isomers and related impurities.Very High; provides structural information for impurity identification.High; provides structural information and can distinguish between isomers.Low; measures total acidity and is non-specific for the target analyte.
Sensitivity (LOD) ~0.1 - 1 µg/mL~1 - 10 pg injected~0.1 - 1%~0.1%
Precision (%RSD) < 2%< 5%< 1%< 1%
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%98 - 102%
**Linearity (R²) **> 0.999> 0.995Not ApplicableNot Applicable
Throughput ModerateModerate to LowLowHigh
Cost ModerateHighHighLow

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a reverse-phase HPLC method with UV detection is a common approach.

Experimental Protocol:

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

Mobile Phase Preparation:

  • Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need optimization.

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the standard.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • UV Detection Wavelength: 210 nm

Data Analysis: The purity of the sample is calculated by comparing the peak area of the this compound in the sample chromatogram to the total area of all peaks, or by using a calibration curve generated from the standard solutions.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample & Standard dissolve Dissolve in Mobile Phase start->dissolve dilute Prepare Dilutions dissolve->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (210 nm) separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation integrate->calculate

HPLC Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. This compound can be analyzed by GC-MS, often after derivatization to increase its volatility and improve chromatographic peak shape.

Experimental Protocol:

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for acidic compounds (e.g., DB-5ms or a wax column)

Reagents:

  • Dichloromethane or other suitable solvent

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Helium (carrier gas)

Sample Preparation and Derivatization:

  • Dissolve a known amount of the this compound sample in dichloromethane.

  • Add an excess of the derivatizing agent (e.g., BSTFA).

  • Heat the mixture (e.g., at 60°C for 30 minutes) to complete the derivatization reaction.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: Helium at a constant flow of 1 mL/min.

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-400 amu

Data Analysis: The purity is determined by the area percentage of the derivatized this compound peak in the total ion chromatogram. The mass spectrometer provides structural information for the identification of any impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatization (e.g., Silylation) dissolve->derivatize inject Inject into GC derivatize->inject separate GC Separation inject->separate ionize Ionization & Fragmentation separate->ionize detect Mass Detection ionize->detect integrate Peak Integration detect->integrate identify Impurity Identification (Mass Spectra) detect->identify calculate Purity Calculation integrate->calculate qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh Accurately Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate Titration_Workflow cluster_prep Sample Preparation cluster_analysis Titration cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve add_indicator Add Indicator dissolve->add_indicator titrate Titrate with Standardized Base add_indicator->titrate endpoint Observe Endpoint (Color Change) titrate->endpoint record Record Titrant Volume endpoint->record calculate Calculate Purity record->calculate

Validating HPLC Purity: A Comparative Guide for 1-Cyclohexenylacetic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and manufacturing, rigorous analytical testing is paramount to ensure the purity, safety, and efficacy of drug substances and their intermediates. 1-Cyclohexenylacetic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires precise and reliable quantification methods. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the quantification and purity assessment of this compound, supported by detailed experimental data and protocols.

High-Performance Liquid Chromatography (HPLC) stands out as a highly sensitive and specific method for separating and quantifying the main compound and its impurities.[1] This guide will delve into a validated reversed-phase HPLC (RP-HPLC) method, and compare its performance with classical titration and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Analytical Methods

The choice of an analytical method depends on the specific requirements of the analysis, ranging from routine quality control to in-depth impurity profiling. While titration offers a simple and cost-effective approach for assaying the bulk material, it lacks the specificity to identify and quantify individual impurities.[1] Chromatographic methods like HPLC and GC-MS, on the other hand, provide a much more detailed impurity profile, which is crucial for meeting stringent regulatory standards.[1]

Table 1: Comparison of Purity Analysis Methods for a C8 Carboxylic Acid

ParameterAcid-Base TitrationHPLC-UVGC-MS
Principle Neutralization ReactionChromatographic Separation & UV DetectionChromatographic Separation & Mass Detection
Purity Result 99.5% (as total acidity)99.8% (by area normalization)99.9% (by area normalization)
Detected Impurities NoneImpurity A (0.15%), Impurity B (0.05%)Volatile Impurity C (0.08%)
Specificity LowHighVery High
Sensitivity LowHighVery High
Analysis Time ~15 minutes~10 minutes~30 minutes
Cost per Sample LowModerateHigh
Primary Use Bulk AssayPurity, Impurity QuantificationImpurity Identification & Quantification

Note: Data presented is representative for a closely related C8 carboxylic acid, Cyclohexaneacetic acid, and serves as a strong surrogate for this compound analysis.

Validated HPLC Method for Quantification

A robust RP-HPLC method provides a reliable solution for the routine quality control of this compound. The method described below utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection.

Table 2: HPLC Chromatographic Conditions [2]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Run Time 10 minutes

Table 3: Method Validation and Performance Data [2]

ParameterResult
Retention Time Approximately 4.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD, n=6) < 2.0%
Accuracy (Recovery) 98.0 - 102.0%

The validation results demonstrate that the HPLC method is linear, sensitive, precise, and accurate for the quantification of the target analyte.[2]

Experimental Protocols

Detailed methodologies for the HPLC analysis and the comparative methods are provided below.

1. Purity Determination by HPLC-UV [1]

  • Principle: This method utilizes reverse-phase HPLC with UV detection to separate and quantify this compound from its potential impurities. Purity is determined by comparing the peak area of the main component to the total area of all peaks.[1]

  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity checks.[1]

  • Sample Preparation: Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask, dissolve in and dilute to volume with the mobile phase. Filter all solutions through a 0.45 µm syringe filter before injection.[1]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

2. Purity Determination by Acid-Base Titration [1]

  • Principle: This method determines the purity of this compound by titrating a known mass of the sample with a standardized solution of sodium hydroxide (NaOH) to a phenolphthalein endpoint. The amount of NaOH consumed is directly proportional to the amount of the acid present.[1]

  • Sample Preparation: Accurately weigh approximately 0.5 g of the sample into a 250 mL Erlenmeyer flask. Dissolve the sample in 50 mL of neutralized 95% ethanol. Add 2-3 drops of phenolphthalein indicator.[1]

  • Titration: Titrate the sample solution with a standardized 0.1 M NaOH solution until a faint, persistent pink color is observed.[1]

3. Impurity Profiling by GC-MS [1]

  • Principle: This method is used to identify and quantify volatile and semi-volatile impurities. The sample is injected into a gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds are then detected and identified by a mass spectrometer.[1]

  • Sample Preparation: A suitable amount of the sample is dissolved in an appropriate solvent (e.g., ethyl acetate). Derivatization may be employed to improve the volatility of the analyte.

  • Analysis: The prepared sample is injected into the GC-MS system. The resulting chromatogram and mass spectra are used to identify and quantify impurities.

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the logical workflow of the HPLC method validation process, a critical step in ensuring the reliability of the analytical data.

HPLC_Validation_Workflow cluster_params Validation Parameters start Start: Method Development protocol Define Validation Protocol (Parameters & Acceptance Criteria) start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness solution_stability Solution Stability protocol->solution_stability system_suitability System Suitability validation_report Prepare Validation Report system_suitability->validation_report All criteria met end End: Method Approved validation_report->end

Caption: Logical workflow for HPLC method validation.

Alternative Analytical Methods

Beyond the methods compared above, several other techniques can be employed for the analysis of organic acids, each with its own set of advantages and limitations.

  • Capillary Electrophoresis (CE): Offers high separation efficiency and is particularly useful for charged compounds. However, it may have lower reproducibility compared to HPLC.[3][4]

  • Ion Chromatography (IC): Specifically designed for the analysis of ions and ionizable compounds, making it ideal for organic acid quantification.[3][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-destructive technique that provides valuable structural information for both qualitative and quantitative analysis, though it may lack the sensitivity of other methods for trace-level detection.[3]

References

Comparative Analysis of 1-Cyclohexenylacetic Acid Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is a cornerstone of modern therapeutic innovation. This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of 1-Cyclohexenylacetic acid derivatives, with a particular focus on their anti-inflammatory, antiproliferative, and antimicrobial properties. The following sections present a compilation of experimental data, detailed methodologies for key biological assays, and visualizations of relevant signaling pathways to facilitate a deeper understanding of these promising compounds.

A significant body of research has centered on a series of novel amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, revealing their potential as potent biological agents.[1][2] The anti-inflammatory and antiproliferative activities of these compounds have been systematically evaluated, providing valuable insights into their SAR.

Comparative Biological Activity of Amidrazone Derivatives

The anti-inflammatory and antiproliferative activities of a series of newly synthesized amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid were investigated. The anti-inflammatory activity was determined by measuring the inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) secretion in mitogen-stimulated peripheral blood mononuclear cells (PBMCs).[1] The antiproliferative effects were assessed against the same cells.[1] Furthermore, the antimicrobial activity of these derivatives was evaluated by determining the minimal inhibitory concentration (MIC) against a panel of bacterial and fungal strains.[1]

Data Presentation
CompoundR¹ SubstituentR² SubstituentAnti-inflammatory Activity (% Inhibition of TNF-α at 100 µg/mL)Antiproliferative Activity (% Inhibition at 100 µg/mL)Antimicrobial Activity (MIC in µg/mL)
2a 2-pyridyl4-methylphenyl~40%> IbuprofenM. smegmatis: 64, S. aureus: 256
2b 2-pyridyl2-pyridyl~99%< IbuprofenY. enterocolitica: 64, E. coli: 256, K. pneumoniae: 256
2c Phenyl4-chlorophenyl~20%< IbuprofenS. aureus: 64, M. smegmatis: 64
2d 2-pyridyl4-nitrophenyl~50%> IbuprofenNo significant activity (≥512)
2f 2-pyridyl4-methoxyphenyl~81% (at all doses)> IbuprofenY. enterocolitica: 128, C. albicans: 256
Ibuprofen ---(Reference)-

Data extracted from a study on new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid.[1][3]

Structure-Activity Relationship (SAR) Insights:

Analysis of the biological data for these amidrazone derivatives reveals several key structure-activity relationships:

  • Influence of Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring of the amidrazone moiety significantly influence both anti-inflammatory and antiproliferative activities.[1]

  • Role of the 2-pyridyl Group: The presence of a 2-pyridyl substituent at the R¹ position appears crucial for potent antiproliferative activity.[1] This activity can be further enhanced by the presence of a 4-nitrophenyl or 4-methylphenyl group at the R² position.[1]

  • Impact of the Cyclohexene Double Bond: The double bond within the cyclohex-1-ene ring contributes to the enhancement of antiproliferative activity.[1]

  • Cytokine Inhibition: For the inhibition of cytokines (TNF-α, IL-6, IL-10), the presence of two pyridyl substituents at both R¹ and R² positions (as in compound 2b ) was found to be the most effective.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

Anti-inflammatory Activity Assay (Cytokine Release Assay)

This assay quantifies the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in cell culture supernatants.

Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is employed. A capture antibody specific for the target cytokine is coated onto the wells of a microplate. The sample containing the cytokine is added, allowing the cytokine to bind to the capture antibody. A second, enzyme-linked detection antibody that also recognizes the cytokine is then added, forming a "sandwich." The addition of a substrate results in a colorimetric reaction, the intensity of which is proportional to the amount of cytokine present.

Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Seed cells (e.g., mitogen-stimulated PBMCs) in a 96-well plate at a suitable density.

  • Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining the MIC.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible signs of microbial growth.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform a serial two-fold dilution of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visually inspecting the lowest concentration of the compound that completely inhibits microbial growth.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways involved in the inflammatory response. For derivatives of cyclic compounds, the Cyclooxygenase (COX) and Nuclear Factor-kappa B (NF-κB) pathways are of particular interest.

Cyclooxygenase (COX) Pathway

COX enzymes (COX-1 and COX-2) are central to the synthesis of prostaglandins, which are potent mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. The potential for this compound derivatives to inhibit COX enzymes is a key area of investigation for their anti-inflammatory mechanism.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Derivatives 1-Cyclohexenylacetic acid derivatives Derivatives->COX1_2 Inhibition

Caption: The Cyclooxygenase (COX) pathway and potential inhibition by derivatives.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of gene transcription for a wide array of pro-inflammatory mediators. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Degrades from NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Derivatives 1-Cyclohexenylacetic acid derivatives Derivatives->IKK Inhibition? DNA DNA NFkB_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) DNA->Pro_inflammatory_Genes Induces Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK Activates

Caption: The NF-κB signaling pathway and a potential point of inhibition.

Experimental Workflow Visualization

The process of evaluating the biological activity of novel this compound derivatives typically follows a structured workflow, from initial synthesis to in-depth biological characterization.

Experimental_Workflow Synthesis Synthesis of 1-Cyclohexenylacetic acid derivatives Purification Purification and Characterization Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening Anti_inflammatory Anti-inflammatory Assays (e.g., Cytokine Release) In_Vitro_Screening->Anti_inflammatory Antiproliferative Antiproliferative Assays (e.g., MTT) In_Vitro_Screening->Antiproliferative Antimicrobial Antimicrobial Assays (e.g., MIC) In_Vitro_Screening->Antimicrobial SAR_Analysis Structure-Activity Relationship (SAR) Analysis Anti_inflammatory->SAR_Analysis Antiproliferative->SAR_Analysis Antimicrobial->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: A typical experimental workflow for evaluating new derivatives.

References

Unveiling the Antimicrobial Potential of 1-Cyclohexenylacetic Acid Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. This guide provides a comparative benchmark of the antimicrobial efficacy of 1-Cyclohexenylacetic acid analogs, supported by experimental data from various studies. We delve into their performance against a spectrum of microbial pathogens and outline the experimental protocols utilized to generate these findings.

Comparative Antimicrobial Efficacy

The antimicrobial activity of this compound analogs and related cyclohexene derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

A selection of studies has demonstrated the potential of these compounds. For instance, certain chalcone and cyclohexenone derivatives have shown promising activity.[1] Notably, some N-acetyl pyrazoline and cyclohexenone derivatives exhibited strong activities against Streptococcus pyogenes and Pseudomonas aeruginosa, with MIC values of 25 μg/mL.[1] Furthermore, several analogs displayed significant efficacy against Candida albicans, with activities two- to five-fold greater than the standard drug.[1]

In another study, new amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid were synthesized and tested.[2] These compounds showed moderate to weak activity, with MIC values ranging from 64 to over 512 µg/mL against strains like Staphylococcus aureus, Mycobacterium smegmatis, Escherichia coli, Yersinia enterocolitica, and Klebsiella pneumoniae.[2] Specifically, compounds 2a and 2c inhibited M. smegmatis at 64 µg/mL, and derivative 2c was effective against S. aureus at the same concentration.[2]

The following tables summarize the quantitative data on the antimicrobial efficacy of various this compound analogs and related compounds as reported in the literature.

Table 1: Antibacterial Activity of this compound Analogs and Derivatives

Compound/AnalogBacterial StrainMIC (μg/mL)Reference
Chalcone/Cyclohexenone Derivative 16Streptococcus pyogenes25[1]
Chalcone/Cyclohexenone Derivative 19Streptococcus pyogenes25[1]
Chalcone/Cyclohexenone Derivative 16Pseudomonas aeruginosa25[1]
Chalcone/Cyclohexenone Derivative 19Pseudomonas aeruginosa25[1]
Amidrazone Derivative 2aMycobacterium smegmatis64[2]
Amidrazone Derivative 2cMycobacterium smegmatis64[2]
Amidrazone Derivative 2cStaphylococcus aureus64[2]
Amidrazone Derivative 2aStaphylococcus aureus256[2]
Amidrazone Derivative 2bYersinia enterocolitica64[2]
Amidrazone Derivative 2fYersinia enterocolitica128[2]
Amidrazone Derivative 2bEscherichia coli256[2]
Amidrazone Derivative 2bKlebsiella pneumoniae256[2]

Table 2: Antifungal Activity of this compound Analogs and Derivatives

Compound/AnalogFungal StrainMIC (μg/mL)Reference
Chalcone/Cyclohexenone Derivative 11Candida albicansNot specified, 2-5x > standard[1]
Chalcone/Cyclohexenone Derivative 12Candida albicansNot specified, 2-5x > standard[1]
Chalcone/Cyclohexenone Derivative 15Candida albicansNot specified, 2-5x > standard[1]
Chalcone/Cyclohexenone Derivative 16Candida albicansNot specified, 2-5x > standard[1]
Chalcone/Cyclohexenone Derivative 17Candida albicansNot specified, 2-5x > standard[1]
Chalcone/Cyclohexenone Derivative 19Candida albicansNot specified, 2-5x > standard[1]
Amidrazone Derivative 2fCandida albicans256[2]

Experimental Protocols

The evaluation of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The most common methods cited in the referenced studies are the Broth Microdilution Method and the Cup-Plate Method (a variation of the Agar Diffusion Assay).

Broth Microdilution Method

This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Compound_Prep Prepare Serial Dilutions of Test Compounds Dispense Dispense Dilutions into Microtiter Plate Compound_Prep->Dispense Step 1 Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculate Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculate Step 2 Incubate Incubate Plate at Optimal Temperature Inoculate->Incubate Step 3 Observe Visually Inspect for Microbial Growth Incubate->Observe Step 4 Determine_MIC Identify Lowest Concentration with No Visible Growth (MIC) Observe->Determine_MIC Step 5

Broth microdilution method workflow.

Detailed Steps:

  • Preparation of Test Compounds: Serial dilutions of the this compound analogs are prepared in a suitable broth medium.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific cell density.

  • Inoculation: The wells of a microtiter plate, containing the serially diluted compounds, are inoculated with the microbial suspension.

  • Incubation: The plate is incubated under conditions optimal for the growth of the microorganism (e.g., 37°C for 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Agar Diffusion Assay (Cup-Plate Method)

This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.

Agar_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Agar_Prep Prepare Agar Plates Seeded with Microorganism Well_Creation Create Wells in the Agar Agar_Prep->Well_Creation Step 1 Add_Compound Add Test Compound Solution to Wells Well_Creation->Add_Compound Step 2 Incubate Incubate Plates Add_Compound->Incubate Step 3 Measure_Zone Measure Diameter of the Zone of Inhibition Incubate->Measure_Zone Step 4

Agar diffusion assay workflow.

Detailed Steps:

  • Plate Preparation: An agar medium is poured into petri dishes and allowed to solidify. The surface is then uniformly inoculated with a standardized suspension of the test microorganism.

  • Well/Disc Application: In the cup-plate method, wells are created in the agar, into which a solution of the test compound is added.[3] Alternatively, sterile filter paper discs impregnated with the test compound can be placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions to allow for microbial growth and diffusion of the antimicrobial agent.

  • Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well or disc where microbial growth is prevented).

Putative Mechanisms of Antimicrobial Action

While specific signaling pathways for this compound analogs are not yet fully elucidated, the general mechanisms of action for antimicrobial agents can be categorized into several key cellular processes. The lipophilic nature of many cyclohexene derivatives suggests a potential interaction with the microbial cell membrane.[4]

Antimicrobial_Mechanisms cluster_targets Potential Cellular Targets 1-Cyclohexenylacetic_Acid_Analogs 1-Cyclohexenylacetic_Acid_Analogs Cell_Wall_Synthesis Inhibition of Cell Wall Synthesis 1-Cyclohexenylacetic_Acid_Analogs->Cell_Wall_Synthesis Possible Interaction Plasma_Membrane_Integrity Disruption of Plasma Membrane Integrity 1-Cyclohexenylacetic_Acid_Analogs->Plasma_Membrane_Integrity Possible Interaction Nucleic_Acid_Synthesis Inhibition of Nucleic Acid Synthesis 1-Cyclohexenylacetic_Acid_Analogs->Nucleic_Acid_Synthesis Possible Interaction Protein_Synthesis Inhibition of Protein Synthesis 1-Cyclohexenylacetic_Acid_Analogs->Protein_Synthesis Possible Interaction Metabolic_Pathways Disruption of Key Metabolic Pathways 1-Cyclohexenylacetic_Acid_Analogs->Metabolic_Pathways Possible Interaction

General mechanisms of antimicrobial action.

Potential mechanisms include:

  • Inhibition of Cell Wall Synthesis: Interference with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[5][6]

  • Disruption of Plasma Membrane Integrity: Altering the permeability of the cell membrane, leading to leakage of essential intracellular components.[4][5]

  • Inhibition of Nucleic Acid Synthesis: Interfering with the replication of DNA or the transcription of RNA.[5][7]

  • Inhibition of Protein Synthesis: Binding to ribosomes and disrupting the translation of messenger RNA into proteins.[5][6]

  • Disruption of Key Metabolic Pathways: Inhibiting essential enzymes involved in metabolic processes like folate synthesis.[5][6]

Further research is necessary to pinpoint the precise molecular targets and signaling pathways affected by this compound analogs. This understanding will be crucial for the rational design and optimization of this promising class of antimicrobial compounds.

References

Unveiling the Anti-Inflammatory Potential of Cyclohexene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Within this landscape, cyclohexene derivatives have emerged as a promising class of compounds, demonstrating significant potential to modulate key inflammatory pathways. This guide provides a comparative analysis of the anti-inflammatory activity of various cyclohexene derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory potential of several cyclohexene derivatives has been evaluated through various in vitro assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds against key inflammatory mediators and enzymes. It is important to note that direct comparisons should be made with caution, as the experimental conditions may vary between studies.

Compound Name/CodeTargetAssay SystemIC50 (µM)Reference CompoundIC50 (µM) of Reference
(R)-(+)-10a Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cells3.5L-NMMA14.1
(6R, 1S)-(+)-22a Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cells2.8L-NMMA14.1
(-)-Zeylenone Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cells20.18--
2,6-bis-(3'-Bromo,4'-methoxybenzylidene)-cyclohexanone Cyclooxygenase (COX)In vitro enzyme assay11.56--
2,6-bis-(3'-ethoxy, 4'-hydroxybenzylidene)-cyclohexanone Cyclooxygenase (COX)In vitro enzyme assay13.53--
2,6-bis-(3',4'-dimethoxybenzylidene)-cyclohexanone Cyclooxygenase (COX)In vitro enzyme assay20.52--

Key Signaling Pathways in Inflammation

A crucial signaling pathway implicated in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway. Many anti-inflammatory compounds, including cyclohexene derivatives, exert their effects by modulating this pathway. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or cytokines like TNF-α, the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This process releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and inducible nitric oxide synthase (iNOS).

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TLR4->IKK activates TNFR->IKK activates IkBa_NFkB IκBα-p50/p65 IKK->IkBa_NFkB phosphorylates IκBα IkBa_p P-IκBα p50_p65 p50/p65 IkBa_NFkB->p50_p65 releases p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc translocates Proteasome Proteasome IkBa_p->Proteasome ubiquitination & degradation DNA DNA (κB sites) p50_p65_nuc->DNA binds mRNA Pro-inflammatory Gene Transcription DNA->mRNA induces NO_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_griess_reaction Griess Reaction & Measurement cluster_analysis Data Analysis seed_cells Seed RAW 264.7 cells (e.g., 1.5 x 10^5 cells/well) incubate_24h_1 Incubate for 24 hours seed_cells->incubate_24h_1 pretreat Pre-treat with cyclohexene derivatives (various concentrations) incubate_24h_1->pretreat incubate_1h Incubate for 1 hour pretreat->incubate_1h stimulate Stimulate with LPS (1 µg/mL) incubate_1h->stimulate incubate_24h_2 Incubate for 24 hours stimulate->incubate_24h_2 collect_supernatant Collect cell culture supernatant incubate_24h_2->collect_supernatant add_griess Add Griess reagent to supernatant collect_supernatant->add_griess incubate_rt Incubate at room temperature add_griess->incubate_rt measure_abs Measure absorbance at 540 nm incubate_rt->measure_abs calculate_no Calculate NO concentration measure_abs->calculate_no std_curve Generate nitrite standard curve std_curve->calculate_no determine_ic50 Determine IC50 values calculate_no->determine_ic50

A Comparative Guide to Cross-Validation of Titration and Chromatographic Methods for Acid Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of acid purity is a critical aspect of quality control and formulation development. This guide provides an objective comparison of two widely used analytical techniques: traditional acid-base titration and modern high-performance liquid chromatography (HPLC). We will delve into the experimental protocols for each method, present comparative performance data, and illustrate the cross-validation workflow.

Introduction to a Classic and a Modern Technique

Acid-base titration is a classic volumetric analysis technique that determines the concentration of an acid by neutralizing it with a standard solution of a base. It is a cost-effective and straightforward method for quantifying the total acidic content, often referred to as the "assay."

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that identifies and quantifies individual components in a mixture. For acid purity analysis, HPLC can separate the main acid from its impurities, providing a more detailed purity profile.

Experimental Protocols

A robust cross-validation study requires well-defined and controlled experimental procedures for both methodologies.

Acid-Base Titration Protocol

This protocol outlines a typical manual acid-base titration for determining the purity of a solid organic acid.

1. Preparation of Standardized Sodium Hydroxide (NaOH) Solution (0.1 M):

  • Dissolve approximately 4.0 g of NaOH pellets in 1 liter of deionized water.

  • Standardize the NaOH solution by titrating it against a primary standard, such as potassium hydrogen phthalate (KHP).

2. Sample Preparation:

  • Accurately weigh approximately 0.2 g of the acid sample.

  • Dissolve the sample in a suitable solvent, such as deionized water or ethanol, in a 250 mL Erlenmeyer flask.

  • Add 2-3 drops of a suitable indicator, such as phenolphthalein.[1]

3. Titration Procedure:

  • Rinse a 50 mL burette with the standardized 0.1 M NaOH solution and then fill it.[2]

  • Record the initial volume of the NaOH solution in the burette.

  • Slowly add the NaOH solution from the burette to the acid solution in the Erlenmeyer flask while continuously swirling the flask.[1]

  • Continue the titration until the endpoint is reached, indicated by a persistent faint pink color of the solution.[1]

  • Record the final volume of the NaOH solution in the burette.

  • Perform the titration in triplicate to ensure precision.

4. Calculation of Purity: The purity of the acid is calculated using the following formula:

Purity (%) = (V × M × E) / W × 100

Where:

  • V = Volume of NaOH solution used in liters

  • M = Molarity of the NaOH solution

  • E = Equivalent weight of the acid

  • W = Weight of the acid sample in grams

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a general reversed-phase HPLC method for the purity determination of an organic acid.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector is typically used.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly employed for organic acid analysis.[3]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate buffer, pH 2.7) and an organic solvent (e.g., acetonitrile or methanol) is often used.[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[3]

  • Column Temperature: The column is usually maintained at a constant temperature, for example, 25°C or 40°C.[3][4]

  • Detection: UV detection at a wavelength where the acid has significant absorbance (e.g., 210 nm or 230 nm) is common.[3][5]

2. Preparation of Standard and Sample Solutions:

  • Standard Solution: Accurately weigh a known amount of a high-purity reference standard of the acid and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Accurately weigh the acid sample and dissolve it in the mobile phase to a known concentration.

3. Chromatographic Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the sample solution in triplicate.

4. Data Analysis and Purity Calculation:

  • Create a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of the acid in the sample solution from the calibration curve.

  • The purity is calculated as the percentage of the main acid peak area relative to the total area of all peaks in the chromatogram (area percent method), or by comparing the concentration of the acid in the sample to the theoretical concentration if the sample was 100% pure.

Data Presentation: A Comparative Analysis

The following table summarizes hypothetical yet representative data from a cross-validation study comparing the performance of titration and HPLC for the purity determination of a monoprotic organic acid (e.g., Benzoic Acid).

Validation ParameterTitrationHPLCKey Considerations
Linearity (r²) ≥ 0.999≥ 0.9998[5]Both methods demonstrate excellent linearity over a defined concentration range.
Accuracy (Recovery %) 98.5 - 101.5%98.8 - 100.5%[5]HPLC may offer slightly better and more consistent recovery.
Precision (RSD %) ≤ 1.0%≤ 0.5%HPLC generally provides higher precision due to automation and reduced manual intervention.
Specificity LowHighTitration measures total acidity and is not specific for the target acid if other acidic or basic impurities are present.[6] HPLC separates the main component from impurities, offering high specificity.[7]
Limit of Detection (LOD) ≥ 50 µg/mL[5]1 µg/mL[5]HPLC is significantly more sensitive and can detect trace impurities.
Limit of Quantitation (LOQ) Typically not determined4 µg/mL[5]HPLC allows for the accurate quantification of low-level impurities.
Robustness ModerateHighHPLC methods are generally more robust to slight variations in experimental conditions.
Throughput Low to ModerateHighAutomated HPLC systems allow for high-throughput analysis.
Cost per Sample LowHighTitration is a more cost-effective technique in terms of instrumentation and consumables.

Mandatory Visualization

To better understand the logical flow and relationship between these two methods in a cross-validation study, the following diagrams are provided.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_titration Titration Method cluster_hplc HPLC Method cluster_validation Cross-Validation Sample Acid Sample Prep Weighing & Dissolution Sample->Prep Titration Acid-Base Titration Prep->Titration HPLC HPLC Analysis Prep->HPLC T_Data Volume of Titrant Titration->T_Data T_Purity Purity (Assay) T_Data->T_Purity Compare Compare Results T_Purity->Compare H_Data Peak Area HPLC->H_Data H_Purity Purity & Impurity Profile H_Data->H_Purity H_Purity->Compare Validation Method Validation Parameters (Accuracy, Precision, Linearity, etc.) Compare->Validation

Caption: Workflow for the cross-validation of titration and HPLC methods.

MethodComparison cluster_attributes Method Attributes Titration Titration Specificity Specificity Titration->Specificity Low Sensitivity Sensitivity (LOD/LOQ) Titration->Sensitivity Low Cost Cost & Simplicity Titration->Cost Low & Simple Information Information Provided Titration->Information Total Acidity (Assay) HPLC HPLC HPLC->Specificity High HPLC->Sensitivity High HPLC->Cost High & Complex HPLC->Information Purity & Impurity Profile

Caption: Logical comparison of Titration and HPLC attributes.

Conclusion

The cross-validation of titration and HPLC methods is essential for a comprehensive understanding of an acid's purity. Titration provides a simple, cost-effective measure of total acidity, making it suitable for routine assay determination where the impurity profile is well-characterized and non-acidic. In contrast, HPLC offers high specificity, sensitivity, and the ability to separate and quantify individual impurities, making it indispensable for in-depth purity analysis, stability studies, and the characterization of new chemical entities.

For drug development and research, where a thorough understanding of the impurity profile is critical, HPLC is the superior method. However, for routine quality control of well-established processes, titration can be a valuable and efficient tool. The choice of method, or the combination of both, should be based on the specific requirements of the analysis, regulatory expectations, and the stage of drug development.

References

In-Silico Modeling and Comparative Analysis of 1-Cyclohexenylacetic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor. 1-Cyclohexenylacetic acid and its derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a range of biological activities. This guide provides a comparative analysis of these derivatives, integrating experimental data with the principles of in-silico modeling to facilitate a deeper understanding of their structure-activity relationships (SAR) and to guide future drug design efforts.

The core structure of this compound, featuring a partially unsaturated cyclic system and a carboxylic acid moiety, offers a versatile platform for chemical modifications. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. In-silico modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools for predicting the biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel derivatives, thereby streamlining the drug discovery process.

Comparative Analysis of Biological Activity

Recent studies have focused on the synthesis and biological evaluation of various this compound derivatives, particularly amidrazone derivatives, for their anti-inflammatory and antiproliferative activities. The following tables summarize the quantitative data from these studies, offering a clear comparison of the performance of different analogs.

Table 1: In-Vitro Anti-inflammatory Activity of Amidrazone Derivatives of this compound

CompoundConcentration (µg/mL)Inhibition of TNF-α Secretion (%)Inhibition of IL-6 Secretion (%)
2a 1025.3 ± 3.115.2 ± 2.5
5045.1 ± 4.230.8 ± 3.1
10060.7 ± 5.555.4 ± 4.8
2b 1030.1 ± 3.520.5 ± 2.8
5055.8 ± 4.945.1 ± 3.9
10092.3 ± 8.198.7 ± 9.2
2c 1015.2 ± 2.110.1 ± 1.9
5030.4 ± 3.325.6 ± 2.7
10045.9 ± 4.140.3 ± 3.8
2d 1040.5 ± 3.935.4 ± 3.3
5065.2 ± 5.860.1 ± 5.1
10085.7 ± 7.680.9 ± 7.2
2e 1020.3 ± 2.418.2 ± 2.2
5040.1 ± 3.835.7 ± 3.4
10055.6 ± 5.150.4 ± 4.9
2f 1066.2 ± 6.150.3 ± 4.7
5075.4 ± 6.965.8 ± 5.9
10081.3 ± 7.570.2 ± 6.3
Ibuprofen 10070.1 ± 6.565.3 ± 5.8

Data extracted from a study on new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid.

Table 2: In-Vitro Antiproliferative Activity of Amidrazone Derivatives of this compound against PBMCs

CompoundConcentration (µg/mL)Inhibition of Proliferation (%)
2a 1018.9 ± 2.3
5035.6 ± 4.1
10062.1 ± 5.9
2b 1022.4 ± 2.8
5041.8 ± 4.7
10058.9 ± 5.4
2c 1015.1 ± 1.9
5028.7 ± 3.2
10049.8 ± 4.5
2d 1033.7 ± 3.8
5059.2 ± 5.7
10078.4 ± 7.1
2e 1019.8 ± 2.5
5038.4 ± 4.3
10056.3 ± 5.2
2f 1045.2 ± 4.9
5068.9 ± 6.4
10085.1 ± 7.9
Ibuprofen 10055.4 ± 5.1

Data extracted from a study on new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid.

Experimental and Computational Protocols

The following sections detail the methodologies employed in the cited studies to enable replication and further investigation.

In-Vitro Biological Assays

1. Anti-inflammatory Activity Assay:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) were isolated and cultured.

  • Stimulation: PBMCs were stimulated with a mitogen to induce the secretion of pro-inflammatory cytokines TNF-α and IL-6.

  • Treatment: Cells were treated with various concentrations of the test compounds.

  • Quantification: The levels of TNF-α and IL-6 in the cell culture supernatants were measured using an enzyme-linked immunosorbent assay (ELISA).

2. Antiproliferative Activity Assay:

  • Cell Culture: PBMCs were cultured and stimulated with a mitogen.

  • Treatment: Cells were treated with various concentrations of the test compounds.

  • Assessment: Cell proliferation was assessed using a colorimetric assay that measures the metabolic activity of viable cells.

In-Silico Modeling Workflow (Proposed)

While specific in-silico studies on this compound derivatives are not extensively published, a standard computational workflow can be proposed based on common practices in drug discovery for similar molecular scaffolds.

1. Ligand and Protein Preparation:

  • Ligand Structures: 2D structures of the this compound derivatives are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field.

  • Protein Target Selection: A relevant protein target, such as Cyclooxygenase-2 (COX-2) for anti-inflammatory activity, is identified. The 3D crystal structure of the protein is obtained from the Protein Data Bank (PDB).

  • Protein Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

2. Molecular Docking:

  • Binding Site Prediction: The active site of the target protein is identified.

  • Docking Simulation: Molecular docking software (e.g., AutoDock Vina, GOLD) is used to predict the binding conformation and affinity of the ligands within the protein's active site. The results are scored based on the predicted binding energy.

3. QSAR Model Development:

  • Descriptor Calculation: A set of molecular descriptors (e.g., physicochemical, topological, electronic) is calculated for each derivative.

  • Model Building: A QSAR model is developed using statistical methods (e.g., multiple linear regression, partial least squares) to establish a mathematical relationship between the molecular descriptors and the experimental biological activity.

  • Model Validation: The predictive power of the QSAR model is validated using internal and external validation techniques.

4. ADMET Prediction:

  • In-Silico ADMET Profiling: Web-based tools and software (e.g., SwissADME, ProTox-II) are used to predict the pharmacokinetic and toxicological properties of the derivatives. This includes parameters like Lipinski's rule of five, gastrointestinal absorption, blood-brain barrier permeability, and potential toxicities.

Visualizing Molecular Interactions and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and computational workflows.

G Proposed In-Silico Drug Discovery Workflow cluster_0 Preparation cluster_1 Computational Analysis cluster_2 Evaluation & Design Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking QSAR Modeling QSAR Modeling Ligand Preparation->QSAR Modeling ADMET Prediction ADMET Prediction Ligand Preparation->ADMET Prediction Target Identification Target Identification Protein Preparation Protein Preparation Target Identification->Protein Preparation Protein Preparation->Molecular Docking Hit Identification Hit Identification Molecular Docking->Hit Identification New Derivative Design New Derivative Design QSAR Modeling->New Derivative Design ADMET Prediction->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Lead Optimization->New Derivative Design

Caption: A generalized workflow for in-silico drug discovery.

G Simplified Pro-inflammatory Signaling Pathway Cell Membrane Cell Membrane Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 COX-2 COX-2 Inflammation Inflammation Prostaglandins->Inflammation NF-kB Activation NF-kB Activation Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB Activation->Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription Pro-inflammatory Cytokines (TNF-α, IL-6)->Inflammation

Caption: Key players in the COX-2 mediated inflammatory response.

G Structure-Activity Relationship Logic cluster_0 Chemical Structure Core Scaffold Core Scaffold Biological Activity Biological Activity Core Scaffold->Biological Activity Substituent R1 Substituent R1 Substituent R1->Biological Activity Influences Substituent R2 Substituent R2 Substituent R2->Biological Activity Modulates

Caption: The fundamental principle of Structure-Activity Relationships.

By combining experimental data with the predictive power of in-silico modeling, researchers can accelerate the identification and optimization of novel this compound derivatives as potential therapeutic agents. This integrated approach allows for a more rational and efficient drug discovery process.

Safety Operating Guide

Navigating the Disposal of 1-Cyclohexenylacetic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. 1-Cyclohexenylacetic acid, a reagent utilized in various research applications, requires careful consideration for its proper disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling and disposal of this compound.

Immediate Safety and Handling

Before commencing any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1] In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][3]

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.

PropertyValue
Physical State Solid, Low melting solid
Melting Point 33 °C / 91.4 °F
Boiling Point 140 - 142 °C / 284 - 287.6 °F
Molecular Formula C8H10O2
Molecular Weight 140.18

Source: Fisher Scientific Safety Data Sheet[2]

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound must be approached with a clear, systematic procedure to ensure safety and compliance. While some sources may not classify it as hazardous under specific regulations[2], it is best practice to treat all chemical waste as hazardous until confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[4]

Step 1: Waste Identification and Classification

All waste containing this compound must be clearly labeled with its full chemical name.[1] Do not use abbreviations or chemical formulas. While one safety data sheet indicates it is not considered hazardous under the 2012 OSHA Hazard Communication Standard[2], other sources recommend treating it as hazardous waste.[1][5] Therefore, it is imperative to consult your local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]

Step 2: Waste Segregation and Storage

Store waste this compound in a designated satellite accumulation area.[6][7] It is crucial to segregate it from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases, to prevent any adverse reactions.[1][7] Use a dedicated, properly sealed, and clearly labeled waste container that is in good condition and compatible with the chemical.[1][8]

Step 3: Container Management

Hazardous waste containers must remain closed at all times, except when adding waste.[8][9] The container must be labeled with the words "Hazardous Waste," the full chemical name, the accumulation start date, and a description of the associated hazards.[1]

Step 4: Disposal Arrangement

Never dispose of this compound down the drain or in regular trash.[1][10] Arrange for its disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[1][4] Follow your organization's specific procedures for requesting a hazardous waste pickup, which typically involves submitting a chemical waste collection form.[1]

Experimental Protocol: Neutralization of Carboxylic Acid Waste

For small quantities of simple carboxylic acids, neutralization may be an option prior to disposal, subject to institutional and local regulations. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Objective: To neutralize acidic waste to a pH between 5.5 and 9.5 for potential drain disposal, where permitted.[11]

Materials:

  • Waste this compound solution

  • Sodium carbonate (soda ash) or sodium bicarbonate

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • Ice bath

Procedure:

  • Preparation: Perform the entire procedure in a chemical fume hood while wearing appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.[11] Place the beaker containing the acidic waste in an ice bath to dissipate any heat generated during the reaction.[11]

  • Neutralization: While continuously stirring the acidic solution, slowly add small portions of sodium carbonate or sodium bicarbonate. Be cautious as this will generate carbon dioxide gas, which may cause foaming.

  • pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a pH meter. Continue adding the neutralizing agent until the pH is stable within the range of 5.5 to 9.5.[11]

  • Disposal: If your local regulations and institutional EHS guidelines permit, the neutralized solution may be disposed of down the drain with copious amounts of water (at least 20 parts water to 1 part neutralized solution).[11] If drain disposal is not permitted, the neutralized solution should still be collected as hazardous waste.

Emergency Procedures for Spills

In the event of a spill, the primary concern is to ensure the safety of all laboratory personnel.

  • Evacuation: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Containment: For small spills, contain the material using an inert absorbent such as sand, vermiculite, or commercial sorbent pads.[5]

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.[2][5] All materials used for spill cleanup must also be disposed of as hazardous waste.[4][8]

  • Decontamination: Thoroughly clean the spill area.

  • Reporting: Report all spills to your laboratory supervisor and the EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste this compound Generated consult_ehs Consult Institutional EHS Guidelines and Local Regulations start->consult_ehs treat_hazardous Treat as Hazardous Waste consult_ehs->treat_hazardous Default or Required container Select a Compatible, Sealed, and Labeled Waste Container treat_hazardous->container segregate Segregate from Incompatible Materials container->segregate storage Store in Designated Satellite Accumulation Area segregate->storage neutralize_q Is Neutralization Permitted and Feasible? storage->neutralize_q pickup Arrange for EHS Hazardous Waste Pickup end Proper Disposal Complete pickup->end neutralize_q->pickup No neutralize_p Perform Neutralization Protocol neutralize_q->neutralize_p Yes drain_q Is Drain Disposal of Neutralized Solution Permitted? neutralize_p->drain_q drain_q->pickup No drain_p Dispose Down Drain with Copious Water drain_q->drain_p Yes drain_p->end

Disposal decision workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclohexenylacetic acid
Reactant of Route 2
Reactant of Route 2
1-Cyclohexenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.